molecular formula C7H15NO2 B140880 3-Amino-5-methylhexanoic acid CAS No. 131725-47-8

3-Amino-5-methylhexanoic acid

Cat. No.: B140880
CAS No.: 131725-47-8
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-methylhexanoic acid (CAS 3653-34-7), also known as β-Homoleucine, is a non-proteinogenic β-amino acid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol [ ]. This compound serves as a valuable building block in medicinal chemistry and chemical biology research. Its structure features the amino group on the β-carbon, which confers a high degree of metabolic stability and inherent resistance to degradation by common proteases and peptidases compared to its α-amino acid analogue [ ]. A primary research application of this compound and its enantiopure forms is as a key chiral intermediate in the synthesis of bioactive molecules, most notably the pharmaceutical agent pregabalin [ ]. Furthermore, β-amino acids like 3-Amino-5-methylhexanoic acid are crucial for constructing peptidomimetics—modified peptides that can fold into stable secondary structures such as helices and sheets while exhibiting improved pharmacokinetic properties [ ]. The compound is offered for research applications and is For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369992
Record name 3-Amino-5-methylhexanoic acid
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3653-34-7
Record name 3-Amino-5-methylhexanoic acid
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Record name DL-beta -Homoleucine
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Foundational & Exploratory

(S)-3-Amino-5-methylhexanoic acid biological activity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise pharmacological profile and mechanistic behavior of a molecule is paramount to successful drug development and clinical translation. This technical guide provides an in-depth analysis of the biological activity of (S)-3-Amino-5-methylhexanoic acid , universally known as Pregabalin .

By dissecting its molecular interactions, electrophysiological effects, and pharmacokinetic profile, this whitepaper establishes a comprehensive framework for researchers investigating gabapentinoids and voltage-gated calcium channel (VGCC) modulators.

Molecular Mechanism of Action

(S)-3-Amino-5-methylhexanoic acid is a lipophilic, structural analogue of the inhibitory neurotransmitter γ -aminobutyric acid (GABA)[1]. However, its biological activity is entirely independent of GABAergic systems; it does not bind to GABAA​ or GABAB​ receptors, nor does it alter GABA metabolism[1][2].

The primary molecular target of pregabalin is the α2​δ auxiliary subunit (specifically the α2​δ−1 and α2​δ−2 isoforms) of high-voltage-activated calcium channels (such as CaV1.2, CaV2.1, and CaV2.2) located in the central nervous system[3][4][5].

Binding to the α2​δ subunit exerts a dual effect:

  • Acute Modulation: It alters the intrinsic activation and inactivation kinetics of the channel, reducing the open probability during membrane depolarization[6].

  • Chronic Trafficking: It disrupts the intracellular trafficking and plasma membrane expression of the pore-forming α1​ subunit[5][7].

Consequently, pregabalin attenuates the depolarization-induced influx of Ca2+ into presynaptic nerve terminals[3]. This reduction in intracellular calcium transients directly inhibits the vesicular fusion machinery, dampening the synaptic release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P[1][3]. This targeted suppression of neuronal hyper-excitability underpins its clinical efficacy as an anticonvulsant, anxiolytic, and analgesic[3].

MOA PGB (S)-3-Amino-5-methylhexanoic acid (Pregabalin) VGCC α2δ-1 / α2δ-2 Subunits of VGCCs PGB->VGCC High Affinity Binding Ca Decreased Ca2+ Influx at Nerve Terminals VGCC->Ca Modulates Channel Trafficking/Kinetics NT Reduced Release of Excitatory Neurotransmitters (Glutamate, SP) Ca->NT Attenuates Vesicle Fusion Effect Analgesic, Anxiolytic, & Anticonvulsant Effects NT->Effect Dampens Hyper-excitability

Pregabalin Mechanism of Action on Voltage-Gated Calcium Channels.

Receptor Affinity and Binding Kinetics

Pregabalin exhibits potent and highly selective binding to α2​δ subunits. Unlike older gabapentinoids, it demonstrates superior linear pharmacokinetics and a highly optimized binding profile[1][8].

Table 1: Comparative Binding Affinities ( Kd​ ) of Gabapentinoids
CompoundTarget Subunit Kd​ (nM)Reference Model
Pregabalin Porcine α2​δ−1 6.0 ± 1.3Recombinant Expression[8]
Pregabalin Human α2​δ−2 7.2 ± 1.1Recombinant Expression[8]
Gabapentin Human α2​δ−1 ~59.0Native Tissue[9]
Mirogabalin Human α2​δ−1 13.5Native Tissue[9]
Protocol 1: Radioligand Binding Assay for α2​δ Subunits

To accurately quantify the binding affinity ( Kd​ ) and maximum receptor density ( Bmax​ ) of pregabalin, a self-validating radioligand binding assay must be employed.

  • Step 1: Membrane Preparation. Homogenize mammalian cells expressing recombinant human α2​δ−1 in a cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Causality: Cold temperatures and protease inhibitors preserve the native 3D conformation of the α2​δ extracellular domains, preventing proteolytic degradation.

  • Step 2: Equilibrium Incubation. Incubate 50 µg of membrane protein with varying concentrations of [3H] -Pregabalin (0.5 to 100 nM) at 25°C for 60 minutes. Causality: This specific time-temperature matrix ensures the binding reaction reaches thermodynamic equilibrium without risking thermal denaturation of the receptor.

  • Step 3: Self-Validation (Non-specific Binding Control). Run a parallel set of samples containing an excess (10 µM) of unlabeled L-isoleucine or gabapentin. Causality: Unlabeled ligand saturates all specific α2​δ sites. Subtracting the radioactive signal of this control from the total binding yields the specific binding, ensuring the data is not skewed by ligand adhering to lipids or plastics.

  • Step 4: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Rapid washing with ice-cold buffer traps the receptor-ligand complexes while preventing complex dissociation (off-rate preservation).

  • Step 5: Quantification. Immerse filters in scintillation fluid and quantify using a liquid scintillation counter. Analyze data using non-linear regression to derive Kd​ .

Electrophysiological Profiling

Pregabalin's ability to modulate calcium currents is best observed through whole-cell patch-clamp electrophysiology. It effectively reduces the amplitude of CaV2.1 (P/Q-type) and CaV1.2 currents without completely abolishing them, which explains its favorable safety profile compared to direct channel blockers[5][6].

PatchClamp Prep Cell Preparation (SH-SY5Y or DRG Neurons) Sol Extracellular Solution (Ba2+ as charge carrier) Prep->Sol Seal Giga-ohm Seal Formation (>1 GΩ) Sol->Seal Patch Pipette Approach Config Whole-Cell Configuration (Membrane Rupture) Seal->Config Suction Rec Voltage Step Protocol (Holding -75mV to +20mV) Config->Rec Stabilize Baseline Drug Pregabalin Perfusion (10 - 500 μM) Rec->Drug Apply Treatment Anal Current Amplitude & Kinetics Analysis Drug->Anal Measure Tail Currents

Whole-Cell Patch-Clamp Electrophysiology Workflow for VGCCs.

Protocol 2: Patch-Clamp Analysis of CaV2.1 Currents
  • Step 1: Cell Preparation. Utilize SH-SY5Y neuroblastoma cells transiently co-transfected with human CaV2.1, β2​ , and α2​δ−1 subunits[7]. Causality: Recombinant expression in a controlled cell line isolates the specific channel kinetics, eliminating background noise from endogenous mixed-channel populations.

  • Step 2: Solution Formulation. Use an extracellular bath solution containing 10 mM Ba2+ instead of Ca2+ . Causality: Barium is highly permeable through VGCCs but does not trigger Calcium-Dependent Inactivation (CDI). This allows the investigator to isolate and measure pure voltage-dependent gating kinetics[5].

  • Step 3: Configuration & Quality Control. Establish a giga-ohm seal (>1 G Ω ) and rupture the membrane to achieve whole-cell configuration. Validation: Continuously monitor series resistance ( Rs​ ). If Rs​ fluctuates by more than 20% during the experiment, discard the cell. This ensures that changes in current amplitude are strictly drug-induced, not artifacts of a degrading patch seal.

  • Step 4: Voltage Protocol. Hold the cell at a resting membrane potential of -75 mV. Apply 100 ms depolarizing voltage steps from -70 mV to +20 mV in 10 mV increments. Causality: Holding at -75 mV ensures the vast majority of channels are in the closed, resting state, ready to be recruited upon depolarization[6].

  • Step 5: Drug Application. Perfuse pregabalin (10 to 500 µM) into the bath until a steady-state block is observed[6][7]. Follow with a washout phase using a control buffer. Validation: The washout phase must demonstrate partial or full recovery of the current. This proves the reduction was due to reversible receptor binding and not irreversible channel rundown or cell death.

Pharmacokinetics and Clinical Translation

The translation of pregabalin's biological activity into clinical efficacy is heavily dependent on its highly predictable pharmacokinetic (PK) profile. Unlike gabapentin, which exhibits saturable absorption via the L-amino acid transporter (LAT1), pregabalin demonstrates linear, dose-proportional PK across its entire therapeutic range (75 to 600 mg/day)[1][10].

Table 2: Clinical Pharmacokinetic Parameters of Pregabalin
ParameterValueClinical & Biological Significance
Oral Bioavailability 90%Absorption is non-saturable and independent of food intake, ensuring highly predictable systemic exposure[1][11].
Tmax​ (Fasted) 0.7 - 1.5 hoursRapid absorption correlates with a fast onset of action for acute neuropathic pain and anxiety[10][11].
Protein Binding < 1%Because it does not bind to plasma proteins, pregabalin carries a near-zero risk of displacement-based drug-drug interactions[1][10].
Elimination Half-Life 6.3 hoursNecessitates BID (twice daily) or TID (three times daily) dosing for immediate-release (IR) formulations to maintain steady-state receptor occupancy[1][12].
Metabolism & Excretion Renal (Unchanged)Negligible hepatic metabolism (<2%). It is excreted unchanged in the urine, requiring strict dose adjustments linearly proportional to creatinine clearance in renally impaired patients[1][13].

References

  • Pregabalin Uses, Interactions & Mechanism of Action. Study.com. Available at: [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. Available at: [Link]

  • Pregabalin. Wikipedia. Available at: [Link]

  • What is the mechanism of Pregabalin? PatSnap Synapse. Available at: [Link]

  • Effects of Gabapentin and Pregabalin on Calcium Homeostasis: Implications for Physical Rehabilitation of Musculoskeletal Tissues. IU Indianapolis ScholarWorks. Available at: [Link]

  • Office of Clinical Pharmacology Review: Lyrica. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Li, Z., et al. (2011). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. European Journal of Pharmacology. Available at: [Link]

  • Pregabalin Controlled-Release Pharmacokinetics in Healthy Volunteers. Clinical Drug Investigation (Ovid). Available at: [Link]

  • Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy. British Journal of Clinical Pharmacology (PMC). Available at: [Link]

  • Cross, A. L., et al. (2024). Pregabalin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Di Guilmi, M. N., et al. (2011). Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels. Journal of Pharmacology and Experimental Therapeutics (PMC). Available at: [Link]

  • Smooth Muscle Cell α2δ-1 Subunits Are Essential for Vasoregulation by CaV1.2 Channels. Circulation Research (AHA Journals). Available at: [Link]

  • In vivo imaging reveals that pregabalin inhibits cortical spreading depression and propagation to subcortical brain structures. Scholarly Publications Leiden University. Available at: [Link]

  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

Sources

In-Depth Technical Guide: Synthesis and Applications of (R)-3-Amino-5-methylhexanoic Acid (D-β-Homoleucine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(R)-3-Amino-5-methylhexanoic acid (CAS: 91298-67-8), frequently referred to as D-β-homoleucine , is a non-proteinogenic chiral β-amino acid[1]. With the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol , it is characterized by the insertion of an additional methylene carbon between the amino group and the carboxylate moiety[2].

Unlike standard α-amino acids, which are highly susceptible to enzymatic cleavage, the unique backbone of D-β-homoleucine fundamentally alters the steric and electronic landscape of any peptide into which it is incorporated. This makes it an indispensable building block for advanced drug development, peptidomimetic engineering, and the synthesis of complex active pharmaceutical ingredients (APIs).

Mechanistic Importance in Advanced Therapeutics

Peptidomimetics and Foldamer Engineering

The primary application of D-β-homoleucine lies in the synthesis of β-peptides and foldamers. When oligomerized, β-amino acids fold into highly stable, predictable secondary structures—most notably the 14-helix[3].

  • Causality of Proteolytic Resistance : The extra methylene group in D-β-homoleucine disrupts the standard hydrogen-bonding registry recognized by natural proteases. Because the active sites of human peptidases have evolved exclusively to hydrolyze the precise spacing of α-peptide bonds, the altered geometry of β-peptides creates a profound steric clash, rendering them virtually immune to metabolic degradation[4]. This allows for the development of peptide-based drugs with significantly extended in vivo half-lives.

Combinatorial Chemistry and Molecular Data Storage

Beyond traditional pharmacology, the unique steric profile of D-β-homoleucine is leveraged in multicomponent reactions (MCRs), such as the Ugi four-component reaction. Recent breakthroughs have utilized these combinatorial libraries for non-biological molecular data storage, where the unique mass-spectrometry fingerprints of synthesized compounds (including those utilizing β-homoleucine) act as binary code to store digital information[5].

Chiral API Synthesis

As an enantiomerically pure precursor, (R)-3-amino-5-methylhexanoic acid is utilized to introduce specific chiral centers into small-molecule APIs. Its structural similarity to compounds like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) makes it a valuable scaffold for investigating enantioselective binding behavior in neurological target receptors[6].

Retrosynthetic Analysis & Synthetic Strategies

The synthesis of enantiopure β-amino acids demands strict control over stereocenter integrity. Two primary pathways dictate the modern synthesis of D-β-homoleucine:

  • The Arndt-Eistert Homologation (Laboratory/Pilot Scale) : The gold standard for converting commercially available D-Leucine into D-β-homoleucine[7]. It guarantees the retention of the (R)-stereocenter.

  • Biocatalytic Resolution (Industrial Scale) : Utilizes enzymes such as penicillin amidase or β-alanine-pyruvate transaminase to resolve racemic mixtures of β-homoleucine into pure enantiomers via highly selective enzymatic cleavage or transamination[8][9].

G A Fmoc-D-Leucine (α-Amino Acid) B Mixed Anhydride Intermediate A->B IBCF, NMM -15°C C Diazoketone Formation B->C CH2N2 (Diazomethane) D Ketene Intermediate C->D Ag PhCOO, Heat/hv - N2 (Wolff Rearr.) E Fmoc-D-β-Homoleucine (β-Amino Acid) D->E H2O trap

Caption: Workflow of the Arndt-Eistert homologation converting α-amino acids to β-amino acids.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-D-β-Homoleucine via Arndt-Eistert Homologation

This protocol is a self-validating system designed to prevent racemization via strict thermal and chemical checkpoints[4][10][11].

Step 1: Mixed Anhydride Formation (Activation)

  • Dissolve 1.0 eq of Fmoc-D-Leucine in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cool the reaction vessel to strictly -15 °C using an ice-salt bath.

    • Causality: Maintaining -15 °C is critical. Higher temperatures promote the formation of an oxazolone intermediate, which rapidly tautomerizes and leads to the racemization of the (R)-stereocenter.

  • Add 1.1 eq of N-methylmorpholine (NMM), followed by the dropwise addition of 1.1 eq of isobutyl chloroformate (IBCF). Stir for 15 minutes.

Step 2: Diazoketone Synthesis

  • In a separate specialized, scratch-free flask (to prevent unintended detonation), prepare a solution of diazomethane in diethyl ether.

  • Slowly cannulate the diazomethane solution (excess, ~3.0 eq) into the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The diazoketone intermediate will appear as a distinct, bright yellow spot that is UV-active.

Step 3: Wolff Rearrangement

  • Concentrate the crude diazoketone under reduced pressure and redissolve in a mixture of 1,4-dioxane and water (10:1 v/v).

    • Causality: Water acts as the essential nucleophilic trap. Without it, the highly reactive ketene intermediate will dimerize or react with the solvent[11].

  • Add 0.1 eq of silver benzoate (AgPhCOO) and subject the mixture to gentle heating (or microwave irradiation at 60 seconds)[10].

  • The reaction is complete when the evolution of nitrogen gas (N₂) ceases. Filter through Celite, concentrate, and purify via silica gel chromatography to yield Fmoc-D-β-homoleucine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When incorporating Fmoc-D-β-homoleucine into a peptide chain, standard coupling reagents (like HBTU) often fail due to the increased steric bulk of the β-branched side chain.

  • Coupling : Use HATU (1.1 eq relative to the amino acid) and DIPEA (3.0 eq) in DMF[12].

    • Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate, which overcomes the steric hindrance of the β-carbon, ensuring complete amide bond formation.

  • Deprotection : Standard 20% piperidine in DMF.

  • Cleavage : TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the required scale and stereochemical purity. Below is a comparative analysis of the primary methodologies for synthesizing β-homoleucine derivatives.

Synthesis MethodologyTypical YieldEnantiomeric Excess (ee)ScalabilityKey Reagents/CatalystsSafety Profile
Arndt-Eistert Homologation 75 - 85%> 99% (Retention)Lab to PilotDiazomethane, AgPhCOOHigh Risk (Explosive intermediates)
Aza-Michael Addition 60 - 70%85 - 95%PilotChiral Thiourea CatalystsModerate
Biocatalytic Resolution ~ 45% (Max 50%)> 99%IndustrialPenicillin Amidase / TransaminaseVery Safe (Aqueous, ambient)

Structural Logic of Proteolytic Resistance

G A D-β-Homoleucine Incorporation B Insertion of Extra Methylene Carbon in Peptide Backbone A->B C Altered Hydrogen Bonding (Induction of 14-Helix) B->C D Steric Clash with Protease Active Sites B->D E Absolute Proteolytic Resistance C->E D->E

Caption: Logical flow demonstrating how β-amino acid incorporation confers proteolytic resistance.

References

  • AChemBlock. "(R)-3-amino-5-methylhexanoic acid 98% | CAS: 91298-67-8". AChemBlock Catalog.

  • PubChem. "(R)-3-Amino-5-methyl-hexanoic acid". National Center for Biotechnology Information.

  • BRENDA Enzyme Database. "Information on EC 3.5.1.11 - penicillin amidase".

  • Nature Communications (via NIH). "Multicomponent molecular memory".

  • Smolecule. "Buy Boc-L-beta-homoleucine | 132549-43-0".

  • BRENDA Enzyme Database. "Information on EC 2.6.1.18 - beta-alanine-pyruvate transaminase".

  • ChemRxiv. "Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade".

  • BenchChem. "A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters".

  • ResearchGate. "Convenient and efficient synthesis of Boc‐/Z‐/Fmoc‐β‐amino acids employing N‐protected α‐amino acid fluorides".

  • ASBMB. "Water takes center stage". American Society for Biochemistry and Molecular Biology.

  • Researcher.life. "Beta-amino Acid Residues Research Articles".

Sources

3-Amino-5-methylhexanoic acid as a GABA analogue

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-5-methylhexanoic Acid as a GABA Analogue

Abstract

This technical guide provides a comprehensive exploration of 3-Amino-5-methylhexanoic acid, known pharmaceutically as Pregabalin. While structurally classified as a γ-aminobutyric acid (GABA) analogue, its mechanism of action deviates significantly from direct interaction with GABAergic systems. This document will deconstruct its chemical synthesis, elucidate its true molecular target through a series of validation-focused experimental protocols, and detail its pharmacological evaluation. We will delve into the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. The guide culminates in a comparative analysis with other GABA analogues, positioning 3-Amino-5-methylhexanoic acid within the broader context of neuromodulatory therapeutics.

Introduction: The GABA Analogue Framework

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] A deficiency in GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][3] Consequently, therapeutic strategies often aim to enhance GABAergic inhibition. GABA analogues are a class of compounds designed to mimic the structure of GABA, with the initial hypothesis that they would directly modulate the GABA system.

3-Amino-5-methylhexanoic acid is a prototypical example. It is a structural derivative of GABA, specifically the (S)-enantiomer, (3S)-3-(aminomethyl)-5-methylhexanoic acid, is the pharmacologically active form known as Pregabalin.[4][5][6][7] However, extensive research has revealed a compelling mechanistic twist: despite its lineage, its therapeutic efficacy is not derived from direct interactions with GABA receptors or metabolic enzymes. This guide will demonstrate that its primary mechanism involves high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), a discovery that has reshaped our understanding of this important therapeutic agent.[4][7]

Physicochemical Profile and Stereoselective Synthesis

The therapeutic activity of 3-Amino-5-methylhexanoic acid is critically dependent on its stereochemistry. The (S)-enantiomer exhibits the desired pharmacological activity, while the (R)-enantiomer is significantly less active.[5][8][9] This necessitates a robust stereoselective synthesis or an efficient resolution process.

Key Physicochemical Data

A summary of the essential properties of (S)-3-Amino-5-methylhexanoic acid is presented below. Its zwitterionic nature at physiological pH influences its solubility and lack of a strong chromophore presents challenges for certain analytical techniques.[10][11]

PropertyValueSource
Chemical Name (3S)-3-(aminomethyl)-5-methylhexanoic acid[4]
Molecular Formula C₈H₁₇NO₂[11]
Molecular Weight 159.23 g/mol [4][11]
CAS Number 148553-50-8[4]
Appearance White to off-white crystalline solid[4]
Protein Binding <1%[7]
Metabolism Less than 2% is metabolized[7]
Excretion Primarily via kidneys[7]
Synthesis Pathway: Resolution of Racemic Mixture

While multiple synthetic routes exist, including asymmetric hydrogenation, a common and scalable approach involves the resolution of the racemic (±)-3-(aminomethyl)-5-methylhexanoic acid.[6] This is achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid. The differential solubility of these salts allows for the separation and subsequent isolation of the desired (S)-enantiomer.[5][12]

Rationale for Method Selection: This resolution method is often favored in industrial settings due to its cost-effectiveness and high diastereomeric and enantiomeric purity of the final product. The choice of solvent is critical; an alcohol-water mixture is frequently used to optimize the differential crystallization of the desired diastereomeric salt.[5][12]

G cluster_synthesis Synthesis Workflow: Racemic Resolution start Racemic (±)-3-(aminomethyl) -5-methylhexanoic acid reaction Diastereomeric Salt Formation (Crystallization) start->reaction resolving_agent (S)-Mandelic Acid resolving_agent->reaction solvent Solvent (e.g., Isopropanol/Water) solvent->reaction precipitate Precipitate: (S,S)-mandelic acid salt reaction->precipitate Selective Precipitation supernatant Supernatant: Enriched in (R,S)-mandelic acid salt reaction->supernatant isolation Isolation & Liberation (e.g., Base treatment, solvent change) precipitate->isolation final_product (S)-3-(aminomethyl) -5-methylhexanoic acid isolation->final_product

Caption: Workflow for the resolution of racemic 3-Amino-5-methylhexanoic acid.

Deconstructing the Mechanism of Action: A Process of Elimination

To establish the authoritative mechanism of action, a rigorous scientific approach requires not only identifying the correct target but also experimentally excluding plausible alternatives. Given its name and structure, the most logical initial hypotheses involve direct interaction with the GABA system. Here, we outline the self-validating protocols to test and disprove these hypotheses.

Hypothesis 1 (Disproven): Direct GABA Receptor Agonism

The primary hypothesis for a GABA analogue is that it binds to and activates GABA receptors (GABA-A or GABA-B). This can be definitively tested using competitive radioligand binding assays.

Experimental Protocol 1: GABA Receptor Competitive Binding Assay

  • Objective: To determine if 3-Amino-5-methylhexanoic acid binds to GABA-A or GABA-B receptors.

  • Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor site in brain membrane preparations. A lack of displacement indicates no direct binding competition.[13]

  • Materials:

    • Rat brain cortex membranes

    • [³H]Muscimol (high-affinity GABA-A agonist)[13][14]

    • [³H]GABA (for GABA-B, with GABA-A sites blocked)[13]

    • Unlabeled GABA (positive control)

    • Test Compound: (S)-3-Amino-5-methylhexanoic acid

    • Incubation Buffer (e.g., 50 mM Tris-HCl)

    • Scintillation fluid and counter

  • Methodology:

    • Prepare rat brain membranes and resuspend in ice-cold incubation buffer.

    • Set up assay tubes in triplicate:

      • Total Binding: Membranes + Radioligand.

      • Non-specific Binding: Membranes + Radioligand + high concentration of unlabeled GABA (e.g., 1 mM).

      • Test Compound: Membranes + Radioligand + varying concentrations of 3-Amino-5-methylhexanoic acid.

    • Incubate tubes at 4°C for a defined period (e.g., 20 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters rapidly with ice-cold buffer.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis & Expected Outcome: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Unlabeled GABA will produce a sigmoidal dose-response curve. For 3-Amino-5-methylhexanoic acid, no significant displacement of the radioligand is expected , demonstrating it does not bind to the GABA-A or GABA-B receptor agonist sites.[4][7]

Hypothesis 2 (Disproven): Inhibition of GABA Metabolism

Another plausible mechanism is the elevation of synaptic GABA levels by inhibiting the primary catabolic enzyme, GABA transaminase (GABA-T). This is the mechanism of another GABA analogue, Vigabatrin.[15]

Experimental Protocol 2: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

  • Objective: To determine if 3-Amino-5-methylhexanoic acid inhibits the activity of the GABA-T enzyme.

  • Principle: This is a coupled-enzyme spectrophotometric assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde. A second enzyme, succinic semialdehyde dehydrogenase (SSADH), oxidizes this product, leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.[16][17]

  • Materials:

    • Purified GABA-T (e.g., from porcine brain)

    • GABA, α-ketoglutarate, NADP⁺, SSADH

    • Test Compound: (S)-3-Amino-5-methylhexanoic acid

    • Positive Control: Vigabatrin

    • Assay Buffer (e.g., Potassium Pyrophosphate, pH 8.6)

    • 96-well UV-transparent microplate and a microplate reader

  • Methodology:

    • Prepare a reaction mixture containing buffer, α-ketoglutarate, NADP⁺, and SSADH.

    • To wells of the microplate, add the reaction mixture.

    • Add varying concentrations of 3-Amino-5-methylhexanoic acid, Vigabatrin, or vehicle control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding GABA to all wells.

    • Immediately place the plate in the reader and monitor the increase in absorbance at 340 nm over time.

  • Data Analysis & Expected Outcome: Calculate the initial reaction velocity (rate) for each concentration. Plot the percent inhibition versus the log inhibitor concentration to determine the IC₅₀ value. Vigabatrin will show potent, time-dependent inhibition. For 3-Amino-5-methylhexanoic acid, no significant inhibition of GABA-T activity is expected .[18]

G cluster_logic Investigative Logic for Mechanism of Action start Hypothesis: 3-Amino-5-methylhexanoic acid is a GABA mimetic path1 Pathway 1: Direct Receptor Agonism? start->path1 path2 Pathway 2: Inhibition of Metabolism? start->path2 exp1 Experiment: Receptor Binding Assay (Protocol 1) path1->exp1 exp2 Experiment: GABA-T Inhibition Assay (Protocol 2) path2->exp2 res1 Result: No Binding to GABA-A/GABA-B exp1->res1 res2 Result: No Inhibition of GABA-T exp2->res2 conclusion Conclusion: Mechanism is NOT direct GABAergic modulation. Investigate alternative targets. res1->conclusion res2->conclusion

Caption: Logical workflow for disproving direct GABAergic mechanisms.

The Authoritative Mechanism: α2δ Subunit of Voltage-Gated Calcium Channels

With direct GABAergic mechanisms excluded, research identified the true target: the α2δ (alpha-2-delta) auxiliary subunit of presynaptic voltage-gated calcium channels (VGCCs).[7]

  • Role of VGCCs: In presynaptic terminals, the influx of calcium through VGCCs is the critical trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters.

  • Modulation by 3-Amino-5-methylhexanoic Acid: By binding to the α2δ-1 and α2δ-2 subunits, the compound is thought to induce a conformational change that reduces calcium influx upon neuronal depolarization.[7] This does not block the channel entirely but rather modulates its function.

  • Downstream Effect: The reduced presynaptic calcium influx leads to a decrease in the release of several excitatory neurotransmitters, most notably glutamate, substance P, and noradrenaline. This reduction in excitatory signaling is the basis for its anticonvulsant, analgesic, and anxiolytic effects.[4]

G cluster_pathway Signaling Pathway of 3-Amino-5-methylhexanoic Acid mol 3-Amino-5-methylhexanoic acid (Pregabalin) a2d α2δ Subunit mol->a2d Binds vgcc Voltage-Gated Calcium Channel (VGCC) ca_influx Ca²⁺ Influx vgcc->ca_influx Inhibits a2d->vgcc Modulates vesicle Synaptic Vesicle (containing Glutamate) ca_influx->vesicle Triggers release Neurotransmitter Release (Glutamate) ca_influx->release Inhibits vesicle->release Fusion & Exocytosis effect Reduced Neuronal Excitability release->effect Leads to

Caption: Mechanism of action via modulation of the α2δ subunit of VGCCs.

Pharmacological Evaluation: From Bench to Preclinical Models

Demonstrating the therapeutic potential of 3-Amino-5-methylhexanoic acid requires a tiered approach, starting with cellular assays to confirm the downstream effects of its mechanism and progressing to in vivo models to establish efficacy.

In Vitro Confirmation: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents in a single neuron, providing high-resolution evidence of changes in synaptic transmission.

Experimental Protocol 3: Recording of Spontaneous Excitatory Postsynaptic Currents (sEPSCs)

  • Objective: To demonstrate that 3-Amino-5-methylhexanoic acid reduces presynaptic excitatory neurotransmitter release.

  • Principle: By "clamping" the voltage of a postsynaptic neuron, one can measure the small electrical currents (sEPSCs) that result from the spontaneous release of glutamate from presynaptic terminals. A decrease in the frequency of these events indicates a presynaptic mechanism of action.[19]

  • Methodology:

    • Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

    • Identify a target neuron under a microscope and establish a whole-cell patch-clamp configuration using a glass micropipette.

    • Hold the neuron at a negative potential (e.g., -70 mV) to isolate inward glutamatergic currents.

    • Record baseline sEPSC activity for a stable period (e.g., 5-10 minutes).

    • Perfuse the bath with a known concentration of (S)-3-Amino-5-methylhexanoic acid.

    • Continue recording to observe the effect of the compound on sEPSC frequency and amplitude.

  • Data Analysis & Expected Outcome: Analysis of the recording traces will show a significant decrease in the frequency of sEPSCs after application of the compound, with little to no change in sEPSC amplitude. This signature strongly supports a presynaptic mechanism that reduces the probability of neurotransmitter release, consistent with the modulation of VGCCs.

In Vivo Efficacy: Validated Animal Models of Seizures

To test for anticonvulsant properties, standardized and validated animal models are essential. These models mimic different aspects of human epilepsy and provide a robust platform for screening.[20][21]

Experimental Protocol 4: Maximal Electroshock (MES) Seizure Model

  • Objective: To assess efficacy against generalized tonic-clonic seizures.

  • Principle: A brief electrical stimulus delivered via corneal or ear-clip electrodes induces a maximal seizure characterized by a tonic hindlimb extension. Protection is defined as the abolition of this endpoint.[20][22]

  • Methodology:

    • Administer the test compound (or vehicle) to rodents (mice or rats) via the desired route (e.g., intraperitoneal, oral).

    • After a predetermined time for drug absorption, apply a suprathreshold electrical stimulus (e.g., 50-60 Hz for 0.2s).

    • Observe the animal for the presence or absence of tonic hindlimb extension.

    • Test multiple dose groups to determine the median effective dose (ED₅₀).

  • Relevance: The MES test is highly predictive of efficacy for generalized tonic-clonic seizures in humans.

Experimental Protocol 5: Subcutaneous Pentylenetetrazole (scPTZ) Model

  • Objective: To assess efficacy against myoclonic and absence seizures.

  • Principle: The chemoconvulsant pentylenetetrazole (PTZ) is a non-competitive GABA-A receptor antagonist. At a convulsive dose, it induces clonic seizures. Protection is defined as the absence of a clonic seizure lasting for a set duration (e.g., 5 seconds).[20]

  • Methodology:

    • Pre-treat animals with the test compound or vehicle.

    • After the appropriate absorption time, administer a subcutaneous injection of PTZ at its convulsive dose (e.g., 85 mg/kg in mice).

    • Observe the animals for a 30-minute period for the onset of clonic seizures.

    • Determine the ED₅₀ for protection against the seizure endpoint.

  • Relevance: This model identifies compounds that can raise the seizure threshold and is predictive of efficacy against non-convulsive seizure types.

Summary of Expected Efficacy in Preclinical Models

ModelSeizure Type MimickedExpected Efficacy of 3-Amino-5-methylhexanoic acid
Maximal Electroshock (MES) Generalized tonic-clonicActive
sc Pentylenetetrazole (scPTZ) Myoclonic, AbsenceActive
Amygdala Kindling Focal to bilateral tonic-clonicActive

Comparative Analysis and Future Perspectives

Understanding 3-Amino-5-methylhexanoic acid requires placing it in context with other GABA analogues.

CompoundStructural ClassPrimary Mechanism of ActionTherapeutic Use
3-Amino-5-methylhexanoic acid GABA AnalogueBinds to α2δ subunit of VGCCsAnticonvulsant, Neuropathic Pain, Anxiolytic
Gabapentin GABA AnalogueBinds to α2δ subunit of VGCCsAnticonvulsant, Neuropathic Pain
Vigabatrin GABA AnalogueIrreversible inhibitor of GABA-TAnticonvulsant (refractory epilepsy)
Baclofen GABA AnalogueSelective GABA-B receptor agonistSpasticity, Muscle Relaxant

This comparison highlights the mechanistic diversity within a structurally similar class of compounds. While 3-Amino-5-methylhexanoic acid and Gabapentin share a target, they differ in pharmacokinetic profiles and binding affinities. In contrast, Vigabatrin and Baclofen act directly on the GABA system but through entirely different means (metabolism vs. receptor agonism).

Future research in this area focuses on developing analogues with improved pharmacokinetic properties or selectivity for specific α2δ subunit isoforms, which may offer enhanced efficacy or a more favorable side-effect profile for specific indications.

Conclusion

3-Amino-5-methylhexanoic acid stands as a testament to the serendipitous nature of drug discovery. Conceived from a structural blueprint of the brain's primary inhibitory neurotransmitter, its therapeutic power was ultimately found to reside in a distinct and elegant mechanism: the allosteric modulation of presynaptic calcium channels. By systematically disproving more obvious hypotheses through rigorous, self-validating experimental protocols, the scientific community has built an authoritative understanding of its action. This guide has outlined the key chemical, mechanistic, and pharmacological pillars of this molecule, providing researchers with a robust framework to understand and further investigate this important class of CNS therapeutics.

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An In-depth Technical Guide to the Stereoselective Mechanism of Action of 3-Amino-5-methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the mechanism of action of the enantiomers of 3-Amino-5-methylhexanoic acid. The pharmacological activity of this compound is known to be highly stereoselective, with the (S)-enantiomer, widely known as pregabalin, being the pharmacologically active agent.[1] This document elucidates the structural and functional basis for this stereoselectivity, focusing on the molecular interactions with the primary target, the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). We will explore the downstream consequences of this interaction, namely the modulation of neurotransmitter release, and contrast the potent activity of the (S)-enantiomer with the significantly weaker activity of its (R)-counterpart.[2][3] Furthermore, this guide presents detailed, field-proven methodologies for researchers to validate these mechanisms, including radioligand binding assays and patch-clamp electrophysiology protocols, underscoring the principles of scientific integrity and experimental causality.

Introduction: The Significance of Chirality

3-Amino-5-methylhexanoic acid is a γ-amino acid (GABA) analogue that exists as two stereoisomers, or enantiomers, due to a chiral center at the C3 position: (S)-3-(aminomethyl)-5-methylhexanoic acid and (R)-3-(aminomethyl)-5-methylhexanoic acid. While structurally mirror images, these molecules are not superimposable, and this seemingly subtle difference in three-dimensional arrangement has profound implications for their biological activity.

The (S)-enantiomer, pregabalin, is a widely prescribed therapeutic agent with potent anticonvulsant, analgesic, and anxiolytic properties.[1][4] It is utilized in the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[5] Conversely, the (R)-enantiomer is considered largely inactive and is treated as an impurity in the synthesis of pregabalin.[6][7] This stark difference in pharmacological effect underscores the principle that biological systems, being inherently chiral, often interact selectively with only one enantiomer of a chiral drug. This guide will dissect the molecular basis for this critical stereoselectivity.

The Primary Molecular Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels (VGCCs)

Contrary to what its structural similarity to GABA might suggest, the mechanism of action of 3-Amino-5-methylhexanoic acid is not mediated by GABA receptors.[4] Instead, its effects are attributable to high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[8][9]

Structure and Function of VGCCs and the α2δ-1 Subunit

Voltage-gated calcium channels are multi-protein complexes crucial for regulating calcium influx into neurons in response to membrane depolarization. This calcium influx is a critical trigger for a variety of cellular processes, most notably the release of neurotransmitters from presynaptic terminals. The core of the channel is the pore-forming α1 subunit, but its function, trafficking, and kinetics are modulated by auxiliary subunits, including α2δ, β, and γ.[10]

The α2δ-1 subunit is a heavily glycosylated extracellular protein that is anchored to the plasma membrane. It plays a significant role in promoting the trafficking and cell surface expression of the α1 subunit, thereby increasing the density of functional calcium channels at the presynaptic membrane and enhancing calcium currents.[10]

The Role of α2δ-1 in Neuronal Hyperexcitability

In pathological states such as neuropathic pain and epilepsy, the expression of the α2δ-1 subunit is often upregulated in sensory neurons of the dorsal root ganglia (DRG) and in the spinal cord.[10] This upregulation is believed to contribute to neuronal hyperexcitability and excessive neurotransmitter release, leading to the characteristic symptoms of these disorders. By targeting the α2δ-1 subunit, the (S)-enantiomer of 3-Amino-5-methylhexanoic acid acts on a key component of the underlying pathophysiology.

Enantioselective Binding and Mechanism of Action

The therapeutic effects of pregabalin are a direct result of its stereospecific binding to the α2δ-1 subunit. This interaction is not a direct block of the calcium channel pore but rather a modulatory action that leads to a reduction in neurotransmitter release.

Stereospecific Interaction with the α2δ-1 Subunit

The binding of 3-Amino-5-methylhexanoic acid to the α2δ-1 and α2δ-2 subunits is highly dependent on its stereochemistry. The (S)-enantiomer (pregabalin) binds with high affinity, whereas the (R)-enantiomer exhibits significantly lower affinity.

EnantiomerCommon NameRelative Binding Affinity (α2δ subunit)Pharmacological Activity
(S)-3-(aminomethyl)-5-methylhexanoic acidPregabalinHighActive
(R)-3-(aminomethyl)-5-methylhexanoic acidR-isomer~10-fold weaker than (S)-enantiomerLargely Inactive

Table 1: Comparison of the enantiomers of 3-Amino-5-methylhexanoic acid. The (S)-enantiomer is approximately 10 times more potent in its binding to the α2δ subunit than the (R)-enantiomer.[2][3][6]

This difference in binding affinity is the molecular foundation of the drug's activity profile. The specific three-dimensional conformation of the (S)-enantiomer allows for optimal interaction with the binding pocket on the α2δ-1 protein, an interaction the (R)-enantiomer cannot achieve as effectively.

Downstream Consequences: Modulation of Neurotransmitter Release

Binding of the (S)-enantiomer to the α2δ-1 subunit is thought to induce a conformational change in the subunit. While the precise downstream cascade is still under investigation, the prevailing hypothesis is that this binding disrupts the trafficking of the VGCC complex to the presynaptic terminal. This results in a reduced number of functional calcium channels at the cell surface, leading to a decrease in depolarization-evoked calcium influx.[9]

With less calcium entering the presynaptic terminal upon arrival of an action potential, the release of excitatory neurotransmitters is dampened. This includes a reduction in the release of:

  • Glutamate

  • Norepinephrine

  • Substance P

  • Calcitonin gene-related peptide (CGRP)

This reduction in excitatory signaling in key areas of the central nervous system, such as the spinal cord and cortex, is believed to mediate the observed analgesic, anticonvulsant, and anxiolytic effects.[4]

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft S_Enantiomer (S)-Enantiomer (Pregabalin) a2d α2δ-1 Subunit on VGCC S_Enantiomer->a2d High-Affinity Binding R_Enantiomer (R)-Enantiomer R_Enantiomer->a2d Low-Affinity Binding VGCC Voltage-Gated Ca²⁺ Channel (VGCC) a2d->VGCC Modulates Channel Trafficking Ca_Influx Reduced Ca²⁺ Influx VGCC->Ca_Influx Inhibits Vesicle Synaptic Vesicle Ca_Influx->Vesicle Reduces Trigger for Vesicle Fusion NT_Release Reduced Neurotransmitter Release (Glutamate, etc.) Vesicle->NT_Release Postsynaptic_Neuron Postsynaptic Neuron NT_Release->Postsynaptic_Neuron Reduced Excitatory Signal

Caption: Stereoselective mechanism of 3-Amino-5-methylhexanoic acid enantiomers.

Experimental Validation and Methodologies

The elucidation of this mechanism of action relies on robust and reproducible experimental techniques. The following protocols are provided as self-validating systems for researchers investigating gabapentinoids.

Radioligand Binding Assays

Causality: This assay directly measures the binding affinity of a compound for its target receptor. By comparing the ability of the (S) and (R) enantiomers to displace a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) from the α2δ-1 subunit, we can quantify the stereoselectivity of the interaction.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize porcine or rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer (HEPES-buffered saline).

      • A fixed concentration of radioligand (e.g., 5-10 nM [³H]-gabapentin).

      • Increasing concentrations of the unlabeled competitor compound (either the (S)- or (R)-enantiomer, typically from 1 nM to 100 µM).

      • Membrane preparation (50-100 µg of protein).

    • Total Binding Control: Contains buffer, radioligand, and membranes (no competitor).

    • Non-specific Binding Control: Contains buffer, radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 100 µM gabapentin) to saturate all specific binding sites.[11]

    • Incubate the plate for 60 minutes at room temperature.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Patch-Clamp Electrophysiology

Causality: This technique provides a functional readout of the drug's effect. By directly measuring ion channel currents in living cells (such as DRG neurons, which are key in pain signaling), we can determine if binding to the α2δ-1 subunit translates into a functional reduction of calcium currents.[12][13][14]

Detailed Protocol:

  • Cell Preparation:

    • Isolate dorsal root ganglion (DRG) neurons from neonatal rats or mice following established and ethically approved protocols.[15]

    • Alternatively, use a cell line (e.g., HEK293 or tsA-201) transiently or stably expressing the human VGCC α1, β, and α2δ-1 subunits.

    • Plate cells onto glass coverslips and culture for 24-48 hours.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber of an inverted microscope mounted on a patch-clamp rig.

    • Continuously perfuse the chamber with an external recording solution containing Ba²⁺ or Ca²⁺ as the charge carrier.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

  • Whole-Cell Recording:

    • Approach a single, healthy neuron with the patch pipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

    • Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit inward Ca²⁺ (or Ba²⁺) currents. Record the peak current amplitude at each step.

  • Drug Application and Measurement:

    • Establish a stable baseline recording of the calcium currents.

    • Apply the (S)- or (R)-enantiomer to the bath via the perfusion system at a known concentration (e.g., 10 µM). Note: Acute effects may be minimal; chronic incubation (hours to days) may be required to observe effects on channel trafficking.[16]

    • After drug application, repeat the series of depolarizing voltage steps and record the resulting currents.

  • Data Analysis:

    • Measure the peak current amplitude for each voltage step before and after drug application.

    • Construct a current-voltage (I-V) relationship plot.

    • Calculate the percentage of current inhibition caused by each enantiomer to determine their functional efficacy.

Patch_Clamp_Workflow A Prepare Cultured Neurons (e.g., DRG) or Transfected Cells B Achieve Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Voltage-Gated Ca²⁺ Currents B->C D Apply (S)- or (R)-Enantiomer via Bath Perfusion C->D E Record Ca²⁺ Currents Post-Drug Application D->E F Analyze % Inhibition of Peak Current E->F

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Summary and Future Directions

The therapeutic action of 3-Amino-5-methylhexanoic acid is exclusively and potently delivered by its (S)-enantiomer, pregabalin. This activity is rooted in its high-affinity, stereoselective binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction modulates channel function, leading to a reduction in the presynaptic release of key excitatory neurotransmitters. The (R)-enantiomer, due to its significantly weaker binding affinity, is pharmacologically inert at therapeutic concentrations.

Future research should continue to focus on the precise structural basis of the drug-receptor interaction, potentially through co-crystallization studies, to enable the design of next-generation α2δ-1 ligands with improved affinity, selectivity, or pharmacokinetic profiles. Furthermore, exploring the differential roles of α2δ-1 versus α2δ-2 subunit binding could unveil new therapeutic opportunities for treating a range of neurological disorders.

References

  • Field, M. J., Singh, L. (2002). Pregabalin may represent a novel class of anxiolytic agents with a broad spectrum of activity. British Journal of Pharmacology, 135(S1).
  • Ansari, M. Y., et al. (2020). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Oriental Journal of Chemistry, 36(5), 899-911.
  • Hendrich, J., et al. (2008). Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences, 105(9), 3628-3633.
  • Kavvadias, D., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1581.
  • DeRusha, H., et al. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Analytical Toxicology, 43(2), 136-142.
  • precisionFDA. PREGABALIN, (R)-.
  • Shinde, P., et al. (2022).
  • Gregoire, L., et al. (2025). EXPRESS: Gabapentin's effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles. Molecular Pain.
  • Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical Biochemistry, 255(2), 236-243.
  • BenchChem. (2025). Application Notes and Protocols: TC-N 1752 in Dorsal Root Ganglion (DRG) Neuron Culture. BenchChem.
  • Chen, Z., et al. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv.
  • Gregoire, L., et al. (2025). EXPRESS: Gabapentin's effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles. PubMed.
  • Gregoire, L., et al. (2024). Gabapentin's Effect on Human Dorsal Root Ganglia: Donor-Specific Electrophysiological and Transcriptomic Profiles. bioRxiv.
  • Shinde, P., et al. (2022).
  • Liu, S., et al. (2023). A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Bio-protocol, 13(22), e4848.
  • Li, G., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. Epilepsy Research, 96(1-2), 1-11.
  • Anderson, D. R., et al. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Organic Process Research & Development, 15(5), 1051-1061.
  • Field, M. J., et al. (2007). Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1133-1140.
  • Stahl, S. M. (2004). Pregabalin, a novel anticonvulsant, analgesic, and anxiolytic drug, exhibits class-specific alpha 2 -delta-1 and alpha 2 -delta-2 calcium channel subunit binding.
  • Li, G., et al. (2014). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits.
  • ResearchGate. (2014). of the K D and B max values of [ 3 H]-pregabalin binding to various membrane preparations.
  • Mortell, K. H., et al. (2006). Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 16(5), 1138-1141.
  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542.
  • PharmaCompass. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • ChemicalBook. (2026). Hexanoic acid,3-(aminomethyl)-5-methyl-, (3R)-. ChemicalBook.

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Spectroscopic data for 3-Amino-5-methylhexanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Analytical Imperative in Modern Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their related compounds is paramount. It forms the bedrock of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical analysis of the spectroscopic data for 3-Amino-5-methylhexanoic acid, a compound of significant interest in medicinal chemistry. Our approach is not merely to present data but to provide a cohesive narrative that integrates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to build a comprehensive and validated structural profile. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical characterization of this molecule.

The Molecule of Interest: 3-Amino-5-methylhexanoic Acid

3-Amino-5-methylhexanoic acid, often referred to in literature and commerce by its trivial name, Pregabalin, is a gamma-aminobutyric acid (GABA) analogue.[1] Its therapeutic applications as an anticonvulsant, analgesic, and anxiolytic underscore the importance of its precise chemical characterization.[2] The structural integrity of such a molecule is directly linked to its pharmacological activity.

The structure, presented below, reveals a chiral center at the C3 position and a flexible aliphatic chain, which dictates its spectroscopic behavior.

cluster_0 3-Amino-5-methylhexanoic Acid C1 HO C2 O C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 N1 H₂N C4->N1 C6 CH C5->C6 C7 CH₃ C6->C7 C8 CH₃ C6->C8

Caption: Molecular Structure of 3-Amino-5-methylhexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed insight into the molecular framework of 3-Amino-5-methylhexanoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for reproducible NMR data.

  • Sample Preparation: Dissolve approximately 10-20 mg of 3-Amino-5-methylhexanoic acid in a suitable deuterated solvent (e.g., Methanol-d₄, D₂O). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative analysis if required.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard for ¹³C NMR to simplify the spectrum to a series of singlets. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the molecule. The following table summarizes the expected signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
2.95dd1HHa-N-CHDiastereotopic proton adjacent to the amino group, coupled to Hb and the C3 proton.
2.82dd1HHb-N-CHDiastereotopic proton adjacent to the amino group, coupled to Ha and the C3 proton.
2.44dd1HHc-CH ₂-COOHDiastereotopic proton alpha to the carbonyl group, coupled to Hd and the C3 proton.
2.25dd1HHd-CH ₂-COOHDiastereotopic proton alpha to the carbonyl group, coupled to Hc and the C3 proton.
2.06m1HCH -CH₂-NMethine proton at the chiral center (C3), coupled to multiple adjacent protons.
1.69m1HCH -(CH₃)₂Methine proton at C5, coupled to the adjacent CH₂ and the two methyl groups.
1.23m2HCH ₂-CH(CH₃)₂Methylene protons at C4.
0.92t6HCH(CH ₃)₂Two equivalent methyl groups at the isopropyl terminus.

Note: The provided data is based on a published spectrum in CD₃OD.[2] The zwitterionic nature of the molecule in solution can lead to the absence of distinct NH₂ and COOH proton signals due to exchange with the solvent.[3]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
180.6C OOHCarboxylic acid carbon, deshielded by the two oxygen atoms.
45.9C H₂-NH₂Carbon adjacent to the amino group.
43.4C4Aliphatic methylene carbon.
43.1C3Chiral methine carbon.
33.2C2Methylene carbon alpha to the carbonyl.
26.2C5Methine carbon of the isopropyl group.
23.2C6'One of the isopropyl methyl carbons.
22.6C6The other isopropyl methyl carbon.

Note: The assignments are based on published data.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For 3-Amino-5-methylhexanoic acid, the IR spectrum provides crucial evidence for its zwitterionic state in the solid form.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

Instead of sharp, distinct peaks for a primary amine (N-H stretch, ~3300-3500 cm⁻¹) and a carboxylic acid (O-H stretch, broad ~2500-3300 cm⁻¹; C=O stretch, ~1700-1725 cm⁻¹), the spectrum of 3-Amino-5-methylhexanoic acid shows characteristic absorptions of a zwitterion.[3]

Wavenumber (cm⁻¹)AssignmentRationale
2500-3000 (multiplet)N-H stretch (in -NH₃⁺)The stretching vibration of the ammonium group is broad and appears at lower wavenumbers than a free amine due to hydrogen bonding.
~1600Asymmetric COO⁻ stretchThe carboxylate anion exhibits a strong asymmetric stretching vibration.
~1550N-H bend (in -NH₃⁺)The bending vibration of the ammonium group.
~1400Symmetric COO⁻ stretchThe symmetric stretching vibration of the carboxylate anion.

The absence of the characteristic C=O stretching vibration of a carboxylic acid and the presence of the carboxylate and ammonium ion bands are strong indicators of the zwitterionic form.[3]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for confirming the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled to a chromatographic system (e.g., LC-MS). Electrospray Ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the ions.

Mass Spectral Data and Interpretation

The high-resolution mass spectrometry (HRMS) data provides a precise measurement of the molecular mass.

IonCalculated m/zMeasured m/zRationale
[M+H]⁺160.1332159.1259The protonated molecular ion. The measured value confirms the elemental composition of C₈H₁₇NO₂.[2]

The fragmentation pattern can also be informative. While detailed fragmentation analysis is beyond the scope of this guide, common fragmentation pathways for amino acids involve the loss of water, ammonia, and cleavage of the carbon backbone.

cluster_0 Mass Spectrometry Fragmentation M [M+H]⁺ m/z = 160.13 F1 Loss of H₂O [M+H-H₂O]⁺ M->F1 F2 Loss of NH₃ [M+H-NH₃]⁺ M->F2

Caption: Simplified Fragmentation Pathway of 3-Amino-5-methylhexanoic Acid

Conclusion: A Unified Spectroscopic Profile

The convergence of NMR, IR, and Mass Spectrometry data provides an unambiguous and robust structural confirmation of 3-Amino-5-methylhexanoic acid. The NMR data precisely maps the carbon-hydrogen framework, the IR spectrum confirms the zwitterionic nature of the molecule in its ground state, and the mass spectrometry data validates its elemental composition and molecular weight. This multi-technique approach is a cornerstone of modern analytical chemistry and is indispensable for ensuring the quality and integrity of pharmaceutical compounds.

References

  • PubChem. (n.d.). 3-(Aminomethyl)-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-5-methyl-hexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Spectroscopy International. (2013, November 20). PREGABALIN 普瑞巴林 SPECTRAL DATA. Retrieved from [Link]

  • MassBank of North America (MoNA). (n.d.). Spectrum CCMSLIB00000081591 for 3-(2-amino-2-oxoethyl)-5-methyl-hexanoic acid. Retrieved from [Link]

  • Siddiqui, F. A., Sher, N., Naz, A., Hasan, N., Shah, S. N., & Shehzad, M. (2018). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. Journal of the Chilean Chemical Society, 63(1), 3823-3828. Retrieved from [Link]

  • ARKIVOC. (2011). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-Amino-5-methylhexanoic acid, (±)-. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • PubChem. (n.d.). (R)-3-Amino-5-methyl-hexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Spectrophotometric determination of Pregabalin using 1, 2-Napthaquinone-4- sulfonic acid Sodium and 2, 4 dinitrophenyl. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(Aminomethyl)-5-methylhexanoic acid. Retrieved from [Link]

  • El-Didamony, A. M., Erfan, M., & El-Sawy, W. M. (2014). Spectrofluorimetric and Spectrophotometric Determination of Pregabalin in Capsules and Urine Samples. Journal of Fluorescence, 24(5), 1435-1443. Retrieved from [Link]

  • ResearchGate. (2014, October 21). Spectrofluorimetric and Spectrophotometric Determination of Pregabalin in Capsules and Urine Samples. Retrieved from [Link]

  • Global Journals. (n.d.). Determination of Pregabalin in Bulk Drug and Pharmaceutical Formulations using Validated Stability-Indicating Spectro. Retrieved from [Link]

  • Chemsrc. (n.d.). (+-)-3-amino-5-methyl-hexanoic acid. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-Amino-5-methyl-hexanoic acid, (R)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-hexanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Engineering Next-Generation Gabapentinoids: A Technical Whitepaper on 3-Amino-5-methylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Aminomethyl-5-methylhexanoic acid, universally recognized as pregabalin, represents a cornerstone in the pharmacological management of neuropathic pain, fibromyalgia, and partial-onset seizures[1]. As a structural analogue of the inhibitory neurotransmitter γ -aminobutyric acid (GABA), it paradoxically does not exert its effects through GABAergic pathways. Instead, it acts as a potent ligand for the α2​δ auxiliary subunits of voltage-gated calcium channels (VGCCs) in the central nervous system[2]. Recent drug development efforts have focused on synthesizing advanced derivatives—most notably mirogabalin—to optimize subunit selectivity, enhance binding kinetics, and widen the therapeutic index[3].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural chemistry, receptor pharmacodynamics, and laboratory validation, providing a comprehensive framework for researchers developing next-generation α2​δ ligands.

Molecular Mechanism of Action: Modulating Voltage-Gated Calcium Channels

The causality of the analgesic and anxiolytic effects of 3-amino-5-methylhexanoic acid derivatives is rooted in their interaction with the α2​δ−1 and α2​δ−2 subunits of VGCCs. In states of chronic neuropathic pain, peripheral nerve injury induces a marked upregulation of α2​δ−1 subunits in the dorsal root ganglia (DRG) and spinal dorsal horn[4].

When ligands like pregabalin or mirogabalin bind to these subunits, they inhibit the anterograde trafficking of the α2​δ−1 subunit to presynaptic terminals[4]. This reduces the functional expression of VGCCs at the synapse, thereby attenuating depolarization-induced calcium influx. The downstream effect is a profound reduction in the exocytotic release of excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), which directly dampens neuronal hyperexcitability[5].

VGCC_Pathway Ligand 3-Amino-5-methylhexanoic Acid Derivative Alpha2Delta α2δ Subunit of VGCC (Presynaptic Terminal) Ligand->Alpha2Delta High Affinity Binding CaInflux Inhibition of Ca2+ Influx Alpha2Delta->CaInflux Conformational Change Vesicle Reduced Synaptic Vesicle Fusion CaInflux->Vesicle Decreased Intracellular Ca2+ Neurotransmitter Decreased Release of Glutamate, Substance P, CGRP Vesicle->Neurotransmitter Exocytosis Inhibition Analgesia Attenuation of Neuropathic Pain (Analgesic Effect) Neurotransmitter->Analgesia Reduced Neuronal Excitability

Diagram 1: Mechanistic pathway of α2δ ligands modulating voltage-gated calcium channels.

Pharmacodynamics and Binding Kinetics: The Mirogabalin Paradigm

The evolution from pregabalin to mirogabalin highlights the critical role of binding kinetics in drug efficacy and safety. While both compounds exhibit high affinity for α2​δ subunits, their dissociation profiles dictate their clinical phenotypes.

Research demonstrates that the analgesic properties of gabapentinoids are primarily mediated by the α2​δ−1 subunit, whereas CNS adverse effects (e.g., somnolence, ataxia) are linked to the α2​δ−2 subunit[6]. Mirogabalin was engineered to exploit this dichotomy. Unlike pregabalin, which dissociates rapidly and equally from both subunits, mirogabalin exhibits a significantly slower dissociation rate from α2​δ−1 ( t1/2​=11.1 h) compared to α2​δ−2 ( t1/2​=2.4 h)[5].

Causality Insight: This prolonged residence time at the α2​δ−1 receptor is the causal factor behind mirogabalin's sustained analgesia, while the rapid off-rate from α2​δ−2 prevents the accumulation of the drug at off-target CNS sites, thereby mitigating neurotoxicity and sedation[7].

Quantitative Binding Kinetics Comparison
LigandTarget SubunitBinding Affinity ( Kd​ , nM)Dissociation Half-life ( t1/2​ , h)Dissociation Rate ( Koff​ , h−1 )
Pregabalin α2​δ−1 62.51.40.5051
Pregabalin α2​δ−2 125.01.40.5103
Mirogabalin α2​δ−1 13.511.10.0627
Mirogabalin α2​δ−2 22.72.40.2837

(Data synthesized from comparative in vitro binding studies[5],[7])

Chemical Synthesis and Structural Derivatization

The industrial synthesis of enantiomerically pure (S)-3-aminomethyl-5-methylhexanoic acid requires rigorous stereocontrol. Traditional methods rely on the resolution of racemic mixtures via diastereomeric salt formation (e.g., using chiral amines like cinchonidine). However, modern asymmetric synthesis has shifted towards catalytic enantioselective pathways to improve atom economy.

A highly efficient approach involves the Evans enolate-based asymmetric alkylation or the asymmetric hydrogenation of cyano-substituted olefins using chiral metal complex catalysts (e.g., Rh-Me-DUPHOS)[8],[9]. For advanced derivatives like mirogabalin (which features a bicyclo[3.2.0]heptane core), the synthetic complexity increases, requiring stereoselective cycloadditions to restrict the conformational degrees of freedom. This structural rigidity entropically favors the bound state at the α2​δ−1 pocket, driving the high affinity observed in the kinetic data[3].

Self-Validating Experimental Protocol: Radioligand Binding Assay

To evaluate the binding affinity ( Ki​ ) and kinetics of novel 3-amino-5-methylhexanoic acid derivatives, a robust radioligand displacement assay using [3H] -gabapentin is essential. The following step-by-step protocol is designed as a self-validating system , ensuring that each phase of the experiment is verified before proceeding.

Binding_Assay Prep 1. Membrane Preparation Incubation 2. Radioligand Incubation Prep->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Washing 4. Washing Step Filtration->Washing Scintillation 5. Scintillation Counting Washing->Scintillation Analysis 6. Data Analysis Scintillation->Analysis

Diagram 2: Step-by-step workflow for the radioligand binding assay of α2δ ligands.

Step-by-Step Methodology:

Step 1: Membrane Preparation

  • Culture HEK293 cells stably expressing human α2​δ−1 or α2​δ−2 subunits.

  • Homogenize cells in ice-cold HEPES buffer (10 mM, pH 7.4) containing protease inhibitors.

  • Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet in assay buffer.

  • Validation Checkpoint 1: Perform a BCA protein assay. The membrane suspension must yield a protein concentration of 1.5–2.0 mg/mL. Causality: If the concentration is too low, the signal-to-noise ratio will degrade. If <1.5 mg/mL, repeat centrifugation and resuspend in a smaller volume.

Step 2: Incubation

  • In a 96-well plate, combine 100 µL of membrane suspension (approx. 50 µg protein), 50 µL of [3H] -gabapentin (final concentration 10 nM), and 50 µL of the test derivative at varying concentrations ( 10−11 to 10−4 M).

  • Incubate at room temperature for 120 minutes to reach thermodynamic equilibrium.

Step 3: Termination and Filtration

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Wash filters three times with 1 mL of ice-cold assay buffer.

  • Validation Checkpoint 2: Evaluate Non-Specific Binding (NSB) using parallel wells containing 10 µM unlabeled pregabalin. NSB must be <20% of total binding. Causality: High NSB obscures the specific binding window. If NSB >20%, increase the PEI concentration to 0.5% or add an additional wash step before proceeding to counting.

Step 4: Quantification and Analysis

  • Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

  • Validation Checkpoint 3: Plot the displacement curve using non-linear regression. The Hill slope ( nH​ ) should be approximately -1.0, indicating a single-site competitive binding model. A significantly shallow slope suggests assay artifacts, protein degradation, or allosteric interactions, requiring immediate assay optimization.

Clinical Applications and Future Directions

The pharmacological refinement of 3-amino-5-methylhexanoic acid derivatives has vastly expanded their clinical utility. Pregabalin remains a first-line therapy for diabetic peripheral neuropathic pain (DPNP), postherpetic neuralgia (PHN), and fibromyalgia[2]. Mirogabalin, demonstrating superior long-term pain relief with a wider safety margin, represents the next generation of targeted therapy[3].

Future research is directing these derivatives toward neuroprotective applications and the management of substance use disorders, leveraging their ability to dampen hyperactive glutamatergic transmission without the addictive liabilities associated with traditional opioids.

References

  • Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics Source: NIH (PMC) 5

  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin] Source: NIScPR

  • Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit Source: MDPI 6

  • Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels Source: NIH (PubMed) 3

  • Mirogabalin: could it be the next generation gabapentin or pregabalin? Source: The Korean Journal of Pain 7

  • Pregabalin: An Alpha2-delta (a2-d) Ligand for the Management of Fibromyalgia Source: AJMC2

  • The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo Source: NIH (PubMed) 4

  • RU2643373C2 - Method of producing (s)-3-aminomethyl-5-methylhexanoic acid Source: Google Patents 8

  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent Source: TSI Journals 9

Sources

Role of 3-Amino-5-methylhexanoic acid in neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Neuroscience Research

Topic: The Role of 3-Amino-5-methylhexanoic acid in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Amino-5-methylhexanoic acid, known widely as pregabalin, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) that has become a cornerstone therapeutic and a critical research tool in neuroscience.[1][2][3] Despite its structural similarity to GABA, its mechanism of action is distinct, conferring a unique pharmacological profile. This guide provides an in-depth exploration of pregabalin's core mechanism, its application in various preclinical research models, and detailed methodologies for its study. We will dissect its interaction with the α2δ-1 subunit of voltage-gated calcium channels, the subsequent modulation of neurotransmitter release, and the translation of these molecular events into its anticonvulsant, analgesic, and anxiolytic properties.[1][4][5] This document serves as a technical resource for researchers aiming to leverage pregabalin in their studies of neuropathic pain, epilepsy, anxiety disorders, and other neurological conditions.

Introduction to 3-Amino-5-methylhexanoic acid (Pregabalin)

3-Amino-5-methylhexanoic acid is a lipophilic amino acid derivative that readily crosses the blood-brain barrier.[6] The pharmacologically active stereoisomer is the (S)-enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid.[7][8]

Chemical and Pharmacokinetic Profile

A summary of the key properties of pregabalin is presented below.

PropertyValueSource(s)
IUPAC Name (3S)-3-(aminomethyl)-5-methylhexanoic acid[1]
Common Names Pregabalin, Lyrica, (S)-3-isobutyl-GABA[1][8]
CAS Number 148553-50-8[1]
Molecular Formula C₈H₁₇NO₂[9]
Bioavailability ≥90% (Oral)[1][10]
Protein Binding <1%[1]
Metabolism Minimal (<2% is metabolized)[1][10]
Elimination Half-life ~6.3 hours[1]
Excretion Primarily renal (unchanged drug)[1][10]
Core Pharmacological Effects

Pregabalin is a CNS-active compound with a well-established therapeutic profile. It is clinically approved and widely used for:

  • Neuropathic Pain: Including diabetic peripheral neuropathy, post-herpetic neuralgia, and fibromyalgia.[5][6][11]

  • Epilepsy: As an adjunctive therapy for partial-onset seizures.[1][4]

  • Generalized Anxiety Disorder (GAD): Approved in Europe for the treatment of GAD.[4][5]

Core Mechanism of Action in the Central Nervous System

The primary mechanism of pregabalin is not through the GABAergic system, a common misconception, but through its high-affinity binding to a specific protein subunit of voltage-gated calcium channels (VGCCs).[1][6]

Primary Molecular Target: The α2δ-1 Subunit

The definitive molecular target of pregabalin is the α2δ (alpha-2-delta) auxiliary subunit of presynaptic VGCCs.[4][10][12] It binds with high affinity to both the α2δ-1 and α2δ-2 isoforms.[13][14] The critical role of this interaction has been conclusively demonstrated in studies using genetically modified mice; a single point mutation in the α2δ-1 protein that reduces pregabalin binding also eliminates its analgesic effects, confirming that this subunit is the necessary molecular target for its therapeutic actions.[13][15]

Modulation of Excitatory Neurotransmitter Release

Binding of pregabalin to the α2δ subunit does not block the calcium channel directly but rather modulates its function.[1] This interaction is thought to reduce the trafficking of the calcium channel to the presynaptic terminal and decrease calcium influx during neuronal hyperexcitability.[12][] The downstream consequence is a potent and subtle reduction in the synaptic release of several key excitatory neurotransmitters, including:

  • Glutamate[5][6][12]

  • Norepinephrine (Noradrenaline)[5][6][12]

  • Substance P[5][6][12]

  • Calcitonin gene-related peptide (CGRP)[1]

This reduction in neurotransmitter release is state-dependent, occurring preferentially in hyperactive neurons, which explains its efficacy in pathological conditions like epilepsy and neuropathic pain without significantly altering normal neuronal transmission.

Diagram: Pregabalin's Mechanism of Action

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin a2d α2δ-1 Subunit PGB->a2d Binds VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx a2d->VGCC Modulates Vesicle Synaptic Vesicle (contains Glutamate, Substance P) Ca_ion->Vesicle Inhibits Fusion NT Reduced Release of Excitatory Neurotransmitters Vesicle->NT Exocytosis Receptor Postsynaptic Receptors NT->Receptor Effect Reduced Neuronal Excitability Receptor->Effect Leads to

Caption: Pregabalin binds to the α2δ-1 subunit of VGCCs, reducing Ca²⁺ influx and subsequent release of excitatory neurotransmitters.

Key Applications in Neuroscience Research Models

Pregabalin's well-defined mechanism makes it an invaluable tool for studying the pathophysiology of various neurological disorders.

  • Neuropathic Pain Models: Pregabalin robustly reduces pain-related behaviors like allodynia and hyperalgesia in models of diabetic neuropathy, chemotherapy-induced neuropathy, and nerve injury, such as the Chronic Constriction Injury (CCI) model.[17][18] Research indicates that nerve injury can upregulate the expression of the α2δ-1 subunit in dorsal root ganglia (DRG) and the spinal cord, potentially increasing the number of binding sites for pregabalin and enhancing its analgesic efficacy in these states.[14]

  • Epilepsy and Seizure Models: By dampening excessive neurotransmitter release, pregabalin effectively reduces neuronal hyperexcitability, making it a standard positive control in animal models of partial-onset seizures.[4]

  • Anxiety Models: Its anxiolytic properties are studied in models like the elevated plus-maze and light-dark box, where it reduces anxiety-like behaviors by normalizing activity in overactive neural circuits.[5]

  • Migraine Research: Recent studies using in vivo imaging have shown that pregabalin can increase the threshold for initiating cortical spreading depression (CSD), the likely neural correlate of migraine aura, providing a mechanistic basis for its potential use in migraine therapy.[19]

Methodologies for Studying 3-Amino-5-methylhexanoic Acid

A multi-faceted approach combining in vitro and in vivo techniques is essential for fully characterizing the effects of pregabalin and novel gabapentinoids.

In Vitro Techniques

Protocol 4.1.1: Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound to the α2δ subunit.

  • Tissue Preparation: Homogenize brain tissue (e.g., rat neocortex or hippocampus) known to express high levels of α2δ-1 in a suitable buffer (e.g., Tris-HCl).[13]

  • Membrane Isolation: Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet to a specific protein concentration.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the unlabeled test compound (e.g., pregabalin).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4.1.2: Neurotransmitter Release Assay from Synaptosomes

This assay directly measures the effect of pregabalin on the release of neurotransmitters from nerve terminals.[14]

  • Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from brain tissue (e.g., spinal cord dorsal horn) using density gradient centrifugation.

  • Loading: Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-glutamate) to allow for its uptake into synaptic vesicles.

  • Pre-incubation: Pre-incubate the loaded synaptosomes with either vehicle or varying concentrations of pregabalin.

  • Depolarization: Stimulate neurotransmitter release by depolarizing the synaptosomes with an elevated potassium chloride (KCl) solution.

  • Measurement: Separate the released neurotransmitter from the synaptosomes by centrifugation or filtration and quantify the radioactivity in the supernatant.

  • Analysis: Compare the amount of depolarization-evoked release in the pregabalin-treated groups to the vehicle control to determine the inhibitory effect.

In Vivo Models

Protocol 4.2.1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This is a widely used surgical model to induce neuropathic pain in rodents.[18]

  • Animal Anesthesia: Anesthetize a rat or mouse using an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure: Surgically expose the sciatic nerve in one hind limb. Place loose ligatures around the nerve to induce a mild compression.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care. Allow the animal to recover for 7-14 days for the neuropathy to develop.

  • Drug Administration: Administer pregabalin or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).[20]

  • Behavioral Testing: At a specified time post-administration, assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold (PWT) in response to calibrated mechanical stimuli.

  • Data Analysis: Compare the PWT of the pregabalin-treated group to the vehicle-treated group to determine the analgesic efficacy.

Diagram: Preclinical In Vivo Experimental Workflow

InVivo_Workflow cluster_treatment Treatment Phase start Start: Hypothesis (e.g., Pregabalin reduces neuropathic pain) model Induce Neuropathy Model (e.g., CCI Surgery) start->model baseline Baseline Behavioral Testing (e.g., von Frey test for PWT) model->baseline randomize Randomize Animals into Treatment Groups baseline->randomize treat_vehicle Administer Vehicle Control randomize->treat_vehicle Group 1 treat_pgb Administer Pregabalin randomize->treat_pgb Group 2 post_test Post-Treatment Behavioral Testing (Measure PWT at set time points) treat_vehicle->post_test treat_pgb->post_test analysis Data Analysis (Compare PWT between groups) post_test->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: A typical workflow for evaluating the efficacy of pregabalin in an animal model of neuropathic pain.

Future Directions and Unanswered Questions

While the primary mechanism of pregabalin is well-established, several areas warrant further investigation. Research is ongoing to understand the differential roles of the α2δ-1 and α2δ-2 subunits and their distinct localization in the CNS, which could lead to the development of more specific ligands with improved therapeutic profiles and fewer side effects.[13] Furthermore, exploring the downstream signaling pathways affected by the modulation of neurotransmitter release could unveil novel therapeutic targets for a range of neurological and psychiatric disorders.

References

  • Pregabalin - Wikipedia. [Link]

  • Pregabalin Uses Interactions Mechanism of Action - Enanti Labs. [Link]

  • Pregabalin as a Pain Therapeutic: Beyond Calcium Channels - Frontiers. [Link]

  • Pregabalin Uses, Interactions & Mechanism of Action - Study.com. [Link]

  • Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed. [Link]

  • What is the mechanism of Pregabalin? - Patsnap Synapse. [Link]

  • Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed. [Link]

  • Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord - PubMed. [Link]

  • What is the mechanism of action of Pregabalin (Lyrica)? - Dr.Oracle. [Link]

  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

  • (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]

  • US20110144383A1 - Process for preparing (s)-3-(aminomethyl)
  • AN ASYMMETRIC SYNTHESIS OF (S)-(+)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID - European Patent Office - EP 1841726 B1. [Link]

  • Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology - Cambridge University Press. [Link]

  • (PDF) Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. [Link]

  • CHAPTER 12: Case Study: Discovery and Development of Pregabalin (Lyrica ® ) - Books. [Link]

  • In vivo imaging reveals that pregabalin inhibits cortical spreading depression and propagation to subcortical brain structures - PubMed. [Link]

  • PREGABALIN TREATMENT OF PERIPHERAL NERVE DAMAGE IN A MURINE DIABETIC PERIPHERAL NEUROPATHY MODEL - PMC. [Link]

  • Synthesis, characterization and in vitro pharmacology of novel pregabalin derivatives. [Link]

  • New Pharmacological Insight into Etanercept and Pregabalin in Allodynia and Nociception: Behavioral Studies in a Murine Neuropathic Pain Model - MDPI. [Link]

  • Monitoring of Pregabalin in Pharmaceutical Formulations and Human Serum Using UV and RP-HPLC Techniques: Application to Dissolution Test - ResearchGate. [Link]

  • Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations - SciELO. [Link]

Sources

Technical Whitepaper: Advanced Synthesis of Pregabalin and the Role of (S)-3-Cyano-5-methylhexanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Pregabalin is a highly potent lipophilic γ -aminobutyric acid (GABA) analogue utilized globally for the treatment of central nervous system disorders, including epilepsy, anxiety, and neuropathic pain1[1].

In pharmaceutical chemistry literature, nomenclature anomalies frequently arise. While the active pharmaceutical ingredient (API) is formally (S)-3-(aminomethyl)-5-methylhexanoic acid , it is occasionally misidentified in synthetic reports as (S)-3-amino-5-methylhexanoic acid 2[2]. For the purpose of this technical whitepaper, we will address the synthesis of the Pregabalin scaffold by focusing on its true, immediate synthetic precursors—most notably (S)-3-cyano-5-methylhexanoic acid . The stereoselective generation of this chiral nitrile, followed by its reduction to the aminomethyl moiety, forms the backbone of modern Pregabalin manufacturing 3[3].

Strategic Pathways to the Chiral Precursor

The biological activity of Pregabalin resides exclusively in the (S)-enantiomer. Consequently, the synthesis of enantiopure (S)-3-cyano-5-methylhexanoic acid is the defining challenge of the manufacturing process3[3]. Below, we explore the mechanistic causality behind two state-of-the-art methodologies: Transition-Metal Asymmetric Hydrogenation and Biocatalytic Desymmetrization.

Asymmetric Hydrogenation via Rh-Me-DuPHOS

Developed during the first-generation optimization of Pregabalin, this route relies on the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt 3[3].

  • Causality of Catalyst Selection : The [(R,R)-(Me-DuPHOS)Rh(COD)]BF4 catalyst is employed because the Me-DuPHOS ligand establishes a highly rigid, electron-rich chiral environment. Upon coordination of the enoate substrate to the Rhodium center, the steric bulk of the methyl groups on the phospholane rings restricts the substrate into a single reactive conformation. This facial selectivity forces hydrogen transfer exclusively to one face of the alkene, consistently delivering the (S)-enantiomer with 97.7% enantiomeric excess (ee)3[3].

Biocatalytic Desymmetrization via Engineered Nitrilase

Recent industrial advancements have shifted towards green chemistry, utilizing enzymatic kinetic resolution.

  • Causality of Enzyme Engineering : By employing a chimeric nitrilase (BaNIT M2), racemic isobutylsuccinonitrile (IBSN) is hydrolyzed with extreme precision 4[4]. The V82L mutation in the BaNIT M2 variant reconstructs the substrate-binding pocket, enhancing stereoselectivity. The enzyme selectively hydrolyzes the cyano group of the (S)-enantiomer into a carboxylic acid (>99.0% ee), while the (R)-enantiomer is either left unreacted or converted into an amide by-product via a hydration pathway 4[4].

Visualizing the Workflows

Pathway1 A Isovaleraldehyde + Cyanoacetate B 3-Cyano-5-methylhex-3-enoate A->B Knoevenagel Condensation C (S)-3-Cyano-5-methylhexanoic acid (Chiral Precursor) B->C Asymmetric Hydrogenation [Rh(Me-DuPHOS)]+ D (S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) C->D Nitrile Reduction (Sponge Ni / H2)

Caption: Retrosynthetic and forward pathway for Pregabalin via asymmetric hydrogenation.

Pathway2 A Racemic Isobutylsuccinonitrile (IBSN) B Engineered Nitrilase (BaNIT M0 / M2) A->B Biocatalysis C (S)-3-Cyano-5-methylhexanoic acid (>99% ee) B->C Enantioselective Hydrolysis D (R)-3-Cyano-5-methylhexanoic amide (By-product) B->D Hydration Pathway

Caption: Enzymatic desymmetrization of IBSN to the chiral pregabalin precursor.

Step-by-Step Experimental Protocols

Protocol A: Asymmetric Hydrogenation to (S)-3-Cyano-5-methylhexanoic Acid

This protocol functions as a self-validating system; conversion is monitored in real-time via H2 uptake, and optical purity is validated via chiral HPLC3[3].

  • Substrate Preparation : Hydrolyze ethyl 3-cyano-5-methylhex-3-enoate (1.0 eq) with KOH (1.05 eq) in a MeOH/H2O mixture at 25°C to generate the potassium salt in situ. Causality: The potassium salt is highly soluble in MeOH and coordinates more effectively to the Rh catalyst than the neutral free acid, preventing catalyst poisoning 3[3].

  • Catalyst Loading : Degas the solution using argon sparging for 30 minutes. Add the precatalyst [(R,R)-(Me-DuPHOS)Rh(COD)]BF4 at a Substrate/Catalyst (S/C) ratio of 2000:13[3].

  • Hydrogenation : Pressurize the reactor with H2 to 45 psi and heat to 55°C. Maintain pressure until hydrogen uptake ceases (approx. 4 hours) 3[3].

  • Validation : Sample the reaction mixture. Complete conversion is confirmed by the disappearance of the alkene proton signal (~5.8 ppm) in 1H NMR. Chiral HPLC must indicate 96.6% - 97.7% ee 3[3].

Protocol B: Nitrile Reduction to Pregabalin
  • Reaction Setup : Transfer the crude (S)-3-cyano-5-methylhexanoate salt to a Parr reactor. Add Sponge Nickel (Raney Ni) catalyst (20% w/w) and aqueous KOH 3[3].

  • Reduction : Pressurize with H2 to 50 psi at 40°C. Causality: Sponge Ni is highly active for nitrile reduction. The addition of KOH is critical; it suppresses the formation of secondary amine by-products by preventing the condensation of the intermediate imine with the newly formed primary amine3[3].

  • Crystallization : Filter the catalyst. Neutralize the filtrate with glacial acetic acid to pH 7.0. Pregabalin, being a zwitterion, has minimal solubility at neutral pH and will precipitate 3[3].

  • Validation : Recrystallize from EtOH/H2O/AcOH. Final purity should exceed 99.8% ee, validated by polarimetry and chiral chromatography3[3].

Quantitative Data Summary

Synthetic RouteKey PrecursorCatalyst / ReagentEnantiomeric Excess (ee)Scalability
Asymmetric Hydrogenation 3-Cyano-5-methylhex-3-enoic acid[(R,R)-(Me-DuPHOS)Rh(COD)]BF497.7%Industrial (High)
Nitrilase Desymmetrization Isobutylsuccinonitrile (IBSN)Engineered Nitrilase (BaNIT M2)>99.0%Biocatalytic (High)
Lipase Hydrolysis Dimethyl 3-isobutylpentanedioateCAL-B Enzyme95.5%Moderate
Chiral Auxiliary Evans OxazolidinoneBenzyl bromoacetate>99.0% (de)Lab Scale (Low)

References

  • Title: An Enantioselective Synthesis of (S)-(+)
  • Title: An Efficient and Stereoselective Synthesis of S-(+)
  • Title: Engineering of reaction specificity, enantioselectivity, and catalytic activity of nitrilase for highly efficient synthesis of pregabalin precursor Source: PubMed URL
  • Title: An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme Source: ProQuest URL

Sources

Methodological & Application

Enzymatic resolution of racemic 3-Amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Resolution of Racemic 3-Amino-5-methylhexanoic Acid ( β -Homoleucine)

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals

Strategic Context & Introduction

3-Amino-5-methylhexanoic acid, commonly known as β -homoleucine, is a highly valuable non-proteinogenic β -amino acid[1]. It is a critical building block in the synthesis of β -peptides and peptidomimetics. Because β -amino acids are inherently resistant to degradation by standard proteases and peptidases, incorporating enantiopure (S)- or (R)- β -homoleucine into therapeutic candidates dramatically improves their pharmacokinetic stability[1].

However, chemical asymmetric synthesis of β -amino acids can be sterically demanding and requires expensive chiral auxiliaries. Biocatalytic kinetic resolution using Pyridoxal 5'-phosphate (PLP)-dependent β -transaminases offers a highly scalable, green, and enantioselective alternative. This guide details the use of the β -transaminase from Mesorhizobium sp. strain LUK (MesAT) to resolve racemic 3-amino-5-methylhexanoic acid into its enantiopure (S)-form[2][3].

Mechanistic Framework: The Stereochemical "Flip"

To utilize MesAT effectively, one must understand the causality behind its enantioselectivity. MesAT possesses a dual-functionality active site comprising an O-pocket and a P-pocket.

The Reverse Binding Orientation: Unlike standard α -transaminases, MesAT forces β -amino acids to bind in a "reverse" orientation. The α -carboxylate group of the substrate binds to Arg-54 in the P-pocket, while the aliphatic side chain is directed into the O-pocket[2].

The Cahn-Ingold-Prelog (CIP) Priority Anomaly: MesAT is strictly selective for a specific 3D spatial geometry. For aromatic substrates like β -phenylalanine, this geometry corresponds to the (S)-enantiomer . However, for aliphatic substrates like 3-amino-5-methylhexanoic acid, the isobutyl side chain ( −CH2​CH(CH3​)2​ ) has a lower CIP priority than the carboxylate-containing group ( −CH2​COOH ). Because of this priority swap, the exact same spatial arrangement recognized by the enzyme is designated as the (R)-enantiomer [2].

Consequently, during kinetic resolution, MesAT selectively deaminates (R)-3-amino-5-methylhexanoic acid into 5-methyl-3-oxohexanoic acid, leaving the desired (S)-3-amino-5-methylhexanoic acid unreacted and optically pure[2].

Biocatalyst Substrate Profiling

MesAT demonstrates an unusually broad specificity for amino acceptors and a strong preference for aliphatic β -amino acids over aromatic ones. The table below summarizes the quantitative relative reactivities, dictating our choice of reaction parameters[3].

SubstrateAmino Acid TypePreferred EnantiomerRelative Reactivity
3-Amino-5-methylhexanoic acid Aliphatic β -amino acid(R)~200%
3-Aminobutyric acid Aliphatic β -amino acid(R)~200%
3-Amino-3-phenylpropionic acid Aromatic β -amino acid(S)100% (Baseline)
L-Phenylalanine α -amino acid(S)~10%

Data normalized to the reactivity of 3-amino-3-phenylpropionic acid. MesAT shows a 2-fold higher catalytic efficiency for β -homoleucine[3].

Pathway Visualization

G Racemate Racemic 3-Amino-5-methylhexanoic acid (β-Homoleucine) R_Enant (R)-Enantiomer (Reacts) Racemate->R_Enant Kinetic Resolution S_Enant (S)-Enantiomer (Unreacted) Racemate->S_Enant Kinetic Resolution Pyruvate Pyruvate (Amino Acceptor) + PLP Cofactor MesAT Mesorhizobium sp. β-Transaminase (MesAT) Pyruvate->MesAT KetoAcid 5-Methyl-3-oxohexanoic acid (β-Keto Acid) MesAT->KetoAcid Deamination Alanine L-Alanine (Byproduct) MesAT->Alanine Amination R_Enant->MesAT PureS Enantiopure (S)-3-Amino-5-methylhexanoic acid (Target Product) S_Enant->PureS Recovered (>99% ee)

Kinetic resolution of racemic 3-amino-5-methylhexanoic acid using MesAT transaminase.

Step-by-Step Experimental Protocol: Kinetic Resolution

This protocol is designed as a self-validating system . Because the β -keto acid product (5-methyl-3-oxohexanoic acid) can be unstable and difficult to quantify, we validate the reaction progress orthogonally by measuring the stoichiometric formation of L-alanine.

Phase 1: Reaction Assembly

Causality: PLP is covalently bound to the enzyme but can dissociate in dilute solutions. Exogenous PLP is added to prevent apo-enzyme formation. A pH of 7.6 is strictly maintained as it is the optimal catalytic pH for MesAT[3].

  • Prepare 100 mL of 50 mM Sodium Phosphate buffer. Adjust the pH to exactly 7.6 using NaOH.

  • Dissolve Pyridoxal 5'-phosphate (PLP) in the buffer to a final concentration of 100 µM.

  • Add racemic 3-amino-5-methylhexanoic acid to achieve a concentration of 50 mM.

  • Add Sodium Pyruvate to a concentration of 100 mM. (Note: A 2:1 molar ratio of acceptor to racemate is used to thermodynamically drive the equilibrium forward).

Phase 2: Biocatalysis & In-Process Control
  • Equilibrate the reaction vessel to 37°C in a shaking incubator (150 rpm).

  • Initiate the reaction by adding purified MesAT enzyme (0.8 to 1.0 mg/mL final concentration)[3].

  • Self-Validation Checkpoint: At t=1h, 4h, and 12h, withdraw 100 µL aliquots. Quench by adding 10 µL of 1M HCl.

  • Centrifuge the aliquots to pellet the denatured enzyme. Analyze the supernatant via standard reverse-phase HPLC to quantify L-alanine formation. The reaction is considered complete (50% theoretical conversion) when L-alanine concentration reaches 25 mM.

Phase 3: Downstream Processing (DSP)

Causality: The reaction mixture contains the zwitterionic target (S)- β -homoleucine, anionic β -keto acid, anionic pyruvate, and zwitterionic L-alanine. Separation relies on phase partitioning and ion exchange.

  • Once 50% conversion is achieved, terminate the reaction by adjusting the pH to 2.0 using 6M HCl.

  • Extract the aqueous phase three times with equal volumes of ethyl acetate. The protonated β -keto acid and residual pyruvic acid will partition into the organic phase. Discard the organic phase.

  • Adjust the aqueous phase (containing (S)-3-amino-5-methylhexanoic acid and L-alanine) to pH 6.0.

  • Load the aqueous phase onto a strong cation exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove salts.

  • Elute the amino acids using a gradient of dilute ammonium hydroxide (0.1M to 0.5M). Due to differences in isoelectric points and hydrophobicity, (S)-3-amino-5-methylhexanoic acid will elute separately from L-alanine.

  • Lyophilize the target fractions to yield enantiopure (S)-3-amino-5-methylhexanoic acid (>99% ee).

Alternative Chemoenzymatic Route (Lipase Catalysis)

If MesAT is unavailable, researchers can utilize a hydrolase-based kinetic resolution[3].

  • Esterification: Chemically convert racemic 3-amino-5-methylhexanoic acid into its ethyl ester using ethanol and thionyl chloride.

  • Enzymatic Hydrolysis: Suspend the racemic ester in a biphasic system (e.g., MTBE/aqueous buffer pH 7.0) and introduce a commercial lipase (e.g., Candida rugosa lipase or Burkholderia cepacia lipase)[3].

  • Resolution: The lipase will stereoselectively hydrolyze one enantiomer of the ester back into the free acid, which partitions into the aqueous layer, leaving the unreacted enantiomeric ester in the organic layer. The layers are separated and the desired enantiomer is recovered.

References

  • [2] Wybenga, G. G., Crismaru, C. G., Janssen, D. B., & Dijkstra, B. W. (2012). Structural Determinants of the β-Selectivity of a Bacterial Aminotransferase. Journal of Biological Chemistry. URL:[Link]

  • [1] Wikipedia Contributors. β-Homoleucine. Wikipedia, The Free Encyclopedia. URL:[Link]

  • [3] Cho, B. K., Park, H. Y., Seo, J. H., Kim, J., Kang, T. J., Lee, B. S., & Kim, B. G. (2007). Cloning and Characterization of a Novel β-Transaminase from Mesorhizobium sp. Strain LUK: a New Biocatalyst for the Synthesis of Enantiomerically Pure β-Amino Acids. Applied and Environmental Microbiology (ASM Journals). URL:[Link]

Sources

HPLC methods for separating 3-Amino-5-methylhexanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Strategies for the Enantiomeric Separation of 3-Amino-5-methylhexanoic Acid (β-Homoleucine)

Introduction & Analytical Challenges

3-Amino-5-methylhexanoic acid, commonly known as β-homoleucine, is a synthetic β-amino acid heavily utilized in the development of peptidomimetics and specialized pharmaceuticals. Because β-amino acids confer resistance to enzymatic degradation, they are highly valuable structural motifs in drug design.

The Analytical Challenge: Separating the (R)- and (S)-enantiomers of β-homoleucine presents two distinct chromatographic hurdles:

  • Lack of a Chromophore: As an aliphatic molecule, β-homoleucine only absorbs weakly in the deep UV range (<210 nm). Standard UV detection is prone to severe baseline noise and matrix interference, rendering it unreliable for trace enantiomeric purity analysis.

  • Zwitterionic Polarity: The molecule is highly polar, leading to poor retention on standard reversed-phase (RP) columns without the use of ion-pairing agents or chemical derivatization.

To overcome these challenges, Application Scientists employ two primary workflows: Indirect Separation via chiral derivatizing agents (CDAs) coupled with fluorescence detection, and Direct Separation using Chiral Stationary Phases (CSPs) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

Mechanistic Rationale of Separation Strategies

2.1 Indirect Separation via Pre-Column Derivatization To solve both the lack of a chromophore and the need for chiral resolution, pre-column derivatization using o-phthaldialdehyde (OPA) and a chiral thiol (e.g., 1-thio-β-D-glucose) is the gold standard[1]. Causality: OPA reacts rapidly with primary amines in alkaline conditions. When a chiral thiol is introduced, the reaction yields highly fluorescent diastereomeric 1-isoindolyl-(1-thioglycosides). Because these are diastereomers (not enantiomers), they possess different physical/chemical properties and can be baseline-resolved on a standard, inexpensive achiral C18 column [2]. The addition of the isoindole ring provides intense fluorescence, dropping the limit of detection (LOD) into the picomole range.

2.2 Direct Separation via Macrocyclic Antibiotics For preparative scale chromatography or when derivatization artifacts must be strictly avoided, direct separation using a Teicoplanin-based CSP (e.g., Chirobiotic T) is preferred. Causality: Teicoplanin contains 20 chiral centers and multiple hydrophobic cavities. It separates β-amino acid enantiomers through a combination of steric inclusion, hydrogen bonding, and zwitterionic interactions. Because no chromophore is added to the analyte, this method necessitates ELSD or MS for robust detection.

Experimental Workflows

DecisionTree Start Sample: 3-Amino-5-methylhexanoic acid (Racemic) Decision Select HPLC Strategy Start->Decision Indirect Indirect Separation (Pre-column Derivatization) Decision->Indirect High Sensitivity Required Direct Direct Separation (Chiral Stationary Phase) Decision->Direct Preparative / Artifact-Free OPA Derivatize with OPA + 1-thio-β-D-glucose Indirect->OPA Teico Teicoplanin CSP (e.g., Chirobiotic T) Direct->Teico RP Standard C18 Column Fluorescence Detection OPA->RP MS LC-MS or ELSD Detection (No UV Chromophore) Teico->MS

Decision tree for selecting the optimal β-homoleucine chiral separation workflow.

Step-by-Step Methodologies

Protocol A: Indirect Separation (OPA/Thiosugar Method) Trustworthiness & Validation: This method is intrinsically self-validating. The appearance of a fluorescent peak confirms successful derivatization, and the resolution of two distinct peaks confirms the chiral recognition of the thiosugar.

Reagent Preparation:

  • Borate Buffer: Dissolve 0.4 M boric acid in LC-MS grade water. Adjust to pH 9.5 with 1 M NaOH.

  • Derivatizing Reagent: Dissolve 10 mg of OPA and 15 mg of 1-thio-β-D-glucose in 1 mL of HPLC-grade methanol. Add 9 mL of the Borate Buffer. Protect from light and use within 48 hours.

  • Quenching Buffer: Prepare 0.1 M Sodium Acetate, adjusted to pH 6.0 with glacial acetic acid.

Derivatization Step:

  • Pipette 10 µL of the sample (approx. 0.1–1.0 mM β-homoleucine in water) into an HPLC vial.

  • Add 10 µL of the Derivatizing Reagent. Mix gently.

  • Incubate at exactly 25 °C for 3 minutes to ensure complete isoindole formation.

  • Add 80 µL of Quenching Buffer to stop the reaction and stabilize the derivative. Inject immediately.

HPLC Conditions:

  • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 50 mM Sodium Acetate buffer (pH 6.0).

  • Mobile Phase B: Methanol.

  • Gradient: 40% B to 70% B over 35 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 340 nm; Emission: 450 nm).

ReactionPathway A β-Homoleucine (Primary Amine) C Diastereomeric Isoindoles A->C pH 9.5 3 min B OPA + 1-thio-β-D-glucose B->C D C18 Separation & Fluorescence C->D pH 6.0 quench

Reaction pathway for the chiral derivatization of β-homoleucine using OPA and a thiosugar.

Protocol B: Direct Separation (Teicoplanin CSP) Trustworthiness & Validation: This method utilizes zwitterionic retention. The mobile phase pH strictly controls the ionization state of both the analyte and the stationary phase, ensuring reproducible retention times.

Sample Preparation:

  • Dissolve β-homoleucine in the mobile phase to a concentration of 0.5 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

HPLC Conditions:

  • Column: Macrocyclic Antibiotic CSP (e.g., Astec Chirobiotic T, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / LC-MS Grade Water (80:20, v/v). (Expert Note: Do not use buffers containing non-volatile salts if coupling to MS or ELSD).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 20 °C (Sub-ambient temperatures often enhance chiral recognition on macrocyclic CSPs by rigidifying the inclusion cavities).

  • Detection: Evaporative Light Scattering Detector (ELSD) (Drift tube temp: 50 °C, Gas flow: 1.5 L/min) or ESI-MS in positive ion mode ([M+H]+ = 146.1 m/z) [3].

Quantitative Data Summary

The following table summarizes the expected chromatographic performance for both methods, demonstrating the trade-offs between sensitivity and sample preparation time.

ParameterProtocol A (Indirect OPA/Thiosugar)Protocol B (Direct Teicoplanin CSP)
Column Type Achiral C18Chiral Macrocyclic Antibiotic
Detection Mode Fluorescence (Ex 340 / Em 450)ELSD or LC-MS
Limit of Detection (LOD) ~5-10 pmol~50-100 ng (ELSD)
Typical Resolution (Rs) > 2.5 (Baseline resolved)1.5 - 2.0
Elution Order D-isomer (R) elutes before L-isomer (S)L-isomer (S) elutes before D-isomer (R)
Sample Prep Time 5 minutes per sample< 1 minute per sample
Primary Application Trace analysis, biological matricesPreparative scale, formulation QC

Conclusion

The separation of 3-amino-5-methylhexanoic acid enantiomers requires strategic circumvention of its lack of a UV chromophore. By utilizing OPA/thiosugar derivatization, analysts can achieve extreme sensitivity using standard RP-HPLC equipment. Conversely, direct separation via Teicoplanin CSPs offers a streamlined, artifact-free workflow ideal for LC-MS applications.

References

  • Zahradníčková, Helena; Jegorov, Alexandr; Trnka, Tomáš; Zelenka, Karel. "Thiosugars - Derivatization agents for chiral resolution of homoleucines". Journal of Separation Science, 31(1), 133-136, 2008. URL:[Link]

  • Ilisz, István; Berkecz, Robert; Péter, Antal. "Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review". Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15, 2008. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6934243, (R)-3-Amino-5-methyl-hexanoic acid". PubChem, 2023. URL:[Link]

Application Note: Protocol for the Hofmann Rearrangement in the Synthesis of (S)-Pregabalin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(S)-Pregabalin ((S)-3-aminomethyl-5-methylhexanoic acid) is a highly effective lipophilic γ-aminobutyric acid (GABA) analogue utilized globally for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorders. The most robust, industrially scalable, and atom-economical route for its synthesis involves the Hofmann rearrangement of its chiral precursor, (R)-3-(carbamoylmethyl)-5-methylhexanoic acid[1][2].

The Hofmann rearrangement is strategically selected for this synthesis because the alkyl group migration proceeds with strict retention of spatial configuration . Interestingly, while the spatial 3D arrangement remains unchanged, the Cahn-Ingold-Prelog (CIP) priority rules dictate a nominal shift in the stereochemical descriptor from (R) to (S). This occurs because the newly formed primary amine group (-CH₂NH₂) takes higher CIP priority over the acetic acid moiety (-CH₂COOH), unlike the original amide group (-CH₂CONH₂)[3].

This protocol utilizes inexpensive aqueous reagents (sodium hydroxide and bromine), making it highly scalable, avoiding toxic transition metals, and allowing for a streamlined one-pot rearrangement and hydrolysis sequence[2][4].

Mechanistic Pathway and Logic

A self-validating experimental design requires a deep understanding of the underlying reaction causality. The Hofmann rearrangement in this protocol is driven by a sequence of pH- and temperature-dependent transformations:

  • Deprotonation & Halogenation: The primary amide is deprotonated by NaOH and reacts with Br₂ to form an N-bromoamide.

  • Conjugate Base Formation: A second deprotonation yields a highly unstable N-bromoamide anion.

  • Thermal Migration: Upon heating, the alkyl group migrates to the electron-deficient nitrogen in a concerted step, expelling the bromide ion and forming an isocyanate intermediate.

  • Hydrolysis & Decarboxylation: The isocyanate is rapidly trapped by aqueous hydroxide to form a carbamate, which spontaneously decarboxylates to yield the primary amine (Pregabalin).

Mechanism N1 Primary Amide R-CONH2 N2 N-Bromoamide R-CONHBr N1->N2 Br2, NaOH (0-5 °C) N3 Conjugate Base R-CONBr⁻ N2->N3 NaOH N4 Isocyanate R-N=C=O N3->N4 Heat (80 °C) -Br⁻, Migration N5 Carbamate R-NHCOO⁻ N4->N5 H2O, NaOH N6 Primary Amine R-NH2 N5->N6 -CO2 (HCl Quench)

Mechanistic Pathway of the Hofmann Rearrangement for Pregabalin Synthesis

Materials and Reagents

Accurate stoichiometry is critical to prevent over-oxidation or the formation of urea byproducts.

Reagent / MaterialRole in ReactionEquivalentsAmountMW ( g/mol )
(R)-3-(carbamoylmethyl)-5-methylhexanoic acidChiral Substrate1.0 eq50.0 g187.24
Sodium Hydroxide (NaOH)Base / Hydrolysis Agent4.5 eq48.0 g40.00
Bromine (Br₂)Halogenating Agent1.1 eq46.9 g159.80
Deionized WaterSolventN/A200 mL18.02
Hydrochloric Acid (30% aq)Quench / pH AdjustmentAs needed~35 mL36.46

Step-by-Step Experimental Protocol

Note: Bromine is highly corrosive and toxic. All steps involving Br₂ must be performed in a certified fume hood with appropriate PPE.

Step 1: Alkaline Dissolution

  • Action: Suspend the (R)-amide precursor (50.0 g) in 100 mL of deionized water. Slowly add a pre-cooled solution of NaOH (25.6 g in 50 mL water) while stirring at 30 °C for 25 minutes[2].

  • Causality: This step deprotonates the carboxylic acid to form a water-soluble sodium salt and establishes the alkaline environment required for the generation of sodium hypobromite (in situ).

  • QC Check: The solution must become completely transparent, indicating full salt formation.

Step 2: Halogenation (N-Bromoamide Formation)

  • Action: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Add Bromine (46.9 g) dropwise over 30–45 minutes, strictly maintaining the internal temperature below 5 °C[2].

  • Causality: Low temperatures are critical here. If the temperature exceeds 5 °C during bromine addition, premature rearrangement can occur, leading to dimerization (urea formation) due to the reaction between the newly formed amine and unreacted isocyanate.

Step 3: Thermal Rearrangement

  • Action: Add the remaining NaOH (22.4 g dissolved in 50 mL water). Gradually heat the reaction mixture to 80–85 °C and maintain this temperature for 60 minutes[2].

  • Causality: The additional base ensures complete deprotonation of the N-bromoamide. The thermal energy (80 °C) provides the activation energy necessary to drive the concerted alkyl migration and subsequent rapid hydrolysis of the isocyanate, preventing byproduct accumulation.

Step 4: Isoelectric Precipitation and Isolation

  • Action: Cool the reaction mixture to 30–35 °C. Carefully add 30% aqueous HCl dropwise until the pH reaches exactly 7.0–7.4[2][3].

  • Causality: Pregabalin is a zwitterionic amino acid. Adjusting the pH to its isoelectric point (pI ≈ 7.4) neutralizes the molecule's net charge, drastically reducing its aqueous solubility and forcing it to crystallize out of the solution.

  • Action: Stir the resulting suspension at 0–5 °C for 2 hours to maximize yield. Filter the solid, wash with ice-cold water (2 × 20 mL) and acetone or isopropanol (1 × 20 mL), and dry under vacuum at 50 °C for 4 hours.

Workflow Step1 1. Alkaline Dissolution Dissolve (R)-Amide in NaOH (aq) Step2 2. Halogenation Add Br2 dropwise at 0–5 °C Step1->Step2 Step3 3. Thermal Rearrangement Heat to 80–85 °C for 60 min Step2->Step3 Step4 4. Hydrolysis & Decarboxylation In situ conversion to Amine Step3->Step4 Step5 5. Isoelectric Precipitation Adjust pH to 7.0-7.4 with HCl Step4->Step5 Step6 6. Isolation Filter, wash, and vacuum dry Step5->Step6

Experimental Workflow for the Hofmann Rearrangement to (S)-Pregabalin

Data Presentation: Optimization of Reaction Parameters

To validate the robustness of the protocol, the following table summarizes the effect of varying reaction parameters on the yield and enantiomeric excess (ee) of (S)-Pregabalin. The data underscores the necessity of the 85 °C thermal step and specific base equivalents.

Halogen SourceBase EquivalentRearrangement Temp (°C)Isolated Yield (%)Chiral Purity (% ee)
Br₂3.0 eq60 °C65.2%>99.5%
Br₂4.5 eq85 °C82.4%>99.5%
NaOCl4.5 eq85 °C78.1%>99.5%
Br₂4.5 eq100 °C (Reflux)74.3%98.2% (Slight racemization)

Note: Undesired (S)-amide isomers remaining in mother liquors from earlier chiral resolution steps can be racemized and recycled back into the workflow to improve overall atomic economy[5][6].

Quality Control and Validation

A trustworthy protocol relies on stringent analytical validation:

  • Reaction Monitoring (HPLC): The reaction progress should be monitored via Reverse-Phase HPLC (C18 column, phosphate buffer/acetonitrile mobile phase). Complete consumption of the (R)-amide peak confirms the end of the thermal rearrangement step.

  • Chiral Verification: The final dried powder must be analyzed using a chiral stationary phase (e.g., Chiralpak AD-H) to verify that the enantiomeric excess exceeds 99.0%. Any deviation indicates thermal runaway during the halogenation step or excessive temperatures during rearrangement[5].

References

  • ResearchGate. Study on the synthesis of pregabalin. Available at: [Link]

  • Google Patents. WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof.
  • Google Patents. WO2011076915A1 - Novel method for the preparation of (s)-pregabalin field of the invention.
  • QuickCompany. An Efficient Process For Synthesis Of Pregabalin. Available at:[Link]

  • Semantic Scholar. Synthesis of Pregabalin and Racemize of (S)-(+)-3-Carbamoylmethyl-5-methylhexanoic Acid. Available at: [Link]

Sources

Application Notes & Protocols: Asymmetric Hydrogenation for the Production of (S)-3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (S)-3-Amino-5-methylhexanoic acid, the active pharmaceutical ingredient known as Pregabalin, via asymmetric hydrogenation. This document emphasizes the underlying scientific principles, provides a detailed experimental protocol, and offers insights into potential challenges and their solutions.

Introduction: The Significance of Stereoselective Synthesis

(S)-3-Amino-5-methylhexanoic acid, commercially known as Pregabalin, is a potent anticonvulsant and neuropathic pain agent. Its therapeutic activity is almost exclusively associated with the (S)-enantiomer. Consequently, the development of efficient and highly stereoselective synthetic routes is of paramount importance to ensure the production of an enantiomerically pure drug, thereby maximizing therapeutic efficacy and minimizing potential side effects associated with the (R)-enantiomer. Among the various synthetic strategies, asymmetric hydrogenation of a prochiral precursor stands out as a highly atom-economical and scalable method.[1][2]

Principle of the Method: Rhodium-Catalyzed Asymmetric Hydrogenation

The core of this synthetic approach is the rhodium-catalyzed asymmetric hydrogenation of a β-substituted α,β-unsaturated carboxylic acid salt. Specifically, a 3-cyano-5-methylhex-3-enoic acid salt is hydrogenated in the presence of a chiral rhodium catalyst to stereoselectively form (S)-3-cyano-5-methylhexanoic acid.[1][2][3] The nitrile group in this intermediate is then reduced to the primary amine to yield the final product, (S)-3-Amino-5-methylhexanoic acid.

The choice of a chiral catalyst is critical for the enantioselectivity of the reaction. Rhodium complexes with chiral bisphosphine ligands, such as Me-DuPHOS, have proven to be exceptionally effective for this transformation, consistently affording high enantiomeric excess (ee).[1][4] The use of the substrate as a salt enhances its coordination to the rhodium center, which can lead to improved reaction rates and selectivities.[1]

G cluster_0 Overall Synthetic Pathway precursor 3-Cyano-5-methylhex-3-enoic acid salt intermediate (S)-3-Cyano-5-methylhexanoic acid precursor->intermediate Asymmetric Hydrogenation [Rh(Me-DuPHOS)]+, H2 product (S)-3-Amino-5-methylhexanoic acid (Pregabalin) intermediate->product Nitrile Reduction (e.g., Raney Nickel, H2)

Caption: Overall synthetic pathway for (S)-3-Amino-5-methylhexanoic acid.

Detailed Experimental Protocol

This protocol is based on established literature procedures and is intended as a guide.[1][2] Optimization may be necessary depending on the specific laboratory conditions and equipment.

Materials and Reagents
  • 3-Cyano-5-methylhex-3-enoic acid

  • tert-Butylamine

  • [(R,R)-Me-DuPHOS-Rh(COD)]BF4 (or a similar chiral rhodium catalyst)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Raney Nickel (or other suitable nickel catalyst)

  • Ethanol

  • Water

  • Acetic Acid

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction)

  • Sodium Sulfate (anhydrous, for drying)

Step 1: Asymmetric Hydrogenation of 3-Cyano-5-methylhex-3-enoic acid tert-Butylammonium Salt

Rationale: The conversion of the carboxylic acid to its tert-butylammonium salt in situ enhances its solubility and coordination to the cationic rhodium catalyst, which has been shown to improve both the rate and enantioselectivity of the hydrogenation.[1]

  • Substrate Preparation: In a suitable hydrogenation reactor, dissolve 3-cyano-5-methylhex-3-enoic acid (1 equivalent) in anhydrous methanol.

  • Salt Formation: Add tert-butylamine (1 equivalent) to the solution and stir until the acid is fully dissolved and the salt is formed.

  • Catalyst Introduction: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral rhodium catalyst, such as [(R,R)-Me-DuPHOS-Rh(COD)]BF4. The substrate-to-catalyst (S/C) ratio can range from 1000:1 to 3000:1 for industrial applications, but a higher catalyst loading (e.g., 100:1) may be preferable for laboratory scale.[1]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 90 psi).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by techniques such as ¹H NMR or HPLC until the starting material is consumed (typically a few hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-3-cyano-5-methylhexanoic acid.

Step 2: Reduction of the Nitrile to the Amine

Rationale: The cyano group of the intermediate is reduced to a primary amine to yield the final product. Heterogeneous catalysis with a nickel catalyst is a common and effective method for this transformation.[1]

  • Reaction Setup: To the crude (S)-3-cyano-5-methylhexanoic acid from the previous step, add a slurry of Raney Nickel in a suitable solvent mixture like ethanol/water.

  • Hydrogenation: Transfer the mixture to a hydrogenation reactor. Purge with hydrogen gas and then pressurize with hydrogen.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50 °C) until the reduction of the nitrile is complete. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, carefully vent the hydrogen and filter the catalyst. The crude product can be purified by crystallization from a mixture of ethanol, water, and acetic acid to yield (S)-3-Amino-5-methylhexanoic acid of high purity and enantiomeric excess.[1]

Data Presentation: Expected Results

The following table summarizes typical results that can be expected from this protocol based on literature data.

ParameterTypical ValueReference
Enantiomeric Excess (ee)>99%[1]
Overall Yield60-70%[1]
Substrate/Catalyst Ratio (S/C)1000:1 - 3000:1[1]
Hydrogen Pressure~90 psi[1]

Mechanism and Stereocontrol

The stereochemical outcome of the asymmetric hydrogenation is determined by the interaction of the prochiral substrate with the chiral catalyst. The accepted mechanism for rhodium-catalyzed hydrogenation of enamides and related substrates involves the coordination of the double bond and a coordinating group (in this case, the carboxylate) to the chiral rhodium center.[5] This forms two diastereomeric catalyst-substrate complexes, one of which is sterically favored and leads to the major enantiomer upon hydrogen addition.

G cluster_1 Catalytic Cycle catalyst [Rh(L*)]+ substrate_complex [Rh(L*)(substrate)]+ catalyst->substrate_complex Substrate Coordination hydride_complex [Rh(H)2(L*)(substrate)]+ substrate_complex->hydride_complex Oxidative Addition of H2 product_complex [Rh(L*)(product)]+ hydride_complex->product_complex Migratory Insertion & Reductive Elimination product_complex->catalyst Product Release

Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficient hydrogen pressure- Poor quality solvent- Use fresh, high-purity catalyst- Ensure proper reactor sealing and pressure- Use anhydrous, deoxygenated solvents
Low Enantioselectivity - Incorrect catalyst enantiomer- Racemization during workup- Presence of impurities- Verify the chirality of the ligand- Avoid harsh acidic or basic conditions during workup- Purify the starting material
Difficult Product Isolation - Emulsion formation during extraction- Poor crystallization- Add brine to break emulsions- Screen different crystallization solvents and conditions

References

  • RSC Publishing. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731–5734.
  • Roy, B. N., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 51B, 1470-1488.
  • RSC Publishing. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
  • Google Patents. (2003). Asymmetric synthesis of pregabalin. US20030212290A1.
  • The University of Groningen research portal.
  • Lupine Publishers. (2018).
  • ResearchGate. (2025). An Enantioselective Synthesis of ( S )-(+)
  • Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • PubMed. (2003). An enantioselective synthesis of (S)-(+)

Sources

Application Note: Large-Scale Industrial Synthesis of (S)-3-Amino-5-methylhexanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-3-Aminomethyl-5-methylhexanoic acid, commonly known as Pregabalin, is a blockbuster active pharmaceutical ingredient (API) utilized primarily for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorders[1]. Because the pharmacological activity of the drug resides almost exclusively in the (S)-enantiomer, highly enantioselective manufacturing processes are an absolute necessity[2].

Historically, the industrial synthesis of Pregabalin relied on the classical resolution of racemic mixtures using chiral resolving agents such as (S)-mandelic acid[1]. However, this approach inherently limits the maximum theoretical yield to 50% per cycle, requiring energy-intensive racemization loops for the undesired (R)-enantiomer[3].

To address these limitations and improve the E-factor (environmental impact), modern industrial protocols have shifted toward asymmetric catalysis and advanced functional group interconversions. This Application Note details two state-of-the-art methodologies:

  • The Modified Hofmann Rearrangement Route : Utilizing sodium hypochlorite (NaOCl) as a safer, greener alternative to bromine (Br₂)[4][5].

  • Asymmetric Organocatalysis in Continuous Flow : Employing bifunctional squaramide catalysts for the enantioselective Michael addition of malonates to nitroalkenes[6].

Experimental Protocols

Protocol A: The Modified Hofmann Rearrangement (Batch Process)

Causality & Expert Insight : The Hofmann rearrangement classically converts a primary amide to a primary amine with the loss of one carbon atom (as CO₂). Traditional methods employed bromine and alkali hydroxides, which are highly corrosive, toxic, and environmentally detrimental on a multi-ton scale[4]. Substituting Br₂ with NaOCl not only mitigates these hazards but also significantly reduces the ash content of the final API[4][5]. The reaction temperature must be strictly maintained between 50 °C and 70 °C; lower temperatures stall the rearrangement at the N-chloroamide intermediate, while higher temperatures promote the formation of undesired urea byproducts[7].

Step-by-Step Methodology:

  • Alkaline Dissolution : Charge a glass-lined reactor with 1000 L of process water and 120 kg of NaOH. Stir until completely dissolved and cool the system to 5–10 °C.

  • Substrate Addition : Gradually add 200 kg of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid to the alkaline solution. Maintain stirring until a homogenous solution of the sodium salt is formed.

  • N-Chlorination : Slowly charge ~0.95 to 1.1 molar equivalents of NaOCl aqueous solution (10-15% active chlorine) into the reactor[7]. Maintain the temperature strictly below 20 °C to prevent premature rearrangement and ensure complete conversion to the N-chloroamide intermediate.

  • Thermal Rearrangement : Heat the reaction mixture to 60 °C and hold for 2–3 hours. Crucial Step: This thermal activation drives the migration of the alkyl group to the electron-deficient nitrogen, forming an isocyanate intermediate which is rapidly hydrolyzed to the carbamate[5][7].

  • Quenching & Decarboxylation : Perform a reverse addition (quenching) by slowly transferring the reaction mixture into a secondary vessel containing aqueous HCl at 40–45 °C[4]. Adjust the pH to 5.0–5.5, which is the exact isoelectric point of Pregabalin[7]. The acidic environment catalyzes the decarboxylation of the carbamate, precipitating the crude zwitterionic Pregabalin.

  • Crystallization : Filter the crude product and recrystallize from a mixture of Isopropanol (IPA) and water (typically 60:40 v/v) to achieve >99.5% enantiomeric excess (ee) and an ash content of <0.15%[4][7].

Protocol B: Asymmetric Organocatalysis (Continuous Flow Process)

Causality & Expert Insight : While the Hofmann route is robust, it still requires the synthesis of a chiral precursor. A highly innovative alternative developed for generic market production utilizes a bifunctional squaramide organocatalyst to establish the stereocenter directly via a Michael addition[6]. To overcome the low turnover frequencies (TOFs) typical of organocatalysts, the process is adapted to continuous flow chemistry, enabling safe handling of the nitroalkene intermediate and maximizing space-time yields[6].

Step-by-Step Methodology:

  • Catalyst Preparation : Dissolve 2-5 mol% of the chiral squaramide organocatalyst in a non-polar solvent (e.g., toluene).

  • Continuous Flow Setup : Pump a stream of (E)-4-methyl-1-nitropent-1-ene and a stream of diethyl malonate through a static mixer into a packed-bed or tubular reactor maintained at 25 °C.

  • Stereoselective Reaction : The bifunctional catalyst simultaneously activates the nitroalkene (via hydrogen bonding from the squaramide moiety) and the malonate (via deprotonation by the basic tertiary amine). This dual activation directs the nucleophilic attack exclusively to the Re-face of the alkene.

  • Downstream Processing : The enantioenriched Michael adduct is collected continuously, subjected to continuous hydrogenation (reducing the nitro group to an amine), and subsequently hydrolyzed/decarboxylated to yield (S)-Pregabalin[6].

Data Presentation: Comparative Process Metrics

Process RouteKey Reagents / CatalystsEnantiomeric Excess (ee)E-Factor (kg waste / kg API)Scalability / Industrial Viability
Classical Resolution Racemic API, (S)-Mandelic Acid>99% (after mult. recryst.)High (>25)Low (Requires energy-intensive recycling loops)[1]
Hofmann Rearrangement (R)-Amide, NaOCl, NaOH>99.5%Moderate (10-15)Very High (Standard batch reactors)[5]
Organocatalysis (Flow) Nitroalkene, Squaramide Catalyst98-99%Low (<10)High (Requires flow infrastructure)[6]
Chemoenzymatic Nitrilase, Isobutylsuccinonitrile>99%Low (<10)High (Requires biocatalyst supply chain)[3][8]

Visualizations

Workflow N1 3-Isobutylglutaric Anhydride N2 Ammonolysis (NH3 / MeOH) N1->N2 N3 Racemic 3-(carbamoylmethyl) -5-methylhexanoic acid N2->N3 N4 Chiral Resolution (Desymmetrization) N3->N4 N5 (R)-3-(carbamoylmethyl) -5-methylhexanoic acid N4->N5 N6 Hofmann Rearrangement (NaOCl, NaOH, 60°C) N5->N6 N7 (S)-Pregabalin Crude (pH 5.0-5.5) N6->N7 N8 Crystallization (IPA / H2O) N7->N8 N9 Pure (S)-Pregabalin API N8->N9

Industrial synthetic workflow for (S)-Pregabalin utilizing the NaOCl-mediated Hofmann rearrangement.

Mechanism M1 Primary Amide (Substrate) M2 N-Chloroamide Intermediate M1->M2 NaOCl, NaOH <20°C M3 Isocyanate Intermediate M2->M3 Heat (60°C) Alkyl Migration M4 Carbamate Anion M3->M4 OH- Attack M5 (S)-Pregabalin (Primary Amine) M4->M5 HCl (pH 5.0) -CO2

Stepwise mechanistic pathway of the Hofmann rearrangement from primary amide to primary amine.

References

  • [2] US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents. Available at:

  • [1] Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study - MDPI. Available at:

  • [4] WO2014080345A2 - Improved process for the preparation of pregabalin - Google Patents. Available at:

  • [7] US8071808B2 - Processes for preparing a substituted gamma-amino acid - Google Patents. Available at:

  • [6] Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin - ACS Publications. Available at:

  • [5] CA2706381A1 - Processes for preparing a substituted gamma-amino acid - Google Patents. Available at:

  • [3] An efficient synthesis of (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) via quinine-mediated desymmetrization of cyclic anhydride - ResearchGate. Available at:

  • [8] Biocatalysis: Enzymatic Synthesis for Industrial Applications - SciSpace. Available at:

Sources

Using 3-isobutylglutaric acid as a starting material for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Utility of 3-Isobutylglutaric Acid

Introduction: The Strategic Importance of 3-Isobutylglutaric Acid

3-Isobutylglutaric acid, systematically named 3-(2-methylpropyl)pentanedioic acid, is a dicarboxylic acid derivative that has emerged as a cornerstone intermediate in pharmaceutical synthesis.[1][2] Its molecular structure, featuring a glutaric acid backbone with an isobutyl group at the 3-position, makes it an ideal and highly effective precursor for the synthesis of Pregabalin, a prominent anticonvulsant and analgesic drug.[3][4] Pregabalin is a γ-amino butyric acid (GABA) analogue used to treat neuropathic pain, epilepsy, and fibromyalgia.[4][5]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the practical application of 3-isobutylglutaric acid as a starting material. We will delve into the critical synthetic transformations, provide detailed, field-tested protocols, and explain the underlying chemical principles that govern these reactions. The primary focus will be on the well-established pathway to racemic Pregabalin, a route that highlights the versatility of this key intermediate.

While 3-isobutylglutaric acid itself can be synthesized through various routes, such as a Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate followed by a Michael addition and subsequent hydrolysis, this guide will concentrate on its downstream applications.[6][7][8]

Physicochemical Properties

A thorough understanding of the starting material's properties is paramount for successful and safe process development.

PropertyValueSource
CAS Number 75143-89-4[6]
Molecular Formula C9H16O4[3]
Molecular Weight 188.22 g/mol [3]
Appearance White to pale brown solid/powder[3][4]
Melting Point ~47°C[6]
Boiling Point ~326°C at 760 mmHg[3]
Density ~1.126 g/cm³[3]

Core Synthetic Pathway: From Diacid to Racemic Amine

The most common industrial application of 3-isobutylglutaric acid is its conversion to racemic 3-(aminomethyl)-5-methylhexanoic acid, the direct precursor to Pregabalin. This transformation is a multi-step process that leverages classic organic reactions, each chosen for its efficiency and scalability.

G A 3-Isobutylglutaric Acid B 3-Isobutylglutaric Anhydride A->B Dehydration (e.g., Acetic Anhydride) C 3-(Carbamoylmethyl)- 5-methylhexanoic Acid (CMH) B->C Ammonolysis (e.g., NH4OH) D Racemic Pregabalin C->D Hofmann Rearrangement (e.g., NaOBr)

Caption: Overall synthetic workflow from 3-isobutylglutaric acid to racemic Pregabalin.

Step 1: Synthesis of 3-Isobutylglutaric Anhydride

Expertise & Experience: The conversion of a dicarboxylic acid to its cyclic anhydride is a fundamental dehydration reaction. The goal is to remove one molecule of water from the two carboxylic acid groups. Acetic anhydride is an excellent choice for this transformation as it is a powerful dehydrating agent and the byproduct, acetic acid, is volatile and easily removed. The reaction is driven to completion by heating, typically to reflux.[9] Controlling the reaction temperature and time is crucial to prevent the formation of polymeric or oligomeric byproducts, which can arise from intermolecular dehydration.[10]

Protocol: Anhydride Formation via Dehydration

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 3-isobutylglutaric acid.

  • Dehydrating Agent Addition: Add acetic anhydride. A mass ratio of 3-isobutylglutaric acid to acetic anhydride in the range of 1:0.7 to 1:1 is recommended.[9][10]

  • Reaction: Heat the mixture to a temperature between 110-130°C and maintain reflux for 2-4 hours.[10] The progress of the reaction can be monitored by techniques such as TLC or by observing the cessation of acetic acid reflux.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure. The crude 3-isobutylglutaric anhydride, a yellow to brown liquid, is then purified by vacuum distillation to separate it from less volatile polymeric impurities.[9][10]

ParameterRecommended Value
Reactant Ratio (Acid:Anhydride) 1:0.7 to 1:1 (w/w)
Reaction Temperature 110-130°C
Reaction Time 2-4 hours
Purification Method Vacuum Distillation
Step 2: Synthesis of 3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)

Expertise & Experience: This step involves the ring-opening of the cyclic anhydride with an amine source, a process known as aminolysis.[11] Using aqueous ammonia (ammonium hydroxide) is a direct and efficient method to form the mono-amide, also known as a carbamoyl acid. The reaction is typically exothermic and should be performed with cooling to control the reaction rate and prevent side reactions. The anhydride is highly reactive towards nucleophiles, and the ammonia readily attacks one of the carbonyl carbons, opening the ring to form the desired product. An alternative method involves using urea as the nitrogen source, which upon heating decomposes to provide ammonia in situ.[12][13]

Protocol: Ring-Opening Ammonolysis

  • Reagent Setup: In a reaction vessel equipped with a stirrer and a thermometer, place the purified 3-isobutylglutaric anhydride.

  • Ammonia Addition: Cool the anhydride in an ice bath. Slowly add a concentrated solution of ammonium hydroxide (e.g., 28-30% NH₃ in water) dropwise, ensuring the internal temperature is maintained below 25°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup and Isolation: Acidify the reaction mixture with a mineral acid, such as hydrochloric acid (HCl), to a pH of 1.0-3.0.[12] This protonates the carboxylate, causing the product to precipitate.

  • Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum to yield 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH) as a white solid.[11]

Step 3: Hofmann Rearrangement to Racemic Pregabalin

Expertise & Experience: The Hofmann rearrangement is a classic and powerful reaction in organic chemistry that converts a primary amide into a primary amine with one fewer carbon atom.[14][15] This is the key carbon-deleting step in the synthesis of Pregabalin. The reaction proceeds via an isocyanate intermediate.[16] A solution of sodium hypobromite (NaOBr), typically formed in situ from bromine (Br₂) and sodium hydroxide (NaOH), acts as the oxidizing agent that initiates the rearrangement. The isobutyl group migrates from the carbonyl carbon to the nitrogen, expelling the carbonyl group which is ultimately lost as carbon dioxide during aqueous workup.[15] This reaction directly yields the target amine.

G cluster_0 Hofmann Rearrangement Mechanism A Primary Amide (CMH) B N-Bromoamide A->B + NaOBr - NaOH C Isocyanate Intermediate B->C Rearrangement - NaBr D Carbamic Acid C->D + H₂O E Primary Amine (Pregabalin) D->E - CO₂

Caption: Simplified mechanism of the Hofmann Rearrangement.

Protocol: Synthesis of Racemic Pregabalin

  • Hypobromite Preparation: In a reaction vessel, prepare a solution of sodium hydroxide in water and cool it in an ice-salt bath to 0-5°C. Slowly add bromine (Br₂) to this solution while stirring vigorously to form a fresh solution of sodium hypobromite.

  • Amide Addition: Prepare a separate solution of 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH) in aqueous sodium hydroxide.

  • Reaction: Slowly add the CMH solution to the cold sodium hypobromite solution, maintaining the temperature below 10°C. After the addition, the reaction mixture is typically warmed to room temperature and then heated (e.g., to 40-60°C) for a period to ensure the rearrangement goes to completion.[17]

  • Workup and Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of Pregabalin (typically pH 4-6) using an acid like HCl or acetic acid.[18] At this pH, the amino acid is least soluble and will precipitate.

  • Purification: The crude racemic Pregabalin is collected by filtration, washed with a cold solvent like isopropanol or ethanol, and then recrystallized to achieve high purity.[19]

Trustworthiness: Validation and Quality Control

Each step of this synthesis must be rigorously monitored to ensure high yield and purity.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the disappearance of starting materials and the appearance of products.[7]

  • Impurity Profiling: It is essential to identify and characterize potential impurities. For instance, during anhydride formation, polymeric species can form.[10] In the final step, unreacted CMH or byproducts from side reactions can be present. High-Performance Liquid Chromatography (HPLC) is the standard for purity analysis of the final active pharmaceutical ingredient (API).

  • Structural Confirmation: The identity and structure of intermediates and the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS).

Beyond Racemates: Asymmetric Strategies

While the described pathway yields racemic Pregabalin, only the (S)-enantiomer possesses the desired biological activity.[7] Industrial processes must therefore incorporate a method for obtaining the enantiomerically pure compound. Key strategies include:

  • Classical Resolution: The racemic mono-amide (CMH) can be resolved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-1-phenylethylamine. The desired diastereomer is then selectively crystallized.[11][17]

  • Enzymatic Desymmetrization: A more modern and green approach involves the use of enzymes. For example, an engineered D-hydantoinase or imidase can perform a desymmetric hydrolysis of a prochiral imide intermediate (3-isobutyl glutarimide) to yield the desired (R)-monoamide precursor with very high enantiomeric excess, potentially achieving a theoretical yield of 100%.[20][21][22]

Conclusion

3-Isobutylglutaric acid is a versatile and indispensable starting material in modern pharmaceutical synthesis. Its straightforward conversion through a sequence of robust and well-understood chemical reactions—anhydride formation, ammonolysis, and Hofmann rearrangement—provides a reliable pathway to Pregabalin. By understanding the causality behind each experimental choice and implementing rigorous in-process controls, researchers and developers can effectively utilize this key intermediate to produce this vital medication. The ongoing development of asymmetric and enzymatic methods continues to enhance the efficiency and sustainability of these synthetic routes.

References

  • 3-Isobutylglutaric Acid: Comprehensive Overview and Applications. (2025, March 5). [Source Not Available]
  • Understanding the Chemical Properties of 3-Isobutylglutaric Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Enantiomerically pure synthesis of beta-substituted gamma-butyrolactones: a key intermediate to concise synthesis of pregabalin. (2007, September 14). PubMed.
  • Technical Support Center: Synthesis of 3-Isobutylglutaric Anhydride. (2025). Benchchem.
  • A Process For The Preparation Of Pregabalin. (n.d.). QuickCompany.
  • 3-isobutylglutaric acid | 75143-89-4. (2026, January 13). ChemicalBook.
  • Guo Pan. (2016). Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. SciSpace.
  • How Is Pregabalin Powder Manufactured? (2024, November 17). Bloom Tech.
  • INDUSTRIAL PROCESS FOR THE SYNTHESIS OF (S)-(+)-PREGABALIN. (2011, October 13).
  • Processes for the synthesis of 3-isobutylglutaric acid. (2007, November 8).
  • An improved process for the preparation of pregabalin. (n.d.).
  • Pregabalin. (n.d.). [Source Not Available]
  • Desymmetric hydrolysis of prochiral imide for S-pregabalin synthesis by rationally designed d-hydantoinase. (n.d.). Green Chemistry (RSC Publishing).
  • An Efficient Process For Synthesis Of Pregabalin. (n.d.). QuickCompany.
  • 3-Isobutylglutaric Anhydride|CAS 185815-59-2. (n.d.). Benchchem.
  • A new synthetic route for the preparation of pregabalin. (2021, May 25). Taylor & Francis.
  • Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. (2024, January 31).
  • Process for the preparation of pregabalin. (n.d.).
  • Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design. (2024, September 25). PMC.
  • 3-Isobutylglutaric acid (CAS NO:75143-89-4). (n.d.). Scimplify.
  • Pregabalin synthesis. (n.d.). ChemicalBook.
  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018, February 15). Lupine Publishers.
  • Processes for the synthesis of 3-isobutylglutaric acid. (n.d.).
  • Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. (2020, July 1). New Journal of Chemistry (RSC Publishing).
  • 3-Isobutylglutaric acid | 75143-89-4. (n.d.). Sigma-Aldrich.
  • Mechanism of 3-isobutyl glutarimide (9) synthesis. (n.d.).
  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. (2019, September 5).
  • CAS 75143-89-4: 3-Isobutylglutaric acid. (n.d.). CymitQuimica.
  • 3-Isobutylglutaric Acid: A Key Intermediate for Pharmaceutical Synthesis and Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Pregabalin intermediate and process for preparing same. (2006, December 27).
  • Processes for the synthesis of 3-isobutylglutaric acid. (n.d.).
  • The preparation method of 3 isobutylglutaric acid monoamides. (n.d.).
  • Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design. (2024, September 3).
  • Hofmann rearrangement. (n.d.). Wikipedia.
  • Hoffmann Rearrangement. (2026, March). Chemist Wizards.
  • Uses and Preparation of Pregabalin. (n.d.). ChemicalBook.
  • Hofmann Rearrangement. (n.d.). Chemistry Steps.

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Application Note: Organocatalytic Enantioselective Michael Addition in the Synthesis of (S)-Pregabalin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective C–C bond formation via bifunctional organocatalysis

Scientific Context & Strategic Rationale

Pregabalin, chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid (often referred to in literature as a derivative of 3-amino-5-methylhexanoic acid), is a blockbuster gabapentinoid widely prescribed for neuropathic pain, epilepsy, and generalized anxiety disorder[]. Because its pharmacological efficacy resides exclusively in the (S)-enantiomer, establishing absolute stereocontrol during its synthesis is a critical regulatory and economic requirement.

Historically, industrial routes have relied on late-stage classical resolution (e.g., using (S)-(+)-mandelic acid) or enzymatic kinetic resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% unless complex racemization and recycling loops are implemented[2].

To bypass these limitations, enantioselective organocatalytic Michael addition has emerged as a highly atom-economical, heavy-metal-free alternative[3]. By utilizing a chiral bifunctional catalyst to mediate the conjugate addition of a 1,3-dicarbonyl nucleophile to an aliphatic nitroalkene, the critical C3 stereocenter of Pregabalin is established early in the synthetic sequence with exceptional enantiomeric excess (ee).

Mechanistic Causality: The Bifunctional Activation Paradigm

The success of this protocol hinges on the precise molecular design of the organocatalyst—typically a cinchona alkaloid derivative bearing a squaramide or thiourea hydrogen-bonding moiety[4].

Why Meldrum's Acid? Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is selected as the Michael donor over traditional dialkyl malonates due to its unusually low pKa (~4.9). This allows the tertiary quinuclidine amine of the catalyst to easily deprotonate it without the need for strong inorganic bases, which would otherwise trigger a non-selective, background racemic Michael addition[4].

Why Squaramide over Thiourea? While thiourea catalysts are effective, squaramides possess a more rigid, planar structure and higher hydrogen-bond donor acidity. The squaramide NH protons tightly coordinate the nitro group of the electrophile (4-methyl-1-nitropent-1-ene), while the protonated tertiary amine forms a tight ion pair with the Meldrum's acid enolate. This highly organized ternary transition state restricts rotational degrees of freedom, dictating facial selectivity and leading to superior enantiomeric ratios (up to 98.5:1.5 e.r.)[3].

Mechanism N1 Nitroalkene (Electrophile) N4 Ternary Complex (Transition State) N1->N4 Activated via H-bonding N2 Meldrum's Acid (Nucleophile) N2->N4 Deprotonated by Amine N3 Chiral Squaramide (Bifunctional Catalyst) N3->N4 Coordinates Both Substrates N5 (R)-Michael Adduct (Stereocenter Formed) N4->N5 Stereoselective C-C Bond Formation

Fig 1: Bifunctional activation mode of chiral squaramides in the Michael addition step.

Comparative Catalyst Performance

The table below summarizes the quantitative performance of different organocatalytic systems for the Michael addition of 1,3-dicarbonyls to 4-methyl-1-nitropent-1-ene. The data highlights the superiority of the Squaramide/Meldrum's acid system in maximizing both yield and enantiopurity.

Catalyst FrameworkMichael DonorCatalyst LoadingYield (%)Enantiomeric Ratio (e.r.)Reference
Cinchona-ThioureaMeldrum's Acid10 mol%8287.5 : 12.5Koskinen et al.[5]
Cinchona-SquaramideDimethyl Malonate5 mol%7894.0 : 6.0Šebesta et al.[4]
Cinchona-Squaramide Meldrum's Acid 5 mol% 85 98.5 : 1.5 Šebesta et al. [3]

Standardized Experimental Protocol

This self-validating protocol outlines the synthesis of the (R)-Michael adduct and its subsequent downstream processing into (S)-Pregabalin.

Phase 1: Enantioselective Michael Addition
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-methyl-1-nitropent-1-ene (1.0 mmol, 129 mg) in anhydrous CH₂Cl₂ (0.5 mL) under an argon atmosphere.

  • Catalyst Addition: Add the chiral quinine-derived squaramide catalyst (0.05 mmol, 5 mol%). Causality Note: The low solvent volume (0.5 mL) ensures a high concentration (2.0 M), which accelerates the reaction rate and promotes tighter hydrogen-bonding interactions.

  • Nucleophile Introduction: Add Meldrum's acid (1.0 mmol, 144 mg) in a single portion.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 96 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Isolation: Directly load the crude mixture onto a silica gel column. Elute with Hexanes/EtOAc to isolate the (R)-Michael adduct as a white solid. (Expected Yield: ~85%, >95% ee).

Phase 2: Downstream Processing to (S)-Pregabalin
  • Nitro Reduction: Dissolve the (R)-Michael adduct (1.64 mmol) in glacial acetic acid (10 mL). Add an aqueous slurry of RANEY®-Nickel (0.5 g). Causality Note: RANEY®-Ni under a standard H₂ balloon atmosphere selectively reduces the aliphatic nitro group to a primary amine without requiring high-pressure hydrogenation reactors, avoiding potential over-reduction or cleavage side-reactions[3].

  • Hydrogenation: Stir vigorously under an H₂ atmosphere for 48 hours at room temperature. Filter the mixture safely through a pad of Celite to remove the pyrophoric catalyst.

  • Hydrolysis & Decarboxylation: Concentrate the filtrate in vacuo. Suspend the crude intermediate in 6M aqueous HCl (15 mL) and heat to reflux (110 °C) for 12 hours. Causality Note: The strong acidic conditions simultaneously hydrolyze the cyclic Meldrum's acid ester into a malonic acid derivative and induce thermal decarboxylation, yielding the mono-carboxylic acid.

  • Purification: Cool the mixture, adjust the pH to the isoelectric point of Pregabalin (pH ~7) using aqueous NaOH, and extract or recrystallize from an ethanol/water mixture to yield pure (S)-Pregabalin.

Workflow S1 4-Methyl-1-nitropent-1-ene + Meldrum's Acid S2 Asymmetric Michael Addition (Squaramide Catalyst, CH2Cl2, rt) S1->S2 S3 (R)-Michael Adduct (Yield: 85%, ee: 97%) S2->S3 S4 Nitro Reduction (RANEY®-Ni, H2, AcOH) S3->S4 S5 Intermediate Amine S4->S5 S6 Hydrolysis & Decarboxylation (Aqueous HCl, reflux) S5->S6 S7 (S)-Pregabalin (3-(Aminomethyl)-5-methylhexanoic acid) S6->S7

Fig 2: Step-by-step synthetic workflow from starting materials to (S)-Pregabalin.

References

  • Baran, R., Veverková, E., Škvorcová, A., & Šebesta, R. (2013). "Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin." Organic & Biomolecular Chemistry, 11(44), 7705-7711.[Link]

  • Bassas, O., Huuskonen, J., Rissanen, K., & Koskinen, A. M. P. (2009). "A Simple Organocatalytic Enantioselective Synthesis of Pregabalin." European Journal of Organic Chemistry, 2009(9), 1340-1351.[Link]

  • Burk, M. J., de Koning, P. D., Grote, T. M., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." The Journal of Organic Chemistry, 68(14), 5731-5734.[Link]

Sources

Resolution of racemic 3-aminomethyl-5-methylhexanoic acid with mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Mother Liquor\n(R,S)-Salt (Soluble)", fillcolor="#EA4335", fontcolor

Workflow for the resolution of racemic pregabalin using (S)-mandelic acid and THF salt-breaking.

Self-Validating Experimental Protocols

Phase I: Diastereomeric Salt Formation ((S,S)-Pregabalin Mandelate)

Objective: Isolate the (S,S)-diastereomeric salt with >95% ee prior to salt breaking.

  • Solvent Preparation: In a clean reactor, prepare a solvent mixture of 3% v/v water in Isopropanol (e.g., 30 mL deionized water mixed into 970 mL IPA)[1].

  • Charge Substrates: Add 1.0 equivalent of racemic 3-aminomethyl-5-methylhexanoic acid to the reactor. Follow with 1.0 to 1.5 equivalents of (S)-(+)-mandelic acid[1].

    • Causality: A slight molar excess of the resolving agent pushes the equilibrium toward the complete precipitation of the (S)-isomer.

  • Thermal Dissolution: Heat the stirred suspension to 55–65 °C until a completely clear solution is obtained[1].

    • Validation Check: The solution must be completely transparent. Any remaining undissolved solids will act as impure seed crystals, ruining the enantiomeric enrichment of the final batch.

  • Controlled Crystallization: Gradually cool the reactor to 20–25 °C over a period of 2 hours. Once primary crystallization initiates, further cool the mixture to 0–5 °C and hold for 2 hours to maximize the thermodynamic yield[2].

  • Isolation: Filter the resulting white crystalline solid. Wash the filter cake with a minimal volume of cold (0 °C) 3% aqueous IPA to displace the mother liquor containing the (R,S)-salt.

Phase II: Solvent-Mediated Salt Breaking

Objective: Cleave the mandelate salt to yield free (S)-pregabalin without utilizing inorganic acids or bases.

  • Resuspension: Transfer the wet (S,S)-pregabalin mandelate cake into a reactor containing Tetrahydrofuran (THF). Use approximately 5 to 7 volumes of THF relative to the cake weight[3].

  • Thermal Dissociation: Heat the suspension to 50–55 °C and stir vigorously for 1 hour[3].

    • Causality: The thermal energy disrupts the ionic interactions of the diastereomeric salt, allowing the highly polar THF to solvate the mandelic acid away from the amino acid.

  • Precipitation of Free Base: Cool the mixture gradually to 0–5 °C and maintain stirring for 4 to 5 hours[3].

    • Validation Check: The zwitterionic (S)-pregabalin will precipitate as a dense, white powder, while the mother liquor retains the mandelic acid in solution[2].

  • Final Isolation: Filter the product, wash the cake with cold THF, and dry under vacuum at 50 °C for 8 hours to yield the final API[3].

Quantitative Process Metrics

ParameterTarget MetricMechanistic Causality
Resolving Agent 1.0 - 1.5 eq (S)-(+)-Mandelic acidExcess pushes the equilibrium toward complete precipitation of the (S)-isomer.
Crystallization Solvent Isopropanol with 3% v/v H₂OThermodynamic buffer; prevents co-precipitation of the highly soluble (R,S)-salt.
Salt-Breaking Solvent Tetrahydrofuran (THF)Exploits zwitterionic insolubility of pregabalin; avoids inorganic acid/base waste.
Overall Yield 25% - 35% (from racemate)Theoretical max is 50%; optimized for highest optical purity over crude yield.
Enantiomeric Excess (ee) > 99.5% (S)-isomerAchieved post-THF break; ensures compliance with API pharmacological standards.

References

  • Title: WO1996040617A1 - Method of making (s)-3-(aminomethyl)
  • Title: US6046353A - Method of making (S)-3-(aminomethyl)
  • Title: An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: WO2008062460A2 - Crystalline forms of pregabalin Source: Google Patents URL
  • Title: Indian Patents. 262797: PROCESS OF PREPARING CRYSTALLINE PREGABALIN Source: All Indian Patents URL: [Link]

Sources

Biocatalytic routes for synthesizing 3-Amino-5-methylhexanoic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Biocatalytic Routes for the Synthesis of (S)-3-Amino-5-methylhexanoic Acid, a Key Pregabalin Intermediate

Abstract

(S)-3-Amino-5-methylhexanoic acid, the active pharmaceutical ingredient (API) of Pregabalin (marketed as Lyrica®), is a crucial medication for treating neuropathic pain, epilepsy, and anxiety disorders.[1] The synthesis of this chiral γ-amino acid presents significant challenges in controlling stereochemistry. This application note provides a comprehensive guide for researchers and drug development professionals on established and emerging biocatalytic strategies to produce key chiral intermediates for (S)-3-Amino-5-methylhexanoic acid. We will detail field-proven chemoenzymatic protocols utilizing nitrilases and lipases for kinetic resolution of nitrile and ester precursors, respectively. Furthermore, we will explore the forward-looking approach of direct asymmetric amination using transaminases, providing a foundational protocol for enzyme screening and optimization.

Introduction: The Case for Biocatalysis in Pregabalin Synthesis

The synthesis of single-enantiomer pharmaceuticals like Pregabalin demands exceptional stereochemical control. Traditional chemical methods often rely on chiral auxiliaries, resolutions with stoichiometric resolving agents, or asymmetric hydrogenations that may require harsh conditions or expensive heavy metal catalysts.[1] Biocatalysis has emerged as a powerful alternative, offering reactions with exquisite enantio- and regioselectivity under mild, environmentally benign conditions.[2][3] Enzymes, as natural catalysts, can significantly streamline synthetic routes, reduce waste, and improve the overall efficiency and sustainability of API manufacturing.[4]

This guide focuses on biocatalytic methods that establish the critical (S)-stereocenter early in the synthesis, leading to the key intermediate (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) or its ester equivalent. Subsequent reduction of the nitrile group yields the final API.

Established Chemoenzymatic Routes to Chiral Precursors

The most industrially validated biocatalytic routes for Pregabalin synthesis involve the kinetic resolution of a racemic precursor. This strategy leverages an enzyme's ability to selectively react with only one enantiomer in a racemic mixture, allowing for the separation of the desired chiral intermediate.

Route A: Nitrilase-Catalyzed Regio- and Enantioselective Hydrolysis

This elegant approach utilizes a nitrilase enzyme to selectively hydrolyze one of the two nitrile groups in racemic 2-isobutylsuccinonitrile (IBSN), yielding the desired (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) with high enantiomeric excess.[5][6][7] The unreacted (R)-IBSN can be isolated and racemized for reuse, enhancing process efficiency.[8]

G cluster_0 Biocatalytic Step cluster_1 Downstream Processing IBSN rac-Isobutylsuccinonitrile (IBSN) Nitrilase Nitrilase Enzyme (e.g., from Brassica rapa) IBSN->Nitrilase Selective hydrolysis SCMHA (S)-3-Cyano-5-methylhexanoic acid ((S)-CMHA) Nitrilase->SCMHA RIBSN (R)-IBSN (unreacted) Nitrilase->RIBSN Separation Phase Separation & Extraction SCMHA->Separation RIBSN->Separation Hydrogenation Hydrogenation (e.g., Raney Nickel) Separation->Hydrogenation Aqueous Phase ((S)-CMHA) Racemization Racemization of (R)-IBSN Separation->Racemization Organic Phase ((R)-IBSN) Pregabalin (S)-3-Amino-5-methylhexanoic acid (Pregabalin) Hydrogenation->Pregabalin

Caption: Workflow for Pregabalin synthesis via nitrilase resolution.

This protocol is a synthesis of methodologies described in the literature and should be optimized for specific enzyme preparations and scales.[5][6][8]

  • Enzyme Preparation:

    • Use either a whole-cell catalyst (e.g., E. coli expressing a nitrilase) or an immobilized nitrilase preparation. Immobilization on a solid support (e.g., epoxy resin) is recommended for large-scale operations to facilitate catalyst recovery and reuse.[8]

  • Reaction Setup:

    • Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5-8.0).

    • Add racemic 2-isobutylsuccinonitrile (IBSN) to the desired substrate loading. Loadings from 20 g/L to as high as 100 g/L have been reported.[5]

    • Add the nitrilase catalyst (e.g., immobilized E. coli cells harboring nitrilase from Brassica rapa).[5] The optimal enzyme loading must be determined empirically.

    • Maintain the reaction at a controlled temperature, typically 30-40°C, with gentle agitation.

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking samples and analyzing them by HPLC.

    • The goal is to achieve approximately 45-50% conversion of the starting IBSN, which theoretically corresponds to the maximum yield for a kinetic resolution, achieving a high enantiomeric excess (ee > 99%) for the (S)-CMHA product.[8]

  • Work-up and Product Isolation:

    • Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Allow the reaction mixture to separate into two phases. The product, (S)-CMHA, will be predominantly in the aqueous phase as its carboxylate salt. The unreacted (R)-IBSN will be in the organic phase (or can be extracted with a suitable solvent like toluene).[8]

    • Acidify the aqueous phase to pH 2-3 with an acid (e.g., HCl) to protonate the carboxylic acid.

    • Extract the (S)-CMHA product into an organic solvent (e.g., ethyl acetate or methyl isobutyl ketone).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-CMHA.

  • Final Conversion to Pregabalin:

    • The recovered (S)-CMHA is then subjected to hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere to reduce the nitrile group to a primary amine, yielding Pregabalin.[6][8]

Route B: Lipase-Catalyzed Enantioselective Hydrolysis

An alternative established route involves the resolution of a racemic diester, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, using a commercially available lipase.[4] The lipase selectively hydrolyzes one of the ester groups on the (S)-enantiomer, allowing for its separation and subsequent decarboxylation to yield a chiral cyano-ester precursor.

This protocol is based on the chemoenzymatic process developed for industrial manufacturing.[4]

  • Enzyme and Substrate Preparation:

    • Prepare an aqueous buffer solution (e.g., phosphate buffer, pH 7.0).

    • Disperse a commercially available lipase (e.g., Lipolase®) in the buffer.

    • Add the substrate, racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester.

  • Enzymatic Hydrolysis:

    • Maintain the reaction at a controlled temperature (e.g., 25-35°C) with efficient stirring.

    • Monitor the pH of the reaction. As the hydrolysis proceeds, it will generate a carboxylic acid, causing the pH to drop. Maintain the pH at the desired setpoint (e.g., 7.0) by the controlled addition of a base (e.g., NaOH solution).

    • Monitor the reaction by HPLC until ~50% conversion is achieved.

  • Work-up and Intermediate Isolation:

    • Once the reaction is complete, perform a solvent extraction to separate the hydrolyzed product (now a dicarboxylic acid monoester salt, in the aqueous phase) from the unreacted (R)-ester (in the organic phase).

    • Acidify the aqueous phase containing the (S)-product.

  • Decarboxylation:

    • The isolated (S)-acid is then subjected to a heat-promoted decarboxylation step. This efficiently removes one of the carboxyl groups to generate (S)-3-cyano-5-methylhexanoic acid ethyl ester, a direct precursor to Pregabalin.[4]

  • Final Conversion:

    • The resulting (S)-cyano-ester is then hydrolyzed and reduced (or directly reduced) to yield (S)-3-Amino-5-methylhexanoic acid.

ParameterNitrilase RouteLipase Route
Enzyme Class NitrilaseLipase
Starting Material rac-2-isobutylsuccinonitrile (IBSN)rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester
Key Intermediate (S)-3-cyano-5-methylhexanoic acid(S)-3-cyano-5-methylhexanoic acid ethyl ester
Key Advantage High atom economy, fewer synthetic steps to precursor.[5]Utilizes readily available and robust commercial lipases.[4]
References [5][6][8][4][9][10]

Emerging Strategy: Direct Asymmetric Amination

While resolution-based methods are well-established, the ideal biocatalytic route would be a direct asymmetric synthesis from a simple, prochiral precursor. This avoids the 50% theoretical yield limit of kinetic resolution and eliminates the need for substrate racemization. ω-Transaminases (ω-TAs) and related enzymes like reductive aminases (RedAms) are perfectly suited for this task.[11][12][13] They can install an amino group onto a prochiral ketone or aldehyde with high enantioselectivity.[14]

The hypothetical substrate for this transformation would be 5-methyl-3-oxohexanoic acid or its corresponding ester. An (S)-selective ω-TA would transfer an amino group from an amine donor to the ketone, directly forming the desired (S)-3-Amino-5-methylhexanoic acid.

G ProchiralKeto 5-Methyl-3-oxohexanoic acid (Prochiral Substrate) Transaminase ω-Transaminase ((S)-selective) ProchiralKeto->Transaminase AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Transaminase Cofactor_PLP PLP (Cofactor) Cofactor_PLP->Transaminase required Product (S)-3-Amino-5-methylhexanoic acid Transaminase->Product Byproduct Byproduct (e.g., Acetone) Transaminase->Byproduct

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Application Notes and Protocols for 3-Amino-5-methylhexanoic Acid in Anticonvulsant Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Potential of 3-Amino-5-methylhexanoic Acid

3-Amino-5-methylhexanoic acid is a gamma-aminobutyric acid (GABA) analogue that has garnered significant interest in neuroscience and pharmacology.[1][2] The pharmacologically active stereoisomer, (S)-3-(aminomethyl)-5-methylhexanoic acid , is widely known as the approved anticonvulsant and analgesic drug, pregabalin.[3][4] While structurally similar to the principal inhibitory neurotransmitter GABA, its mechanism of action is distinct and does not involve direct interaction with GABA receptors.[3][5] Instead, it belongs to the gabapentinoid class of compounds, which exert their effects through a unique interaction with the central nervous system.[6][7]

These application notes provide a comprehensive guide for researchers investigating the anticonvulsant properties of 3-Amino-5-methylhexanoic acid. We will delve into its established mechanism of action, provide illustrative data, and present detailed, field-proven protocols for its evaluation in clinically-validated preclinical models of epilepsy.

Mechanism of Action: Beyond GABA Mimicry

The primary therapeutic effects of (S)-3-(aminomethyl)-5-methylhexanoic acid are not mediated by direct GABAergic activity, a common misconception given its structural design.[3][5] The central mechanism involves high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[8][9][10]

Causality of Anticonvulsant Effect: In pathological states such as epilepsy, neuronal hyperexcitability is often driven by an excessive release of excitatory neurotransmitters. The binding of (S)-3-(aminomethyl)-5-methylhexanoic acid to the α2δ-1 subunit modulates calcium influx at presynaptic nerve terminals.[7][10] This modulation does not block the channel outright but is thought to reduce the trafficking and insertion of calcium channels into the presynaptic membrane, thereby subtly decreasing the release of several key excitatory neurotransmitters, including glutamate and substance P.[8][9][10] By dampening this excessive excitatory signaling, the compound effectively raises the seizure threshold and prevents seizure propagation.[9]

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Ca²+ Influx (Reduced) a2d α2δ-1 Subunit a2d->VGCC Modulates Release Reduced Glutamate Release Drug (S)-3-(aminomethyl)-5- methylhexanoic acid Drug->a2d Binds Receptor Glutamate Receptors Release->Receptor Less Glutamate in Synapse Effect Decreased Neuronal Excitability Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Select Animal Strain (e.g., CF-1 Mice) B Acclimate Animals (3-4 Days) A->B C Determine TPE & CD97 (Preliminary Studies) B->C D Randomize into Groups (Vehicle, Positive, Test Compound) C->D Proceed to Main Study E Administer Compound (at pre-determined TPE) D->E F Induce Seizure (MES or PTZ) E->F G Observe & Record Data (Protection, Latency) F->G H Calculate % Protection G->H J Calculate ED50 (Probit Analysis) H->J I Perform Statistical Analysis (e.g., ANOVA on Latency)

Caption: General workflow for anticonvulsant screening.

Trustworthiness: Ensuring Self-Validating Protocols

The integrity of anticonvulsant screening relies on robust experimental design. To ensure your results are trustworthy and reproducible, incorporate the following self-validating systems into your workflow:

  • Concurrent Controls: Every experiment must include a vehicle control group and a positive control group.

    • Vehicle Control: This group establishes the baseline response to the seizure-inducing stimulus (MES or PTZ). A consistent and robust seizure response in this group is essential for validating the experiment.

    • Positive Control: This group receives a known effective drug (e.g., Phenytoin for MES, Diazepam for PTZ). A significant protective effect in this group confirms the sensitivity of the model and the validity of the experimental procedures on that day.

  • Dose-Response Relationship: Evaluating a compound at a single dose provides limited information. A full dose-response curve (testing at least 3-4 dose levels) is necessary to robustly determine the ED50. This demonstrates a clear relationship between the dose administered and the observed anticonvulsant effect, which is a hallmark of pharmacological activity.

  • Blinded Observation: Whenever possible, the observer scoring the seizure endpoint should be blinded to the treatment group of the animal. This minimizes observer bias and increases the objectivity of the data.

By adhering to these principles, researchers can have high confidence in the validity of their findings and make informed decisions about the potential of 3-Amino-5-methylhexanoic acid and its analogues as clinical anticonvulsant candidates.

References
  • Wikipedia. Pregabalin. [Link]

  • White, H. S., & Alex, A. B. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 172, 106586. [Link]

  • Sanz, M. (2025). GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. NYU Brain Research. [Link]

  • ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

  • Study.com. Pregabalin Uses, Interactions & Mechanism of Action. [Link]

  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

  • Enanti Labs. Pregabalin: Uses, Interactions, Mechanism Of Action. [Link]

  • Vernekar, S. K., et al. (2008). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 47B, 1470-1474. [Link]

  • Löscher, W. (2016). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epileptologie, 33, 118-125. [Link]

  • MDPI. (2022). The GABAergic System and Endocannabinoids in Epilepsy and Seizures: What Can We Expect from Plant Oils? International Journal of Molecular Sciences, 23(11), 6333. [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)? [Link]

  • Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42 Suppl 3, 8-12. [Link]

  • National Institute of Neurological Disorders and Stroke (NINDS). Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • Meldrum, B. S. (1986). GABAergic mechanisms in the pathogenesis and treatment of epilepsy. British Journal of Clinical Pharmacology, 22(Suppl 1), 3S-11S. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • Kelly, K. M. (1998). Gabapentin. Antiepileptic mechanism of action. Neuropsychobiology, 38(3), 139-144. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 79, 5.24.1-5.24.23. [Link]

  • MDPI. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. International Journal of Molecular Sciences, 26(21), 5890. [Link]

  • Liv Hospital. (2026). How Gabapentin Works for Nerve Pain. [Link]

  • Dede, F. S., & Akman, O. (2016). Pentylenetetrazole Kindling Epilepsy Model. Journal of Experimental and Clinical Medicine, 33(4), 221-225. [Link]

  • Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]

  • Tanabe, M., et al. (2006). Mechanisms of the Antinociceptive Action of Gabapentin. Journal of Pharmacological Sciences, 100(5), 461-471. [Link]

  • Kukkar, A., et al. (2024). Gabapentin. In StatPearls. StatPearls Publishing. [Link]

  • MDPI. (2025). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 26(24), 6890. [Link]

  • The Screening models for antiepileptic drugs: A Review. (2021). GSC Biological and Pharmaceutical Sciences, 15(1), 130-140. [Link]

  • Slideshare. (2019). Anti epileptic screening model. [Link]

  • PubChem. (R)-3-Amino-5-methyl-hexanoic acid. [Link]

  • PharmaCompass. (3S)-3-(aminomethyl)-5-methylhexanoic acid. [Link]

  • PubChem. 3-(Aminomethyl)-5-methylhexanoic acid. [Link]

  • Google Patents. (2011). US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • PubChem. (S)-3-Amino-5-methyl-hexanoic acid. [Link]

  • Neurofit. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. [Link]

  • Google Patents. (2014). RU2643373C2 - Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.
  • Google Patents. (2007). EP1841726B1 - AN ASYMMETRIC SYNTHESIS OF (S)-(+)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID.
  • Gidal, B. E., et al. (1995). Measurement of a new anticonvulsant, (S)-3-(aminomethyl)-5-methylhexanoic acid, in plasma and milk by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 665(1), 167-171. [Link]

  • Inxight Drugs. 3-Amino-5-methylhexanoic acid, (±)-. [Link]

  • SciELO. (2015). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. Journal of the Chilean Chemical Society, 60(1), 2795-2800. [Link]

  • PubChem. 3-Amino-5-methylhexanoic acid hydrochloride. [Link]

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Troubleshooting & Optimization

Asymmetric Catalysis Technical Support Center: Overcoming Low Enantioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Asymmetric Catalysis Technical Support Center. Achieving high enantiomeric excess (ee%) is the cornerstone of chiral synthesis and modern drug development. However, low enantioselectivity is a frequent bottleneck that cannot be solved by random trial and error. As a Senior Application Scientist, I have designed this guide to move you away from empirical guessing and toward rational, causality-driven optimization.

Below, you will find a diagnostic workflow, targeted FAQs addressing the physical chemistry of stereocontrol, and a self-validating experimental protocol to systematically troubleshoot your reactions.

Diagnostic Workflow for Low Enantioselectivity

G A Low Enantiomeric Excess Detected B Assess Catalyst Linearity (ee_cat vs ee_prod) A->B C Is Relationship Linear? B->C D1 Negative (-)-NLE Catalyst Aggregation C->D1 ee_prod < ee_cat D2 Positive (+)-NLE Asymmetric Amplification C->D2 ee_prod > ee_cat D3 Linear (1:1) Monomeric Catalyst C->D3 ee_prod = ee_cat E Decrease Concentration or Increase Temp D1->E F Optimize Solvent Dielectric/H-Bonding D2->F D3->F

Diagnostic workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am using an enantioenriched catalyst (80% ee), but my product ee is only 40%. What causes this drastic drop? A: This is a classic Negative Non-Linear Effect ((-)-NLE). As described by 1[1], chiral catalysts can aggregate in solution to form homochiral (e.g., RR or SS) and heterochiral (meso, RS) dimers[2]. If the heterochiral dimer is thermodynamically more stable or catalytically more active than the homochiral monomer, the racemic portion of your catalyst disproportionately drives the reaction, plummeting your product ee[3][4]. Causality & Action: The thermodynamic stability of the catalyst resting state dictates the active species. To break these parasitic aggregates, decrease your overall catalyst concentration, slightly elevate the reaction temperature, or switch to a more coordinating solvent to favor the monomeric state[4].

Q2: I lowered the reaction temperature to -78°C to "freeze out" the disfavored transition state, but my ee% actually decreased. Why? A: Lowering the temperature does not universally increase enantioselectivity. You are likely observing a 5[5]. Enantioselection is governed by the difference in the free energy of activation (ΔΔG‡ = ΔΔH‡ - TΔΔS‡) between the two stereochemical pathways[6]. If the favored pathway has a lower activation enthalpy (ΔΔH‡) but a less favorable activation entropy (ΔΔS‡), there exists an "isoinversion temperature" where TΔΔS‡ perfectly cancels out ΔΔH‡, yielding a racemic mixture. Operating below this temperature favors one enantiomer (enthalpic control), while operating above it favors the opposite enantiomer (entropic control)[7]. Causality & Action: Never assume colder is better. Conduct an Eyring temperature screen (detailed below) to map the thermodynamic parameters of your specific transition state.

Q3: My reaction works perfectly in DCM (95% ee) but fails completely in THF (10% ee). How do I rationally select a solvent? A: Solvents actively participate in the transition state (TS) through dielectric stabilization and hydrogen bonding; they are rarely just passive reaction media[8]. Coordinating solvents like THF or Dioxane can competitively bind to the Lewis acidic sites of your metal catalyst, displacing the substrate or altering the catalyst's geometry[9]. Conversely, highly fluorinated solvents like10 act as strong hydrogen-bond donors while remaining non-nucleophilic. HFIP stabilizes polar transition states and rigidifies catalyst conformations, which frequently leads to dramatic increases in enantioselectivity[10].

Troubleshooting Guide: Self-Validating Protocol for ee% Optimization

To optimize a poorly performing asymmetric reaction, you must isolate the root cause of poor stereocontrol through orthogonal mechanistic checks. Do not change multiple variables at once. Follow this self-validating, three-step methodology:

Step 1: The Kagan Linearity Test
  • Protocol: Prepare five separate reaction vials. Dose your chiral catalyst into each vial such that the catalyst ee% is exactly 20%, 40%, 60%, 80%, and 100% (by mixing enantiopure and racemic catalyst). Run the reactions to completion under identical conditions and measure the product ee%.

  • Validation Check: Plot Catalyst ee% (x-axis) vs. Product ee% (y-axis).

  • Causality: If the plot is perfectly linear, your active catalyst is a monomer[3]. If the plot is concave (Negative NLE), your catalyst is aggregating into less selective, highly active heterochiral dimers[4]. This self-diagnoses whether you need to focus on breaking aggregates (e.g., lowering concentration) or optimizing the monomeric TS.

Step 2: The Eyring Temperature Screen
  • Protocol: Conduct the reaction at five distinct temperatures spanning at least 60°C (e.g., -40°C, -20°C, 0°C, 20°C, 40°C). Ensure precise internal temperature control using a cryostat. Calculate the enantiomeric ratio (er) for each temperature.

  • Validation Check: Plot ln(er) vs 1/T (Temperature in Kelvin).

  • Causality: A strictly linear plot confirms a single enantiodetermining step across the temperature range. A non-linear break or curve self-diagnoses a change in the rate-determining step, a shift in the catalyst resting state, or a transition toward thermodynamic control[6][7].

Step 3: The Solvent Dielectric & Coordination Matrix
  • Protocol: Test the reaction in four rationally selected solvents representing different coordination and dielectric spaces: Toluene (Non-polar/Non-coordinating), DCM (Polar/Aprotic/Non-coordinating), THF (Polar/Coordinating), and HFIP (Strong H-bond donor)[9][10].

  • Validation Check: Compare the product ee% and yield across the matrix.

  • Causality: If ee% drops in THF, competitive coordination is poisoning your catalyst's chiral pocket. If ee% spikes in HFIP or DCM, your transition state relies heavily on dipole stabilization or H-bond networks[8].

Data Presentation: Solvent Effects on Enantioselectivity

The following table summarizes the typical effects of various solvent classes on asymmetric transition states, providing a rational basis for your solvent screening matrix.

Solvent ClassExampleDielectric Constant (ε)H-Bond DonorTypical Effect on ee%Mechanistic Rationale
Non-polar Hexane / Toluene1.9 - 2.4NoBaseline (Moderate)Minimal interference with catalyst-substrate binding; relies entirely on catalyst sterics[9].
Polar Aprotic (Coordinating) THF / Dioxane2.2 - 7.5NoOften DecreasesCompetitively coordinates to Lewis acidic metal centers, displacing the substrate or altering geometry[9].
Polar Aprotic (Non-Coordinating) DCM8.9NoHighStabilizes polar transition states via dielectric effects without competitive binding.
Fluorinated (H-Bonding) HFIP16.7StrongVery High (Often >90%)Rigidifies catalyst conformation via strong H-bonding networks and stabilizes ionic intermediates[10].

Sources

Challenges in the industrial scale-up of 3-Amino-5-methylhexanoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of industrial scale-up for 3-Amino-5-methylhexanoic acid production. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the critical challenges encountered from bench-scale experimentation to pilot-plant production.

Section 1: Navigating Synthesis Pathways: A Strategic Overview

The industrial synthesis of (S)-3-Amino-5-methylhexanoic acid, the active pharmaceutical ingredient known as Pregabalin, is not a one-size-fits-all process. The selection of a synthetic route is a critical decision dictated by factors such as cost-effectiveness, scalability, safety, and the desired enantiomeric purity.[1] Broadly, these routes can be classified into three main categories:

  • Resolution of Racemic Mixtures : These methods involve the synthesis of a racemic mixture of 3-Amino-5-methylhexanoic acid, followed by separation of the desired (S)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid or cinchonidine.[2] While conceptually straightforward, the maximum theoretical yield for the desired enantiomer is 50%, necessitating an efficient process for racemizing and recycling the unwanted (R)-enantiomer to remain economically viable.[3]

  • Asymmetric Synthesis : These more elegant approaches introduce chirality early in the synthesis, avoiding the need for resolution. Key strategies include:

    • Catalytic Asymmetric Hydrogenation : Utilizes chiral metal catalysts (e.g., Rhodium-DuPHOS) to hydrogenate a prochiral olefin, setting the stereocenter with high enantioselectivity.[4]

    • Organocatalysis : Employs small organic molecules as catalysts for enantioselective reactions, which can offer cost and safety benefits over heavy metal catalysts.[3][5]

    • Use of Chiral Auxiliaries : A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, and is later removed.[6]

  • Biocatalysis/Enzymatic Methods : Leveraging the high selectivity of enzymes, these methods offer a "green" and highly efficient alternative. Enzymes like lipases or nitrilases can perform kinetic resolutions of racemic intermediates or catalyze enantioselective transformations.[7][8][9]

The following diagram illustrates the primary decision-making workflow when selecting a synthesis strategy.

G Start Select Synthesis Strategy for (S)-3-Amino-5-methylhexanoic Acid Racemic Racemic Synthesis Route Start->Racemic Asymmetric Asymmetric Synthesis Route Start->Asymmetric Resolution Classical Resolution (e.g., Mandelic Acid) Racemic->Resolution Catalytic Catalytic Asymmetric Synthesis Asymmetric->Catalytic Enzymatic Enzymatic / Biocatalytic Route Asymmetric->Enzymatic Auxiliary Chiral Auxiliary Method Asymmetric->Auxiliary Recycle Racemization & Recycle of (R)-enantiomer Resolution->Recycle Improves Atom Economy Final Pure (S)-Enantiomer Resolution->Final Catalytic->Final Enzymatic->Final Auxiliary->Final

Caption: High-level decision workflow for synthesis route selection.

Table 1: Comparison of Major Industrial Synthesis Strategies
StrategyTypical Yield (S-isomer)Typical Enantiomeric Excess (ee)Key AdvantagesKey Challenges
Classical Resolution < 50% (without recycle)>99% after crystallizationWell-established, reliable methods.Poor atom economy without recycling the unwanted enantiomer; additional process steps.[1]
Asymmetric Hydrogenation High (>80%)>99%High efficiency and selectivity.Cost and toxicity of heavy metal catalysts (e.g., Rhodium); high-pressure equipment needed.[1][4]
Organocatalysis 50-70%>98%Avoids heavy metals; milder conditions.Catalyst loading and cost can be high; catalyst recycling is crucial for economic viability.[3][5]
Enzymatic Resolution ~45% (kinetic resolution)>99%"Green" process, high selectivity, mild conditions.Enzyme stability and cost; requires careful control of pH and temperature.[7][8]

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses specific problems that may arise during process development and scale-up.

FAQs on Synthesis & Enantiomeric Purity

Question 1: My classical resolution of racemic 3-aminomethyl-5-methylhexanoic acid using (S)-mandelic acid is resulting in low yield and inconsistent enantiomeric excess (ee). What are the critical parameters to control?

Answer: This is a common challenge where seemingly minor details can have a major impact. The resolution hinges on the differential solubility of the two diastereomeric salts.

  • Causality: The ((S)-acid, (S)-mandelate) salt should preferentially crystallize from the solution, leaving the ((R)-acid, (S)-mandelate) salt in the mother liquor. The efficiency of this separation is highly dependent on the solvent system and temperature profile.

  • Troubleshooting Steps:

    • Solvent System is Critical: The choice of solvent is paramount. Mixtures of water and alcohols (like isopropanol) are commonly used.[2] The ratio of water to alcohol affects the solubility of both diastereomeric salts. A higher water content may increase solubility, potentially leading to lower yields but higher purity if the solubility difference is enhanced. You must perform a solubility study to find the optimal solvent ratio for your specific process.

    • Control Cooling & Seeding: Uncontrolled, rapid cooling will lead to co-precipitation of the undesired diastereomer, significantly reducing enantiomeric purity. A slow, linear cooling ramp is essential. Seeding the solution with a small amount of high-purity ((S)-acid, (S)-mandelate) salt at the point of supersaturation can be highly effective in directing the crystallization and ensuring consistency.

    • Stoichiometry of Resolving Agent: Ensure you are using the correct molar equivalent of (S)-mandelic acid. While a 1:1 ratio is theoretical, slight adjustments may be necessary depending on the purity of your starting racemate.

    • Purity of Racemic Starting Material: Impurities in the initial racemic mixture can interfere with crystallization, acting as crystal poisons or altering solubility profiles. Ensure the starting material is of high chemical purity.

Question 2: We are developing an organocatalytic route and are concerned about the scalability and safety of using nitromethane. What are the primary risks and mitigation strategies?

Answer: Your concern is valid. Nitromethane and its corresponding nitronate salt intermediates pose significant safety risks, particularly on an industrial scale.[5]

  • Primary Risks:

    • Explosion Hazard: Nitromethane and its salts are energetic materials and can be explosive under certain conditions (e.g., heat, shock, or basic conditions).

    • Operational Challenges: The formation of the nitronate salt is highly exothermic and requires careful thermal management.

  • Mitigation Strategies:

    • Continuous Flow Chemistry: This is a key enabling technology for safely handling hazardous reagents like nitromethane.[5] A flow reactor minimizes the volume of hazardous material present at any given moment, offers superior heat transfer to control exotherms, and allows for precise control over reaction time. This is the industry-preferred approach for scaling up this type of chemistry.

    • Process Analytical Technology (PAT): Implement in-line monitoring (e.g., FTIR, temperature probes) to ensure the reaction is proceeding as expected and to detect any deviations from normal operating parameters in real-time.

    • Careful Process Development: Thoroughly study the thermal stability of all intermediates using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal hazards before attempting scale-up.

Question 3: In our synthesis starting from 3-isobutylglutaric anhydride, we are observing the formation of 3-isobutylglutaric acid as a major impurity. What causes this and how can it be prevented?

Answer: The formation of 3-isobutylglutaric acid is almost always due to the presence of water in the reaction. The anhydride is highly susceptible to hydrolysis.

  • Causality: The cyclic anhydride ring is readily attacked by nucleophiles. Water acts as a nucleophile, opening the ring to form the corresponding dicarboxylic acid.

  • Prevention and Mitigation:

    • Strict Anhydrous Conditions: All solvents and reagents must be rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reactor.

    • Reagent Quality: Ensure the starting anhydride is of high purity and has been stored properly in a desiccated environment.

    • Work-up Procedure: If the subsequent step involves an aqueous work-up, minimize the contact time and control the pH to prevent further hydrolysis if the anhydride is an intermediate that needs to be carried forward.

FAQs on Purification and Isolation

Question 4: Our final product has a chemical purity of >99.5%, but the enantiomeric excess is stuck at 98.5% ee. How can we upgrade this to the required >99.8% ee?

Answer: Achieving that final leap in enantiomeric purity typically requires a highly optimized crystallization step. A single crystallization may not be sufficient.

  • Strategy: Recrystallization is Key

    • Solvent Selection: The goal is to find a solvent system where the racemic form of 3-Amino-5-methylhexanoic acid is significantly more soluble than the pure (S)-enantiomer. This will cause the desired enantiomer to crystallize out, leaving the minor (R)-enantiomer enriched in the mother liquor. Again, mixtures of water and lower alcohols (methanol, ethanol, isopropanol) are excellent starting points.[2][10]

    • Optimize the Process:

      • Dissolution Temperature: Heat the mixture just enough to achieve a clear solution to avoid potential degradation.

      • Cooling Profile: A very slow cooling rate is crucial. A typical industrial process might involve cooling from 70°C to 5°C over 8-12 hours.

      • Agitation: Gentle, consistent agitation prevents localized supersaturation and promotes uniform crystal growth.

    • Consider a "Slurry" or "Leaching" Step: If recrystallization is inefficient, you can slurry the 98.5% ee material in a solvent where the racemate has some solubility. By stirring the solid in this solvent at a controlled temperature for several hours, the (R)-enantiomer can be selectively "leached" into the solvent phase, upgrading the ee of the remaining solid.

The following diagram outlines a troubleshooting workflow for low enantiomeric excess.

G Start Low Enantiomeric Excess (ee) Detected in Final Product Check_Route Is this a Resolution or Asymmetric Synthesis? Start->Check_Route Check_Agent Verify Purity & Stoichiometry of Resolving Agent Check_Route->Check_Agent Resolution Check_Catalyst Check Catalyst/Enzyme Activity & Loading Check_Route->Check_Catalyst Asymmetric Resolution_Branch Resolution Route Optimize_Crystallization Optimize Diastereomeric Salt Crystallization Conditions (Solvent, Temp Profile, Seeding) Check_Agent->Optimize_Crystallization Purification Implement/Optimize Final Product Recrystallization Optimize_Crystallization->Purification Asymmetric_Branch Asymmetric Route Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Check_Catalyst->Check_Conditions Check_Conditions->Purification Analyze Analyze Mother Liquor to Confirm Impurity Profile Purification->Analyze End Achieved >99.8% ee Analyze->End

Caption: Troubleshooting workflow for improving low enantiomeric excess.

Section 3: Key Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methods are provided as robust starting points for your laboratory.

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This method is essential for determining the enantiomeric excess of 3-Amino-5-methylhexanoic acid.

  • Objective: To separate and quantify the (S) and (R) enantiomers.

  • Instrumentation: HPLC system with a Chiral Detector (e.g., a polarimeter) or a UV detector following derivatization.

  • Methodology:

    • Column Selection: A chiral stationary phase is required. Columns like Chiralcel AD or YMC Pack Pro C18 with a chiral modifier are commonly reported.[6]

    • Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane and isopropanol (e.g., 95:5 v/v), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.[6] All solvents must be HPLC grade.

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

      • Dissolve and dilute to the mark with the mobile phase or a suitable solvent.

      • The sample may require derivatization with a chromophore-bearing agent (like Marfey's reagent) for UV detection.[6] This step is crucial as the parent molecule lacks a strong chromophore.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Injection Volume: 10 µL

      • Detection: UV at a wavelength appropriate for the derivative (e.g., 340 nm for a Marfey's derivative).

    • System Suitability:

      • Inject a sample of the racemic compound to confirm the resolution of the two enantiomer peaks. The resolution factor should be >1.5.

      • Perform five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area for the (S)-enantiomer should be <2.0%.

    • Calculation:

      • Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Protocol 2: Spectrophotometric Quantification using Ninhydrin

This protocol provides a simple colorimetric method for quantifying the total amount of 3-Amino-5-methylhexanoic acid, useful for in-process checks or formulation analysis.[11]

  • Objective: To determine the concentration of the amino acid in a sample.

  • Principle: Ninhydrin reacts with the primary amine of the amino acid in a heated methanolic medium to produce a purple-colored complex (Ruhemann's purple), which can be quantified spectrophotometrically.[11]

  • Methodology:

    • Reagent Preparation: Prepare a 0.2% (w/v) solution of ninhydrin in methanol.

    • Standard Curve Generation:

      • Prepare a stock solution of pure 3-Amino-5-methylhexanoic acid (e.g., 100 µg/mL) in methanol.

      • Create a series of dilutions to cover the expected sample concentration range (e.g., 5-50 µg/mL).

      • To 1 mL of each standard, add 1 mL of the ninhydrin reagent.

      • Heat the mixtures in a water bath at 70 °C for 15 minutes.

      • Cool to room temperature and measure the absorbance at 575 nm against a reagent blank.

      • Plot absorbance vs. concentration to create the calibration curve.

    • Sample Analysis:

      • Prepare the sample solution to fall within the range of the standard curve.

      • Treat 1 mL of the sample solution exactly as described for the standards.

      • Measure the absorbance and determine the concentration from the calibration curve.

    • Validation: The linearity of the calibration curve (R² value) should be >0.999. Accuracy can be confirmed by analyzing a sample of known concentration, with recovery expected to be between 98-102%.[11]

References

  • Verma, R. K., & Kumar, S. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry - Section B, 50B(10), 1472-1479. [Link]

  • Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. [Link]

  • Pevarello, P., et al. (2007). Process for the synthesis of pregabalin. U.S.
  • Rossi, S., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development, 25(12), 2796-2803. [Link]

  • Yadav, J. S., et al. (2008). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 47B(3), 459-462. [Link]

  • Bhat, K. G., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Online Journal of Medical Sciences, 1(1). [Link]

  • Kansal, V. K., et al. (2011). Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid. U.S.
  • Petricci, E., et al. (2015). Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin. Organic Process Research & Development, 19(8), 1043-1049. [Link]

  • Kim, J., et al. (2010). Novel method for preparing pregabalin. U.S.
  • Fokin, A. A., et al. (2018). Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.
  • Khan, M. S., et al. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. Journal of the Chilean Chemical Society, 64(2), 4465-4471. [Link]

  • Reddy, M. P., et al. (2015). Process for the preparation of pregabalin. U.S.
  • Fandrick, K. R., et al. (2007). Method for enzymatic preparation of (S)-3-cyano-5-methylhexanoic acid.
  • ResearchGate. (2015). Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin. Request PDF. [Link]

  • Kansal, V. K., et al. (2008). Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin. U.S.
  • Inxight Drugs. (n.d.). 3-Amino-5-methylhexanoic acid, (±)-. [Link]

  • Kansal, V. K., et al. (2012). An asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.
  • Reddy, B. S., et al. (2008). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc, 2008(16), 146-154. [Link]

  • PubChem. (n.d.). (R)-3-Amino-5-methyl-hexanoic acid. [Link]

  • Zheng, G. W., et al. (2012). Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. Applied Microbiology and Biotechnology, 93(2), 615-624. [Link]

  • CN107162985A. (2019). Method for synthesizing optically pure (R)-3-carbamoymethyl-5-methylhexanoic acid.
  • Hoekstra, M. S., et al. (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. U.S.
  • Hedvati, L., et al. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. U.S.
  • MilliporeSigma. (n.d.). (R)-3-Amino-5-methylhexanoic acid. [Link]

  • Kumar, A., & Sharma, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 32. [Link]

  • Pfizer Products Inc. (2009). METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID. European Patent Office. [Link]

  • Pevarello, P., et al. (2008). Process for the preparation of (r)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates.
  • Kubyshkin, V., & Budisa, N. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]

Sources

Technical Support Center: Optimizing Knoevenagel Condensation of Isovaleraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality & Reaction Dynamics

The Knoevenagel condensation of isovaleraldehyde (3-methylbutanal) with active methylene compounds (e.g., diethyl malonate, ethyl cyanoacetate) is a critical carbon-carbon bond-forming step, frequently utilized in the synthesis of pharmaceutical intermediates like Pregabalin[1]. Unlike aromatic aldehydes, isovaleraldehyde is an aliphatic aldehyde possessing highly reactive α-protons[2]. This structural feature introduces a significant mechanistic challenge: under basic conditions, the self-aldol condensation of isovaleraldehyde aggressively competes with the desired Knoevenagel pathway[3].

To achieve high yields, the reaction ecosystem must be strictly controlled. The catalyst must be basic enough to deprotonate the active methylene (pKa ~11-13) but mild enough to prevent the rapid enolization of isovaleraldehyde[4]. Consequently, dual-catalyst systems (e.g., di-n-propylamine buffered with acetic acid) or amphoteric biocatalysts are preferred over strong alkali bases[1]. Furthermore, the dehydration of the intermediate β-hydroxy adduct is thermodynamically driven; physically removing the water byproduct via azeotropic distillation forces the equilibrium toward the α,β-unsaturated product.

G A Isovaleraldehyde (Electrophile) E Nucleophilic Addition (β-Hydroxy Adduct) A->E B Active Methylene (e.g., Diethyl Malonate) D Carbanion / Enolate (Nucleophile) B->D Deprotonation C Base Catalyst (e.g., Amine / Gelatine) C->D D->E C-C Bond Formation F Dehydration (-H2O) (Acid/Thermal Mediated) E->F G α,β-Unsaturated Product (Target Alkene) F->G Irreversible Step

Caption: Mechanistic pathway of the Knoevenagel condensation of isovaleraldehyde.

Optimization of Catalytic Systems

Selecting the correct solvent and catalyst pair is the primary variable in optimizing this reaction. Table 1 synthesizes field-proven conditions tailored specifically for isovaleraldehyde.

Table 1: Comparative Optimization Data for Isovaleraldehyde Condensation

Catalyst SystemSolventTemp (°C)TimeYieldMechanistic Advantage / Causality
Di-n-propylamine + Acetic AcidCyclohexane70–806–12 h>90%Acid buffers the amine, suppressing isovaleraldehyde self-aldolization. Cyclohexane enables azeotropic water removal[1].
Immobilized GelatineDMSO20–25 (RT)12–16 h85–90%Amphoteric protein surface provides dual acid-base sites. Avoids thermal degradation of sensitive intermediates[5].
L-ProlineDMSO2016 h97%Secondary amine forms a transient iminium ion with the aldehyde, increasing electrophilicity while controlling stereochemistry[2].
PiperidineToluene1103–5 h~85%Standard high-throughput method. Rapid thermal dehydration via Dean-Stark trap drives the reaction to completion[3].

Self-Validating Experimental Protocols

Protocol A: Azeotropic Condensation using Buffered Amines (Pregabalin Precursor)

This protocol utilizes a buffered amine system to synthesize the α,β-unsaturated diester, a critical intermediate for 3-isobutylglutaric acid and Pregabalin[1][3].

Materials: Isovaleraldehyde (1.0 eq), Diethyl malonate (1.05 eq), Di-n-propylamine (0.05 eq), Glacial acetic acid (0.05 eq), Cyclohexane (solvent).

Step-by-Step Methodology:

  • System Preparation: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. Purge the system with inert nitrogen.

  • Reagent Charging: Add diethyl malonate and cyclohexane to the flask. Introduce the di-n-propylamine and acetic acid catalysts. Causality: Premixing the acid and base forms an acetate salt in situ, which acts as a mild, controlled basic buffer rather than a harsh nucleophile[1].

  • Controlled Addition: Heat the mixture to 70 °C. Using a syringe pump, add isovaleraldehyde dropwise over 2 hours. Causality: Slow addition keeps the steady-state concentration of the aliphatic aldehyde low, drastically reducing the probability of intermolecular self-aldol condensation[4].

  • Azeotropic Dehydration: Increase the temperature to 80 °C to establish a steady reflux. Monitor the accumulation of water in the Dean-Stark trap. Validation Checkpoint: The reaction is mechanically complete when the volume of water collected equals the theoretical stoichiometric yield (1.0 eq).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with 1N HCl to remove the amine catalyst, followed by saturated NaHCO3 and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: Greener Biocatalytic Condensation at Room Temperature

This protocol employs immobilized gelatine, offering a highly recyclable, low-temperature alternative that prevents thermal polymerization[5].

Materials: Isovaleraldehyde (1.0 eq), Diethyl malonate (1.2 eq), Immobilized gelatine catalyst (100 mg/g loading), DMSO.

Step-by-Step Methodology:

  • Reaction Initiation: In a 50 mL conical flask, dissolve isovaleraldehyde and diethyl malonate in DMSO. Add the solid immobilized gelatine catalyst.

  • Agitation: Place the flask on an orbital shaker at 200 rpm at room temperature (20-25 °C) overnight. Causality: The localized high concentration of basic amino acid residues on the gelatine surface promotes enolization, while acidic residues assist in the dehydration step without requiring external heat[5].

  • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 9:1). Validation Checkpoint: The complete disappearance of the isovaleraldehyde spot (visualized with a 2,4-DNP stain) confirms full conversion.

  • Product Recovery: Decant the DMSO supernatant from the solid polymer catalyst. Extract the product from the DMSO phase using hexane (3 x 15 mL). Validation Checkpoint: The gelatine catalyst remains in the flask and can be washed with hexane and reused for up to 5 cycles without a significant loss of catalytic activity[5].

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield of α,β-Unsaturated Product Check1 TLC shows unreacted Isovaleraldehyde? Start->Check1 Check2 Multiple spots on TLC? (Side Reactions) Start->Check2 Sol1 Drive Dehydration: Use Dean-Stark or Acid Co-catalyst Check1->Sol1 No, stuck at intermediate Sol3 Check Catalyst Activity: Increase Loading or Change Solvent Check1->Sol3 Yes, no reaction Sol2 Prevent Aldol: Slow Aldehyde Addition & Buffer Base Check2->Sol2 Self-condensation

Caption: Diagnostic logic tree for troubleshooting Knoevenagel condensations.

Q1: My reaction mixture is turning dark brown, and I am observing a complex mixture on TLC. What is happening? A1: You are likely observing the self-aldol condensation and subsequent polymerization of isovaleraldehyde. Because it is an aliphatic aldehyde with sterically accessible α-protons, strong bases or high initial concentrations will cause it to react with itself rather than the active methylene[2][3]. Solution: Switch to a buffered catalyst system (e.g., piperidine/acetic acid or di-n-propylamine/acetic acid) and use a syringe pump to add the isovaleraldehyde slowly to the reaction mixture over several hours.

Q2: The reaction stalls at the β-hydroxy intermediate. How do I force the elimination step? A2: The Knoevenagel condensation is a two-step process: nucleophilic addition followed by dehydration. If the reaction stalls, the dehydration step lacks the necessary thermodynamic driving force. Solution: If you are running the reaction at room temperature, ensure your catalyst has acidic sites (like proline) to protonate the hydroxyl group[2]. If using standard amines, you must apply heat and physically remove the water. Implement a Dean-Stark trap with a solvent that forms a water azeotrope, such as toluene or cyclohexane[1].

Q3: When using ethyl cyanoacetate, I am getting a mixture of E and Z isomers. How can I improve stereoselectivity? A3: The formation of the α,β-unsaturated cyanoester is thermodynamically controlled. The E-isomer (where the bulky groups are trans to each other) is generally the thermodynamic sink[4]. Solution: Allow the reaction to equilibrate for a longer period at reflux. Alternatively, utilizing an amino acid catalyst like L-proline in DMSO can dictate a highly specific transition state, naturally favoring high stereoselectivity without the need for excessive heating[2].

Q4: I am observing incomplete hydrolysis and decarboxylation in the subsequent steps. Could the Knoevenagel condensation be the root cause? A4: Yes. If the Knoevenagel condensation does not reach 100% conversion, unreacted active methylene compounds (like diethyl malonate) will carry over into the Michael addition step, leading to dialkylated impurities[3]. Solution: Always verify the complete consumption of isovaleraldehyde via GC-MS or TLC before proceeding. If unreacted starting material remains, spike the reaction with an additional 0.02 equivalents of the catalyst and continue azeotropic distillation.

References

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine - Amazon S3. Available at: [Link]

  • CN105348125A - Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material - Google Patents.
  • Cas 590-86-3, Isovaleraldehyde - LookChem. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Crude 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-Amino-5-methylhexanoic acid (commonly known as Pregabalin). Because this molecule is an amphoteric β -amino acid, its purification requires precise control over solvent polarity, pH, and stereochemistry. This guide provides field-proven workflows, mechanistic troubleshooting, and quantitative data to help researchers and drug development professionals achieve >99.7% chemical and enantiomeric purity.

Section 1: Core Purification Workflows

Workflow A: Solvent-Mediated Recrystallization (Chemical Purification)

Mechanistic Insight: Crude 3-amino-5-methylhexanoic acid often contains unreacted starting materials and inorganic salts (e.g., sodium chloride or sodium sulfate) generated during the synthesis or neutralization phases. A mixed solvent system of Isopropanol (IPA) and Water is highly effective[1]. Water solubilizes the inorganic impurities, while IPA provides a steep solubility curve for the zwitterionic amino acid, driving high-yield crystallization upon cooling. Adjusting the pH to its isoelectric point (~7.0–7.1) minimizes the molecule's solubility, maximizing recovery [2].

Step-by-Step Methodology:

  • Dissolution: Suspend 200 g of crude 3-amino-5-methylhexanoic acid in a 1:1 (v/v) mixture of Isopropanol (800 mL) and Deionized Water (800 mL) in a glass-lined crystallization reactor.

  • Heating: Heat the suspension to 75–85 °C under continuous agitation (70 rpm) until a clear solution is achieved.

  • pH Adjustment: If necessary, carefully adjust the pH of the hot solution to 7.0–7.1 using dilute HCl or NaOH[2].

  • Hot Filtration: Pass the hot solution through a pre-heated micron filter to remove any insoluble particulate matter.

  • Primary Cooling: Cool the filtrate from 85 °C to 60 °C over a controlled period of 100 ± 10 minutes to initiate nucleation.

  • Secondary Cooling: Continue cooling the system to 0–5 °C over 200 minutes. Optional: Engage high-shear stirring (1500–2700 rpm) during this phase to control particle size distribution (D90) [1].

  • Isolation: Filter the resulting white crystals under vacuum.

  • Washing & Drying: Wash the filter cake with 100 mL of chilled Isopropanol. Dry the product in a vacuum oven at 45–65 °C until the moisture content is ≤0.5%.

Recrystallization Crude Crude 3-Amino-5-methylhexanoic acid + Inorganic Impurities Dissolution Dissolution in IPA/Water (1:1) at 75-85 °C (pH 7.0-7.1) Crude->Dissolution HotFiltration Hot Filtration (Remove insoluble particulates) Dissolution->HotFiltration PrimaryCooling Primary Cooling (to 60-65 °C over 100 min) HotFiltration->PrimaryCooling SecondaryCooling Secondary Cooling & Crystallization (to 0-5 °C over 200 min) PrimaryCooling->SecondaryCooling Filtration Filtration & Cold IPA Wash SecondaryCooling->Filtration Pure Pure (S)-Pregabalin (>99.7% Purity, >80% Yield) Filtration->Pure

Workflow for the solvent-mediated recrystallization of 3-amino-5-methylhexanoic acid.
Workflow B: Diastereomeric Salt Resolution (Enantiomeric Purification)

Mechanistic Insight: If the crude product is a racemic mixture, chemical purification alone will not separate the (R) and (S) enantiomers. Diastereomeric salt resolution utilizes a chiral resolving agent, such as L-Tartaric Acid (L-TA), to form two diastereomeric salts: (S)-PG·L-TA and (R)-PG·L-TA. Because these salts have different hydration energies and solubilities in water, the desired (S)-enantiomer selectively precipitates as a hydrate upon controlled cooling [3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g of racemic 3-amino-5-methylhexanoic acid and 9.7 g (1.0 equivalent) of L-Tartaric acid in 40 mL of Deionized Water.

  • Heating: Heat the suspension to 50 °C in a jacketed glass reactor with propeller stirring (250 rpm) until complete dissolution occurs.

  • Controlled Cooling: Cool the clear solution to 5 °C using a strict linear cooling rate of 0.5 °C/min[3].

  • Seeding (Optional): At 30 °C, seed the solution with 0.5% (w/w) pure (S)-PG·L-TA monohydrate crystals to prevent supersaturation and ensure polymorphic purity.

  • Isolation: Filter the precipitated white crystals after 30 minutes of agitation at 5 °C.

  • Drying: Dry the crystals in a vacuum chamber at 100 mbar and 40 °C to yield the (S)-Pregabalin L-tartrate hydrate.

  • Free Base Recovery: Neutralize the salt with a base (e.g., KOH or NaOH) to pH 7.0 to precipitate the enantiomerically pure free amino acid.

ChiralResolution Racemate Racemic Mixture (R/S)-Pregabalin AddTartaric Add L-Tartaric Acid in Water (50 °C) Racemate->AddTartaric Diastereomers Diastereomeric Salts (S)-PG·L-TA + (R)-PG·L-TA AddTartaric->Diastereomers Cooling Controlled Cooling (to 5 °C at 0.5 °C/min) Diastereomers->Cooling Precipitate Crystallized (S)-PG·L-TA Hydrate Cooling->Precipitate Selective Crystallization MotherLiquor Mother Liquor (Enriched in R-isomer) Cooling->MotherLiquor

Diastereomeric salt resolution pathway using L-Tartaric Acid.

Section 2: Troubleshooting Guide (Q&A)

Q: Why is my product yield consistently below 70% after recrystallization? A: Low yields are typically caused by an improper solvent-to-water ratio or an incorrect pH. Because 3-amino-5-methylhexanoic acid is highly soluble in water, excessive water in your IPA/Water mixture will keep the product dissolved even at 0 °C. Ensure your organic solvent-to-water volume ratio is strictly between 1:1 and 1:2 [1]. Additionally, verify that the pH of the crystallization matrix is exactly at the isoelectric point (7.0–7.1) prior to cooling [2].

Q: How do I control the particle size distribution (e.g., D90) during crystallization? A: Particle size is dictated by the cooling rate and the shear forces applied during the secondary cooling phase. If your crystals are too large or agglomerated (trapping impurities), introduce a high-shear dispersing machine or high-shear pump (1500–2700 rpm) when the temperature drops below 60 °C. This breaks up agglomerates and yields a uniform D90 particle size of approximately 150–200 µm [1].

Q: My crude batch contains high levels of the (R)-enantiomer. What is the most efficient rescue strategy? A: If the enantiomeric excess (ee) is poor, you have two options. The traditional chemical route is the L-Tartaric acid diastereomeric resolution described in Workflow B [3]. However, a highly efficient modern alternative is biocatalytic kinetic resolution. You can employ a PLP-dependent β -transaminase (e.g., from Mesorhizobium sp. strain LUK), which exhibits strict stereoselectivity. This enzyme will selectively deaminate the unwanted enantiomer using pyruvate as an amino acceptor, leaving behind optically pure (S)-3-amino-5-methylhexanoic acid [4].

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Can I use Ethanol or Methanol instead of Isopropanol for recrystallization? Yes. Methanol and Ethanol can both be used in combination with water. However, Isopropanol is generally preferred in late-stage development because it provides the optimal balance: it has a lower toxicity profile than methanol (Class 2 vs. Class 3 solvent limits) and typically yields a slightly better impurity rejection profile than ethanol due to its lower polarity [1].

FAQ 2: Why do I need to wash the final filter cake with chilled solvent? Washing with room-temperature solvent will cause localized re-dissolution of the filter cake, significantly depressing your final yield. The wash solvent must be chilled to 0–5 °C to displace the impurity-laden mother liquor without dissolving the purified crystals.

Section 4: Quantitative Data Summary

The following table summarizes the expected performance metrics of different solvent systems during the thermal crystallization of crude 3-amino-5-methylhexanoic acid, based on standardized industrial protocols [1][2].

Solvent System (1:1 with Water)Dissolution Temp (°C)Crystallization Temp (°C)Average Yield (%)Chemical Purity (%)Target D90 Particle Size (µm)*
Isopropanol (IPA) 84–850–1079 – 85%> 99.8%150 – 200
Ethanol (EtOH) 830–1080 – 84%> 99.5%400 – 450
Methanol (MeOH) 70–750–585 – 90%> 99.9%N/A

*Note: D90 values are highly dependent on the application of high-shear stirring during the secondary cooling phase (1500–2700 rpm).

Section 5: References

  • Crystallization method of pregabalin (CN113717069A). Google Patents. Available at:

  • Method for purifying pregabalin (EP4424664A1). Google Patents. Available at:

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation . CrystEngComm (RSC Publishing). Available at:

  • Cloning and Characterization of a Novel β-Transaminase from Mesorhizobium sp. Strain LUK: a New Biocatalyst for the Synthesis of Enantiomerically Pure β-Amino Acids . ASM Journals. Available at:

Hofmann Degradation Technical Support Center: Troubleshooting Low Yields

Author: BenchChem Technical Support Team. Date: March 2026

The Hofmann degradation (or Hofmann rearrangement) is a classical and highly reliable method for converting primary amides to primary amines with chain shortening by one carbon atom. Although mechanistically well-understood, translating this reaction to complex pharmaceutical intermediates often results in suboptimal yields due to competing side reactions, reagent degradation, or poor substrate solubility.

This technical support guide provides advanced troubleshooting strategies, causality-driven solutions, and validated protocols to optimize your Hofmann degradations.

Section 1: Mechanistic Overview & Workflow

Understanding the failure modes of the Hofmann degradation requires a precise grasp of its mechanism. The reaction relies on the in situ generation of sodium hypobromite (NaOBr), which N-brominates the primary amide. Subsequent deprotonation yields an N-bromoamide anion that undergoes a rate-determining 1,2-shift (migration) to form a highly reactive isocyanate intermediate. Rapid hydrolysis of the isocyanate produces a carbamic acid, which spontaneously decarboxylates to the target primary amine .

HofmannMechanism Amide Primary Amide (Starting Material) NBromo N-Bromoamide (Intermediate) Amide->NBromo N-Bromination NaOBr NaOBr (in situ) Br2 + NaOH @ 0°C NaOBr->NBromo Anion N-Bromoamide Anion (Deprotonated) NBromo->Anion NaOH (Base) Isocyanate Isocyanate (Rate-Determining Migration) Anion->Isocyanate Heat (70-80°C) 1,2-Shift Carbamic Carbamic Acid (Hydrolysis) Isocyanate->Carbamic H2O Addition Amine Primary Amine + CO2 (Final Product) Carbamic->Amine Decarboxylation

Hofmann Degradation Mechanism and Standard Workflow.

Section 2: Quantitative Data & Parameter Optimization

Reaction parameters must be tightly controlled to favor intramolecular rearrangement over intermolecular side reactions. The table below summarizes the critical variables and their mechanistic impact on the yield.

ParameterTarget RangeImpact on Yield & Causality
Base Concentration (NaOH) 3.0 – 4.0 equivalentsHigh: Excess hydroxide is critical. It accelerates the hydrolysis of the isocyanate intermediate, preventing it from reacting with the product amine to form urea byproducts.
Temperature (Bromination) 0 – 10 °CHigh: NaOBr is unstable at room temperature. Keeping the initial mixing phase cold prevents reagent decomposition and suppresses premature, uncontrolled rearrangement.
Temperature (Rearrangement) 70 – 80 °CCritical: The 1,2-aryl/alkyl shift requires significant activation energy. Insufficient heating stalls the reaction at the N-bromoamide stage.
Stoichiometry (Br₂ : Amide) 1.05 – 1.10 : 1.0Moderate: A slight excess ensures complete N-bromination. Large excesses lead to over-oxidation (e.g., nitrile formation) or polybromination of electron-rich aromatic rings.
Section 3: Troubleshooting FAQs

Q1: Why is my reaction producing a massive amount of symmetrical urea byproduct instead of the primary amine? Causality: Urea formation is a classic bimolecular side reaction. It occurs when the newly generated primary amine acts as a nucleophile and attacks the highly electrophilic isocyanate intermediate before water/hydroxide can hydrolyze it . This is exacerbated by high substrate concentrations and insufficient base. Solution:

  • Increase Hydroxide Concentration: Run the reaction with a higher molar excess of NaOH to ensure the rate of isocyanate hydrolysis vastly outcompetes amine nucleophilic attack.

  • Dilution: Operating at a lower substrate concentration reduces the probability of bimolecular collisions between the amine and the isocyanate.

Q2: My starting amide is fully consumed, but the amine yield is low, and I detect carboxylic acid in the crude mixture. What happened? Causality: The presence of carboxylic acid indicates that simple amide hydrolysis is outcompeting the N-bromination step. This typically happens if the NaOBr reagent has decomposed (often due to poor temperature control) or if the amide addition is too slow, leaving the amide exposed to hot aqueous base without active halogen . Solution: Pre-form the sodium hypobromite reagent strictly at 0 °C and use it immediately. Add the finely powdered amide in one rapid portion while maintaining vigorous stirring and keeping the temperature below 10 °C until the solution clarifies (indicating complete N-bromoamide formation).

Q3: I am working with an electron-deficient aryl amide. The reaction stalls, and heating just leads to a complex mixture. How can I drive the reaction? Causality: The rate-determining step is the 1,2-shift of the R-group. Electron-withdrawing groups on the migrating moiety severely retard this step by destabilizing the transition state . Prolonged heating in aqueous base then leads to degradation. Solution: Abandon the classical aqueous NaOBr conditions. Instead, utilize a modified Hofmann protocol using N-bromosuccinimide (NBS) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. This mild system traps the sluggish isocyanate as a stable methyl carbamate, which can be isolated and subsequently hydrolyzed to the amine in high yield .

Q4: The reaction foams violently, overflows the flask, and yields are near zero. What is causing this? Causality: Violent foaming accompanied by gas evolution (other than the expected CO₂) usually indicates severe over-oxidation or decomposition. If your substrate contains hydrazine, urea, or sensitive amine moieties, excess hypohalite will rapidly oxidize them to nitrogen gas (N₂) in a highly exothermic process . Solution: Strictly control the stoichiometry of the halogen. Titrate your hypochlorite/hypobromite solutions prior to use to ensure exact molar equivalents. Ensure the reaction vessel has at least 50% headspace to safely accommodate the expected CO₂ release during the decarboxylation phase.

Section 4: Self-Validating Experimental Protocol

To establish a reliable baseline, we recommend validating your setup using the synthesis of 3-aminopyridine from nicotinamide. This protocol incorporates visual cues to confirm intermediate formation and self-validate the reaction progress .

Standard Protocol: Synthesis of 3-Aminopyridine

  • Reagent Preparation: In a 2 L reaction vessel equipped with a mechanical stirrer, dissolve 75 g (1.87 mol) of NaOH in 800 mL of DI water. Cool the solution to 0 °C using an ice-salt bath.

  • Hypobromite Generation: Slowly add 95.8 g (0.60 mol) of Br₂ dropwise to the NaOH solution.

    • Validation Check: The temperature must not exceed 0 °C during addition to prevent disproportionation of NaOBr to bromate.

  • N-Bromination: Add 60 g (0.49 mol) of finely powdered nicotinamide in one portion with vigorous stirring. Continue stirring at 0 °C for 15 minutes.

    • Validation Check: The initial suspension will transition into a clear solution, confirming the complete formation of the soluble N-bromoamide sodium salt.

  • Rearrangement: Remove the ice bath and replace it with a pre-heated water bath. Warm the reaction mixture to 70–75 °C and maintain for 45 minutes.

    • Validation Check: Controlled effervescence (CO₂ release) should be observed as the carbamic acid decarboxylates.

  • Workup: Cool the mixture to room temperature, saturate with NaCl, and extract with dichloromethane (3 x 200 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.

Section 5: Troubleshooting Logic Tree

Use the following decision matrix to systematically isolate the root cause of low yields based on empirical analytical data.

TroubleshootingTree Start Issue: Low Amine Yield CheckSide Analyze Crude Mixture (TLC / NMR / MS) Start->CheckSide Urea Symmetrical Urea Detected? CheckSide->Urea Acid Carboxylic Acid Detected? CheckSide->Acid Unreacted Unreacted Amide Remains? CheckSide->Unreacted SolUrea Increase [NaOH] Ensure rapid hydrolysis Urea->SolUrea Yes SolOther Consider alternative reagents (NBS/DBU) Urea->SolOther No SolAcid Pre-form NaOBr @ 0°C Add amide quickly Acid->SolAcid Yes SolUnreacted Check Br2 Stoichiometry Increase temp to 75°C Unreacted->SolUnreacted Yes

Decision Tree for Diagnosing and Resolving Low Yields in Hofmann Degradation.

References
  • Master Organic Chemistry. "The Hofmann and Curtius Rearrangements." Master Organic Chemistry.[Link]

  • Wikipedia. "Hofmann rearrangement." Wikipedia. [Link]

  • ScienceMadness. "Preparation of Hydrazine Sulfate (Hofmann Degradation)." ScienceMadness Forum.[Link]

Technical Support Center: Enhancing the Stability of 3-Amino-5-methylhexanoic Acid in Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-Amino-5-methylhexanoic acid (widely known as the API Pregabalin). Because this molecule is a zwitterionic aliphatic amino acid, it presents unique physicochemical challenges during formulation and long-term storage. This guide is engineered for drug development professionals to troubleshoot degradation mechanisms, understand the causality behind excipient incompatibilities, and implement self-validating analytical protocols.

Part 1: Troubleshooting Guides & Core FAQs

Q1: Why is my API forming a lactam impurity during aqueous storage, and how can I prevent it?

The Causality: The degradation of 3-Amino-5-methylhexanoic acid into its lactam form (4-isobutylpyrrolidin-2-one) is not a simple oxidative process, but an intramolecular cyclization. The reaction requires the molecule to overcome an activation energy barrier of approximately 25.96 kcal/mol to reach a transition state, followed by a dehydration step that yields the highly toxic pregabalin lactam [1][1]. Because the protonation state of the primary amine and the carboxylic acid dictates the nucleophilic attack, this degradation is heavily pH-dependent. The Solution: If storing in an aqueous state, buffer the solution to a neutral pH where the zwitterionic form is stabilized, preventing the unprotonated amine from attacking the protonated carboxyl group. For solid-state storage, strict desiccation is required to prevent moisture from acting as a catalytic medium.

Q2: I am observing a mass increase and brown discoloration when formulating with lactose. What is the mechanism?

The Causality: Your formulation is undergoing a classic Maillard reaction. 3-Amino-5-methylhexanoic acid contains a highly reactive primary amine. When exposed to reducing sugars like lactose under thermal stress, the amine attacks the anomeric carbon of the sugar. This forms an unstable glycosylamine intermediate that rapidly undergoes an Amadori rearrangement to yield stable, inactive conjugates [2][2]. The Solution: Eliminate all reducing sugars from the formulation. Substitute lactose with non-reducing excipients such as microcrystalline cellulose or mannitol, which have been proven compatible in stability trials [3][3].

Q3: My extended-release formulation using PEG/PEO shows a novel dimeric degradant. What causes this?

The Causality: Polymeric excipients like Polyethylene Glycol (PEG) and Polyethylene Oxide (PEO) are susceptible to oxidative degradation, which generates trace amounts of residual formaldehyde. The primary amine of the API undergoes a Mannich-type condensation reaction with this formaldehyde, acting as a bridging agent to cross-link two API molecules into a methylene-bridged dimer [4][4]. The Solution: Implement rigorous raw material screening for formaldehyde content in polymeric excipients (limit < 2 ppm), or incorporate trace aldehyde scavengers into the matrix.

Part 2: Mechanistic Pathways & Quantitative Stability Data

To effectively troubleshoot, you must visualize the competing degradation pathways competing for the primary amine group of the API.

Pathways cluster_0 Pathway 1: Lactamization cluster_1 Pathway 2: Maillard Reaction cluster_2 Pathway 3: Mannich Condensation API 3-Amino-5-methylhexanoic Acid (Primary Amine API) TS Transition State (pH Dependent) API->TS Heat / pH Shift Schiff Glycosylamine Intermediate API->Schiff + Reducing Sugars Mannich Reaction w/ Residual Formaldehyde API->Mannich + PEG/PEO Lactam Pregabalin Lactam (Toxic Impurity) TS->Lactam -H2O Amadori Amadori Conjugates (Loss of Efficacy) Schiff->Amadori Rearrangement Dimer Methylene-Bridged Dimer Mannich->Dimer Cross-linking

Fig 1: Primary degradation pathways of 3-Amino-5-methylhexanoic acid during storage.

Quantitative Degradation Profile

The following table synthesizes the expected degradation behavior of the API under standard ICH stress conditions.

Stress ConditionReagent / EnvironmentPrimary Degradant ObservedMechanistic Pathway
Oxidative Stress 3% H₂O₂Multiple Unknowns (O1-O10)Amine Oxidation
Base Hydrolysis 0.1 N NaOHImpurity-D (Lactam)Base-catalyzed cyclization
Thermal Stress 40°C / 75% RH (Solid)Lactam TracesThermal Dehydration [3][3]
Excipient (Lactose) Heat + LactoseAmadori ConjugatesMaillard Reaction [2][2]
Excipient (PEG) Trace FormaldehydeMethylene-bridged dimerMannich Condensation [4][4]

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, stability testing must not rely on a single analytical vector. The following protocol utilizes a self-validating loop: Chromatographic Separation (Phase 1) → Orthogonal Mass Confirmation (Phase 2) → Mass Balance Closure (Phase 3) .

Protocol: Excipient Compatibility & Forced Degradation Screening

Phase 1: Execution & Chromatographic Separation

  • Sample Preparation: Prepare binary mixtures of 3-Amino-5-methylhexanoic acid and the target excipient in a 1:1 ratio.

  • Environmental Stressing: Seal the mixtures in neutral glass vials and incubate at 40°C ± 2°C / 75% ± 5% RH for 30 days.

  • Extraction: Dissolve the stressed mixture in a diluent of Phosphate Buffer (pH 6.2) and Acetonitrile. Filter through a 0.22 µm membrane.

  • RP-UPLC Analysis: Inject 10 µL into a Reverse Phase UPLC utilizing a phenyl-hexyl stationary phase (100 mm length, 1.7 µm particle size). Use a linear gradient elution (Phosphate buffer pH 6.2 : Acetonitrile) with UV detection set at 210 nm .

Phase 2: Orthogonal Validation (LC-MS) 5. Divert the UPLC eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS). 6. Confirm the identity of the degradant peaks by matching the m/z values to known adducts (e.g., [M+H]+ for the lactam impurity or the specific mass shifts associated with lactose conjugates).

Phase 3: Mass Balance Closure (The Self-Validation Mechanism) 7. Calculate the molar sum of the remaining intact API and all quantified degradants (Lactam, Conjugates, etc.). 8. Validation Check: The total molar mass must equal 98.0% - 102.0% of the initial input. If the mass balance falls below 98%, it indicates the presence of undetected volatile degradants or insoluble polymers, invalidating the specificity of the UV assay and requiring a shift in extraction solvents.

Workflow cluster_val 4. Orthogonal Validation System Step1 1. Sample Preparation Binary Mixtures (1:1 API:Excipient) Step2 2. Environmental Stressing 40°C / 75% RH for 30 Days Step1->Step2 Step3 3. Chromatographic Separation RP-UPLC (Phenyl-Hexyl Column) Step2->Step3 UV UV Detection (210 nm) Quantification Step3->UV MS LC-MS / HR-MS Structural Elucidation Step3->MS Step5 5. Mass Balance Closure (Validates Assay Specificity) UV->Step5 MS->Step5

Fig 2: Self-validating RP-UPLC and LC-MS workflow for degradation profiling.

References
  • Title: An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight Source: ResearchGate URL
  • Title: Synthesis and characterization of pregabalin lactose conjugate degradation products Source: NIH URL
  • Title: Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets Source: ResearchGate URL
  • Title: International Journal of Pharmaceutical Sciences and Research Source: IJPSR URL
  • Title: Formulation and Evaluation of Immediate Release Pregabalin Tablets Source: Al-Quds University URL

Sources

Technical Support Center: Method Refinement for Accurate Quantification by UHPLC-HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for UHPLC-HRMS quantification. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision and accuracy of high-resolution mass spectrometry for their work. As a senior application scientist, my goal is to move beyond simple procedural lists and provide you with the causal logic behind method refinement choices. This resource is structured to help you diagnose issues, understand their root causes, and implement robust solutions that ensure data integrity and regulatory compliance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during UHPLC-HRMS method development and validation.

Q1: What are the fundamental parameters I must evaluate for a robust bioanalytical method?

A1: A fully validated bioanalytical method demonstrates that it is suitable for its intended purpose[1]. According to regulatory bodies like the FDA and EMA, the core parameters for chromatographic assays include selectivity, specificity, matrix effect, calibration curve performance, accuracy, precision, carry-over, dilution integrity, and stability.[1][2] For ligand-binding assays (LBAs), similar parameters are required, with a focus on dilution linearity instead of dilution integrity.[1][2]

Q2: How do I select an appropriate internal standard (IS)?

A2: The ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis.[3][4] The gold standard is a stable isotope-labeled (SIL) version of your analyte (e.g., containing ¹³C or ¹⁵N), as it has nearly identical chemical properties and extraction recovery.[5][6] This ensures it experiences similar matrix effects.[6] If a SIL-IS is unavailable, a structural analog can be used, but it must be chromatographically resolved from the analyte and proven not to suffer from differential matrix effects.[5] The amount of IS added should be consistent across all samples and result in a response that is within the linear range of the assay.[5][7]

Q3: What are matrix effects, and how do I know if my assay is affected?

A3: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[8] Matrix effects occur when these co-eluting components alter the ionization efficiency of your analyte in the mass spectrometer's ion source, leading to ion suppression (decreased signal) or ion enhancement (increased signal).[8][9] This can severely compromise accuracy and reproducibility.[8] Common signs include poor reproducibility in quality control (QC) samples and non-linear calibration curves.[10] You can qualitatively identify regions of ion suppression using a post-column infusion experiment or quantitatively assess the effect by comparing the analyte response in a post-extraction spiked matrix sample to that in a neat solvent.[10][11]

Q4: My calibration curve is non-linear or fails acceptance criteria. What are the common causes?

A4: A failing calibration curve is a critical issue. According to FDA guidelines, a curve should consist of a blank, a zero standard, and at least six non-zero concentration levels.[12] For acceptance, at least 75% of the standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, or LLOQ).[13] Common causes for failure include:

  • Improper range selection: The curve must span the expected concentrations in your study samples.[13][14]

  • Matrix effects: Non-uniform ion suppression across the concentration range can distort the curve.[8]

  • Detector saturation: At high concentrations, the detector response may become non-linear.

  • Inaccurate standard preparation: Errors in serial dilutions are a frequent source of trouble.

  • Carryover: Residual analyte from a high concentration standard can artificially inflate the response of a subsequent low concentration standard.[15]

Q5: What is carryover, and how can I minimize it?

A5: Carryover is the phenomenon where a small fraction of an analyte from a previous injection appears in a subsequent analysis, leading to an overestimation of the analyte's concentration.[15] It is a significant concern, especially when analyzing samples with a wide dynamic range. Key sources of carryover include the autosampler needle, injection valve rotor seals, and the analytical column itself.[15][16] To minimize it, use a strong and effective needle wash solution, ensure wash solvents are fresh, and consider using multiple rinse modes.[17] In some cases, specific hardware components like inert-coated flow paths can reduce adsorption of problematic compounds.[17]

Section 2: In-Depth Troubleshooting Guides

This section provides structured, in-depth guides to resolving complex experimental issues.

Guide 1: Optimizing Chromatography - Achieving Symmetrical and Robust Peak Shape

Poor peak shape compromises resolution, reduces accuracy in peak integration, and is often the first sign of a developing problem with your method or column.[18]

Problem: You observe peak tailing, fronting, splitting, or excessive broadening.

Causality & Explanation: The ideal chromatographic peak is a symmetrical Gaussian shape. Deviations point to specific chemical or physical problems within the system.

  • Peak Tailing: Often caused by unwanted secondary interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic residual silanol groups on a C18 column.[19] Incorrect mobile phase pH relative to the analyte's pKa is a primary cause.[19]

  • Peak Fronting: This is a classic symptom of column overload, where too much sample has been injected, saturating the stationary phase.[18] It can also occur if the sample is dissolved in a solvent much stronger than the mobile phase.[19]

  • Peak Splitting: This may indicate a partially blocked column frit, a void at the head of the column, or a mismatch between the injection solvent and the mobile phase.[19]

  • Broad Peaks: Can be caused by large dead volumes in the system (e.g., from poorly connected tubing), a deteriorated column, or slow kinetics of interaction between the analyte and stationary phase.[19]

Troubleshooting Workflow: Peak Shape Issues

G start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks physical_issue Likely Physical/System Issue check_all_peaks->physical_issue yes_all chemical_issue Likely Chemical/Method Issue check_all_peaks->chemical_issue no_all yes_all Yes check_fittings Check fittings & tubing for dead volume. Ensure correct ferrule use. physical_issue->check_fittings check_column Inspect column for void/blockage. Consider replacing. check_fittings->check_column end_node Peak Shape Improved check_column->end_node no_all No check_overload Is peak fronting observed? chemical_issue->check_overload reduce_conc Reduce injection volume or sample concentration. check_overload->reduce_conc Yes check_tailing Is peak tailing observed? check_overload->check_tailing No reduce_conc->end_node check_ph Verify mobile phase pH is >2 units away from analyte pKa. check_tailing->check_ph Yes check_split Is peak splitting observed? check_tailing->check_split No increase_buffer Increase buffer strength or add ion-pairing agent. check_ph->increase_buffer increase_buffer->end_node check_solvent Ensure injection solvent matches mobile phase strength. check_split->check_solvent Yes check_solvent->end_node

Caption: Decision tree for troubleshooting common peak shape problems.

Guide 2: Identifying and Mitigating Matrix Effects

Matrix effects are a primary source of inaccuracy in LC-MS bioanalysis, arising when co-eluting matrix components interfere with the analyte's ionization process.[11]

Problem: Your assay shows poor accuracy and precision, with high variability between different biological samples.

Causality & Explanation: During electrospray ionization (ESI), the analyte and co-eluting matrix components compete for access to the droplet surface and for the available charge.[8]

  • Ion Suppression: If matrix components are more surface-active or have a higher proton affinity, they can reduce the ionization efficiency of the analyte.[8][20]

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte.[8] Because the composition of the biological matrix can vary from subject to subject, the extent of these effects can be inconsistent, leading to unreliable quantitative results.[21] A suitable internal standard is critical for compensation.[22]

Diagram: Role of Internal Standard in Mitigating Matrix Effects

G cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard (SIL-IS) sample1_noIS Sample 1 (Low Matrix) Analyte Signal: 10000 sample2_noIS Sample 2 (High Matrix) Analyte Signal: 5000 ion_suppression Ion Suppression (Matrix Effect) result_noIS Result: Inaccurate (50% lower reading) sample2_noIS->result_noIS explanation SIL-IS co-elutes and experiences the same degree of ion suppression, allowing the analyte/IS ratio to remain constant and correct for the effect. sample1_IS Sample 1 (Low Matrix) Analyte Signal: 10000 IS Signal: 20000 Ratio: 0.5 sample2_IS Sample 2 (High Matrix) Analyte Signal: 5000 IS Signal: 10000 Ratio: 0.5 result_IS Result: Accurate (Ratio is constant) sample2_IS->result_IS

Caption: How a SIL-IS corrects for variable ion suppression.

Experimental Protocol: Quantitative Assessment of Matrix Effect

This protocol allows you to calculate a Matrix Factor (MF) to determine the extent of ion suppression or enhancement.

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the final mobile phase or reconstitution solvent at a known concentration (e.g., a mid-level QC).

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix and process them using your validated extraction procedure. After the final evaporation step, reconstitute the dried extracts with the same solution used for Set A (containing the analyte and IS).

  • Analyze Samples: Inject both sets of samples into the UHPLC-HRMS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • Also calculate the IS-normalized MF:

    • IS-normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Interpret the Results:

    • An IS-normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating the IS is adequately compensating for the matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Guide 3: Ensuring a Compliant Calibration Curve

The calibration curve is the foundation of quantitative analysis. Its performance must meet strict criteria to ensure the reported concentrations are reliable.

Problem: Your calibration curve repeatedly fails accuracy or precision criteria, or shows poor linearity (r² < 0.99).

Causality & Explanation: Regulatory guidelines from the FDA and EMA provide clear acceptance criteria for calibration curves to ensure method performance.[13][14] Failure to meet these criteria points to systemic issues in the method that must be resolved before analyzing study samples.[14]

Data Table: Regulatory Acceptance Criteria for Calibration Curves

ParameterAcceptance Criteria (Chromatographic Assays)Source
Range Must cover the expected range of study samples, from LLOQ to ULOQ.[13][14]
Number of Standards Minimum of 6-8 non-zero standards, plus a blank and a zero standard.[12][13]
Accuracy Back-calculated concentration must be within ±15% of the nominal value.[12][13]
Accuracy at LLOQ Must be within ±20% of the nominal value.[12][13]
Run Acceptance At least 75% of non-zero standards must meet the accuracy criteria.[13]
LLOQ Response Analyte response at the LLOQ should be at least 5 times the blank response.[12]

Step-by-Step Troubleshooting Protocol:

  • Verify Standard Preparation: Remake the stock solutions and calibration standards from fresh weighings. Errors in this step are a very common source of issues.

  • Assess for Carryover: Inject a blank sample immediately after the highest concentration standard (ULOQ). The response in the blank should be less than 20% of the response at the LLOQ.[23] If carryover is high, improve the autosampler wash method.

  • Evaluate Matrix Effects: If different matrix lots were used for standards, inconsistent matrix effects could be the cause. Perform the matrix effect assessment described in Guide 2.

  • Check for Interferences: Examine the chromatograms of the blank and zero samples. Ensure there are no interfering peaks at the retention time of the analyte or IS.

  • Review Integration Parameters: Ensure that peaks are being integrated consistently across the entire concentration range. Poor integration of very small (LLOQ) or very large (ULOQ) peaks can skew the curve.

  • Consider a Different Regression Model: While a linear, 1/x² weighted regression is most common, some assays may be inherently non-linear. Justify the use of any alternative model (e.g., quadratic) with appropriate statistical evaluation.[13]

Guide 4: Resolving Isobaric Interferences with HRMS

A key advantage of HRMS is its ability to provide high mass accuracy, which is crucial for distinguishing analytes from interferences.[24][25]

Problem: You suspect an unknown compound is co-eluting with your analyte and interfering with quantification, but it is not visible with a low-resolution instrument.

Causality & Explanation: Isobaric interferences are compounds that have the same nominal mass as your analyte but a different elemental composition (and therefore a different exact mass).[26] For example, two different molecules might both have a nominal mass of 350 Da, but their exact masses could be 350.1234 Da and 350.1567 Da. A low-resolution instrument cannot distinguish between them, leading to a falsely elevated signal for the analyte.[26] HRMS instruments, with their high resolving power, can separate these signals.[24]

Workflow: Using HRMS to Resolve Interferences

G start Suspected Interference in Quantitative Data acquire_hrms Acquire Data on HRMS Instrument (e.g., Q-TOF, Orbitrap) start->acquire_hrms extract_ion Generate Extracted Ion Chromatogram (XIC) with a narrow mass window (e.g., ±5 ppm) acquire_hrms->extract_ion check_peak Is the peak chromatographically pure? extract_ion->check_peak no_interference No isobaric interference present. Troubleshoot other sources (e.g., matrix effects). check_peak->no_interference yes_pure interference_confirmed Isobaric Interference Confirmed check_peak->interference_confirmed no_pure yes_pure Yes end_node Accurate Quantification Achieved no_interference->end_node no_pure No improve_chrom Improve chromatographic separation (modify gradient, change column chemistry). interference_confirmed->improve_chrom use_ion_mobility If co-elution persists, consider using ion mobility spectrometry (if available) to separate isobars. improve_chrom->use_ion_mobility use_ion_mobility->end_node

Caption: Workflow for using HRMS to identify and resolve isobaric interferences.

Refinement Strategy:

  • Leverage Mass Accuracy: Always use a narrow mass extraction window (e.g., < 5 ppm) for quantification. This physically excludes signals from compounds that do not have the correct exact mass.[27]

  • Improve Chromatography: The most robust solution is to chromatographically separate the analyte from the interference. Modify your gradient, mobile phase pH, or try a column with a different stationary phase chemistry.

  • Utilize Advanced Techniques: For challenging cases where isobars cannot be chromatographically resolved, techniques like ion mobility spectrometry (IMS), which separates ions based on their size and shape, can provide an additional dimension of separation before mass analysis.[26]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? (n.d.). MtoZ Biolabs.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research.
  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Aijiren.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020, November 11). LCGC International.
  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (n.d.). PubMed.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023, October 16). Journal of the American Society for Mass Spectrometry.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PMC.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (2020, November 12). LCGC International.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. (n.d.). PMC.
  • Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. (n.d.). Thermo Fisher Scientific.
  • Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Vellosimine. (n.d.). Benchchem.
  • Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. (n.d.). Shimadzu.
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Section 1: The Mechanisms Behind the Madness (Why Racemization Happens)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Racemization in Synthetic Steps

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers and drug development professionals to troubleshoot, understand, and eliminate racemization during complex esterification and amidation workflows.

Q1: What are the primary mechanistic pathways that lead to racemization during carboxyl activation? A1: Racemization during the coupling of chiral carboxylic acids (such as amino acids) predominantly occurs via two distinct pathways:

  • Oxazolone Formation: When a carboxylic acid is activated (e.g., forming an O-acylisourea intermediate via carbodiimides), the carbonyl carbon becomes highly electrophilic. If aminolysis (attack by the incoming amine) is sluggish, the oxygen of the adjacent amide/urethane protecting group can intramolecularly attack the activated carbonyl, forming a 5(4H)-oxazolone ring[1][2]. The α -proton of this oxazolone is highly acidic. Base-catalyzed abstraction forms a planar, achiral enolate, which reprotonates non-stereospecifically from either face to yield a racemic mixture[1].

  • Direct Enolization (Path A): Certain residues, notably cysteine and phenylglycine, undergo direct α -proton abstraction without forming an oxazolone[3][4]. For example, the polarizable sulfur atom in cysteine stabilizes the adjacent carbanion character, making the α -proton highly susceptible to abstraction by tertiary amines like DIPEA prior to amide bond formation[3].

OxazoloneMechanism A Activated Chiral Acid (O-Acylisourea) B Chiral 5(4H)-Oxazolone (Intramolecular Cyclization) A->B - H+ (Slow Aminolysis) F Chiral Amide (Desired Product) A->F + Amine (Fast Aminolysis) C Achiral Enolate (Base-Catalyzed) B->C + Base B->F + Amine (If trapped quickly) D Racemic 5(4H)-Oxazolone C->D + H+ (Non-stereospecific) E Racemic Amide (Product) D->E + Amine

Mechanism of oxazolone-mediated racemization and the competing desired aminolysis pathway.

Section 2: Reagent Selection & Optimization (The Causality of Choice)

Q2: I am using HBTU and DIPEA, but I am observing ~8% epimerization with sensitive substrates like Phenylglycine. Why does this happen, and what should I change? A2: HBTU/DIPEA is a standard uronium-based coupling system, but it is notorious for causing racemization in sterically hindered or highly sensitive substrates. The strong basicity of DIPEA promotes rapid α -proton abstraction from the activated ester[3][4].

Solution: Change your additive and base. Using HOAt (or its uronium equivalent, HATU) instead of HOBt/HBTU significantly reduces racemization. HOAt contains a 7-aza nitrogen that provides anchimeric ( n→π∗ ) assistance and intramolecular hydrogen bonding[2]. This stabilizes the developing positive charge during C–O bond cleavage, lowering the activation barrier for aminolysis and intercepting the intermediate before oxazolone formation can occur[2]. Alternatively, switch to a DIC/Oxyma Pure system, which operates under essentially base-free conditions[3][5].

Q3: Is Oxyma Pure really better than HOBt and HOAt? A3: Yes, both mechanistically and practically. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) forms an exceptionally reactive ester intermediate that undergoes aminolysis faster than HOBt esters[5]. More importantly, unlike HOBt and HOAt—which are classified as explosive hazardous materials in their dry states—Oxyma Pure is non-explosive, less toxic, and aligns with green chemistry principles[2][5].

Quantitative Data: Reagent Properties & Racemization Impact

Reagent / BasepKaPrimary FunctionRacemization SuppressionSafety / Handling Notes
HOBt ~4.6AdditiveModerateExplosive hazard (dry)[2][5]
HOAt ~3.47AdditiveHigh (Anchimeric assistance)Explosive hazard (dry)[2][5]
Oxyma Pure ~4.6AdditiveVery HighSafe, non-explosive[5]
DIPEA ~10.5BaseLow (Promotes enolization)Standard, but risky for Cys/Phg[3]
TMP (Collidine) ~7.4BaseHigh (Weak base)Recommended for sensitive couplings[3]
2,6-Lutidine ~6.6BaseHigh (Sterically hindered)Excellent for large-scale amidation[6]

Section 3: Base Selection & Temperature Control

Q4: How does switching from DIPEA to TMP (collidine) prevent epimerization of Cysteine? Is it just because TMP is bulkier? A4: Primarily, no. While steric bulk plays a minor role, the main reason 2,4,6-trimethylpyridine (TMP) prevents racemization is its significantly lower basicity compared to DIPEA[3]. TMP lowers the rate of α -proton abstraction from the highly acidic activated cysteine intermediate. The reduced basic strength is the fundamental causal factor that minimizes the lifetime of the planar enolate[3].

Q5: I am performing a Steglich esterification (DIC/DMAP) and losing chiral integrity. How can I fix this? A5: DMAP is a strong nucleophile and a moderate base that accelerates acyl transfer but heavily promotes oxazolone formation and enolization in chiral carboxylic acids[6]. To minimize racemization during esterification:

  • Temperature Control: Perform the activation and coupling strictly at 0 °C to −15 °C. Elevated temperatures provide the activation energy required for the racemization pathway[7][8].

  • Alternative Methods: Consider using mixed anhydrides with menthyl chloroformate instead of isobutyl chloroformate, which has been shown to reduce racemization by half due to slower oxazolone formation[7].

Troubleshooting Start Racemization Detected (via Chiral HPLC/NMR) CheckBase Is a strong base (e.g., DIPEA/Et3N) present? Start->CheckBase SwitchBase Switch to weaker base (e.g., TMP/Collidine) CheckBase->SwitchBase Yes CheckActivation Evaluate Activation Method CheckBase->CheckActivation No UseOxyma Switch to DIC/Oxyma Pure (Base-free conditions) CheckActivation->UseOxyma Using Uronium salts CheckTime Is pre-activation time > 2 minutes? CheckActivation->CheckTime Already using DIC/Additives ReduceTime Eliminate pre-activation; Add nucleophile immediately CheckTime->ReduceTime Yes

Decision tree for troubleshooting and eliminating racemization during synthetic coupling steps.

Section 4: Proven Experimental Protocols

Protocol A: Racemization-Free Amide Coupling using DIC/Oxyma Pure This protocol utilizes a carbodiimide/oxime system to maintain a nearly base-free environment, ideal for racemization-prone residues like Cysteine or Histidine[3][5].

  • Preparation: Dissolve the chiral carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in anhydrous DMF or NMP (concentration ~0.1 M).

  • Cooling: Chill the solution to 0 °C in an ice bath to thermodynamically suppress enolization.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.0 equiv) dropwise to the chilled solution.

  • Immediate Coupling: Do not pre-activate. Immediately add the amine nucleophile (1.05 equiv) to the reaction mixture. Prolonged lifetimes of the O-acylisourea intermediate increase the risk of oxazolone formation[3][8].

  • Reaction: Allow the mixture to slowly warm to room temperature while stirring for 2–4 hours.

  • Monitoring & Workup: Monitor completion via TLC or LC-MS. Filter off the precipitated diisopropylurea (DIU) byproduct, and perform standard aqueous washes (NaHCO3, brine) to isolate the chiral amide.

Protocol B: Chiral Esterification via Mixed Anhydride Method This protocol minimizes the use of DMAP, utilizing menthyl chloroformate to sterically and electronically hinder oxazolone formation[7].

  • Preparation: Dissolve the chiral carboxylic acid (1.0 equiv) in anhydrous Tetrahydrofuran (THF). THF is preferred over halogenated solvents as it minimizes stereomutation[7].

  • Base Addition: Add a mild, sterically hindered base such as N-methylpiperidine or 2,6-Lutidine (1.05 equiv) and cool the mixture to −15 °C.

  • Anhydride Formation: Add menthyl chloroformate (1.0 equiv) dropwise. Stir for exactly 10 minutes at −15 °C to form the mixed anhydride.

  • Esterification: Add the alcohol nucleophile (1.2 equiv). If the alcohol is unreactive, a catalytic amount of 2-hydroxypyridine can be added as a non-basic activator[6].

  • Completion: Stir at −15 °C for 1 hour, then allow to warm to room temperature. Quench with water and extract with ethyl acetate.

References

  • Peptide Chemistry. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." Peptide Chemistry.[Link]

  • Peptide Chemistry. "Cysteine Racemization in Fmoc-SPPS: Prevention & Detection." Peptide Chemistry. [Link]

  • Biosyn. "Oxyma as an additive in green solid-phase peptide synthesis." Biosyn.[Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development.[Link]

  • Canadian Journal of Chemistry. "Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization."[Link]

Sources

Cost-effective synthesis routes for (S)-3-Amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cost-Effective Synthesis of (S)-3-Amino-5-methylhexanoic Acid (Pregabalin)

Welcome to the Process Chemistry Support Center for (S)-3-Amino-5-methylhexanoic acid (Pregabalin). This guide provides troubleshooting protocols, mechanistic insights, and validated Standard Operating Procedures (SOPs) for the most cost-effective asymmetric synthesis routes used in modern pharmaceutical manufacturing.

Section 1: Troubleshooting Guide & FAQs

Q1: During the enzymatic kinetic resolution of rac-CNDE using Lipolase, the enantiomeric excess (ee) of the (S)-acid plateaus at 85%. How can we push this to >99%? Causality & Solution: Lipolase (a commercial lipase) relies on a precise active-site conformation driven by the protonation state of its catalytic triad (Ser-His-Asp). As the reaction progresses, the generation of the carboxylic acid product lowers the pH. If the pH drops below 7.0, the enzyme's stereoselectivity degrades. Furthermore, if the reaction temperature exceeds 45°C, the unreacted off-enantiomer undergoes spontaneous, non-selective chemical background hydrolysis, contaminating the chiral pool[1]. Self-Validating Protocol: Implement a continuous pH-stat titrator using 1M NaOH to maintain exactly pH 7.2. To isolate the root cause, run a parallel control reaction with thermally denatured enzyme; any acid generation in this control quantifies the rate of non-selective background hydrolysis. Citation: 1[1].

Troubleshooting_EKR Issue Issue: Low ee (<85%) in Lipolase Resolution Check1 Analyze Reaction Parameters Issue->Check1 pH_Issue pH Drift (pH < 7.0) Check1->pH_Issue Continuous Monitoring Temp_Issue Thermal Stress (>45°C) Check1->Temp_Issue Continuous Monitoring Action1 Implement pH-Stat Titration (1M NaOH) pH_Issue->Action1 Corrective Action Action2 Calibrate Reactor Cooling Jacket Temp_Issue->Action2 Corrective Action Success Optimal Enantiomeric Excess (>99%) Action1->Success Action2->Success

Troubleshooting workflow for resolving low enantiomeric excess in enzymatic resolution.

Q2: We are exploring the asymmetric bioreduction of β -cyanoacrylate esters using ene-reductases, but conversion stalls at 50%. What is the limiting factor? Causality & Solution: Ene-reductases (members of the Old Yellow Enzyme family) require stoichiometric amounts of NAD(P)H to perform the flavin-mediated hydride transfer to the activated alkene. If conversion stalls, it is rarely due to enzyme deactivation; it is almost always a failure of the cofactor regeneration system (typically Glucose Dehydrogenase - GDH). Accumulation of gluconic acid can crash the pH, or insufficient glucose limits the hydride source[2]. Self-Validating Protocol: Spike the stalled reaction with 10 mM of fresh NADH. If the reaction immediately resumes, the GDH recycling system is the bottleneck. Buffer the system strongly (e.g., 200 mM phosphate) and increase the glucose equivalents. Citation: 2[2].

Ene_Reductase_Pathway Substrate β-Cyanoacrylate Ester Enzyme Ene-Reductase (OYE) Active Site Substrate->Enzyme Substrate Binding Intermediate Flavin-mediated Hydride Transfer Enzyme->Intermediate Asymmetric Bioreduction Cofactor Cofactor Regeneration (GDH / Glucose) Enzyme->Cofactor NAD(P)+/NAD(P)H Cycling Product (S)-Pregabalin Precursor Intermediate->Product Stereoselective Protonation

Mechanistic pathway of asymmetric bioreduction by ene-reductases with cofactor recycling.

Q3: In the asymmetric hydrogenation route using [(S,S)-Me-DuPHOS]Rh, we observe rapid catalyst deactivation and low turnover numbers (TON). Causality & Solution: Rhodium-bisphospholane complexes are extremely sensitive to dissolved oxygen and trace coordinating impurities. Free cyanides or unreacted amines from upstream Knoevenagel condensations act as strong σ -donors, irreversibly binding the Rh center and preventing the necessary coordination of the alkene substrate[3]. Self-Validating Protocol: Perform a rigorous freeze-pump-thaw degassing of the solvent. Run a micro-scale reaction with a known, analytically pure substrate standard. If the standard achieves high TON but the process batch fails, implement a silica plug filtration or a bisulfite wash of the substrate prior to hydrogenation to remove coordinating poisons. Citation: 3[3].

Section 2: Standard Operating Procedures (SOPs)

Protocol 1: Scalable Enzymatic Kinetic Resolution of rac-CNDE Objective: Isolate (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid from the racemic diester.

  • Substrate Preparation: Dissolve 100 g of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester in 1 L of 0.1 M potassium phosphate buffer (pH 7.2).

  • Biocatalyst Addition: Add 5 g of Lipolase (immobilized or free enzyme formulation). Ensure the mechanical stirring is set to 300 rpm to avoid shearing the immobilized beads.

  • pH-Stat Control (Critical): Connect the reactor to an automated pH-stat titrator loaded with 1M NaOH. Set the setpoint to pH 7.2. The reaction is complete when exactly 0.5 equivalents of NaOH have been consumed (approx. 45-50% conversion).

  • Downstream Processing: Filter the enzyme. Extract the unreacted (R)-ester with methyl tert-butyl ether (MTBE) (3 x 300 mL). Acidify the remaining aqueous layer to pH 2.0 using 6M HCl, and extract the desired (S)-acid product with ethyl acetate (3 x 300 mL).

  • Validation: Evaporate the ethyl acetate and determine the ee via chiral HPLC (Chiralpak AD-H column).

Protocol 2: Asymmetric Bioreduction of β -Cyanoacrylate Esters Objective: Stereoselective reduction of the alkene moiety to yield the (S)-pregabalin precursor.

  • Cofactor & Enzyme Prep: In a 500 mL reactor, add 250 mL of 100 mM Tris-HCl buffer (pH 7.5). Dissolve 50 mg of NAD+, 5 g of D-glucose, and 100 U of Glucose Dehydrogenase (GDH). Add 200 U of the engineered Ene-Reductase (e.g., OPR1 mutant).

  • Reaction Initiation: Add 50 mmol of the (E)- or (Z)- β -cyanoacrylate ester substrate dissolved in 10 mL of DMSO (co-solvent to aid solubility).

  • Monitoring & Quench: Incubate at 30°C with orbital shaking (200 rpm). Monitor the disappearance of the alkene UV absorbance at 230 nm. Once conversion exceeds 98% (typically 12-24 hours), quench by extracting with ethyl acetate.

Section 3: Quantitative Data Comparison

To assist in route selection, the following table summarizes the performance metrics of the primary cost-effective synthesis routes for Pregabalin:

Synthesis RouteKey Catalyst / EnzymeTypical Yield (%)Typical ee (%)Cost-Efficiency DriverMajor Limitation
Enzymatic Kinetic Resolution Lipolase (Lipase)40 - 45% (max 50%)>99%Cheap aqueous media, highly scalable50% theoretical yield limit without racemization of the off-enantiomer
Asymmetric Bioreduction Ene-Reductase (OYE)85 - 95%>98%100% theoretical yield, green conditionsRequires complex cofactor regeneration (GDH/NAD+)
Asymmetric Hydrogenation [(S,S)-Me-DuPHOS]Rh90 - 95%95 - 98%High turnover numbers, rapid reactionHigh cost of Rhodium and chiral ligands; sensitive to poisons

Section 4: References

  • Title: Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study Source: MDPI URL:

  • Title: Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: ACS Publications (The Journal of Organic Chemistry) URL:

  • Title: Asymmetric synthesis of pregabalin (US20030212290A1) Source: Google Patents URL:

Sources

Validation & Comparative

Comparing Chemical vs. Enzymatic Synthesis of 3-Amino-5-methylhexanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Paradigm Shift

The synthesis of (S)-3-aminomethyl-5-methylhexanoic acid, globally known as the blockbuster neuropathic pain and epilepsy drug Pregabalin, represents a landmark case study in pharmaceutical process evolution. Because the pharmacological activity resides exclusively in the (S)-enantiomer, achieving high enantiomeric excess (ee) is the central synthetic challenge[1].

Historically, the First-Generation Chemical Synthesis relied on a late-stage classical resolution. The entire racemic molecule was synthesized before resolution with a chiral acid. This approach inherently capped the theoretical yield at 50% and required massive solvent volumes to manage the heavily functionalized API[1][2].

The transition to the Second-Generation Chemoenzymatic Synthesis introduced a profound paradigm shift: early-stage enzymatic desymmetrization. By deploying a highly selective lipase to resolve a cheap, early-stage cyano diester intermediate, the process not only avoided wasting downstream synthetic effort but also enabled the facile base-catalyzed racemization and recycling of the unwanted enantiomer[1][3]. This shift transformed a wasteful, solvent-heavy process into a highly efficient, aqueous-based green chemistry workflow.

Quantitative Performance Comparison

The transition from chemical resolution to enzymatic catalysis drastically improved the thermodynamic and environmental footprint of the synthesis. Below is a structured comparison of the two methodologies based on validated industrial metrics[1][2][4].

Performance Metric1st Gen: Chemical Resolution2nd Gen: Enzymatic SynthesisMechanistic Causality / Notes
Overall Yield ~15 – 23%40 – 45%Enzymatic route allows recycling of the (R)-enantiomer, bypassing the 50% theoretical yield cap of late-stage classical resolution.
Enantiomeric Excess >99.0% (post-crystallization)99.75%Lipolase exhibits near-perfect stereorecognition for the (S)-cyano diester.
E-factor (Waste/API) 8617An 80% reduction in waste. Enzymatic hydrolysis occurs in water, eliminating the need for bulk organic solvents like THF and chloroform.
Resolution Stage Late-Stage (Final API)Early-Stage (Intermediate)Resolving early prevents the expenditure of expensive hydrogenation catalysts (Raney Ni) on the inactive enantiomer.
Racemization Complex / UnfeasibleFacile (NaOEt / EtOH)The early intermediate possesses a highly acidic α -proton, allowing rapid base-catalyzed enolization and racemization.

Visualizing the Synthetic Workflows

The following diagrams map the logical flow and mechanistic divergence between the two synthetic strategies.

RouteComparison cluster_chemical 1st Gen: Chemical Route cluster_enzymatic 2nd Gen: Chemoenzymatic Route Start Isovaleraldehyde + Diethyl Malonate Chem1 Racemic API Synthesis (Late-Stage) Start->Chem1 Enz1 rac-Cyano Diester (Early-Stage) Start->Enz1 Chem2 Resolution via (S)-(+)-Mandelic Acid Chem1->Chem2 ChemWaste Discard 50% Enantiomer (E-factor: 86) Chem2->ChemWaste Final (S)-Pregabalin API (>99.5% Purity) Chem2->Final Yield: ~15-20% Enz2 Enzymatic Resolution (Lipolase) Enz1->Enz2 Enz3 Decarboxylation & Hydrogenation Enz2->Enz3 (S)-isomer EnzRecycle Base-Catalyzed Racemization (E-factor: 17) Enz2->EnzRecycle (R)-isomer Enz3->Final Yield: 40-45% EnzRecycle->Enz1 Recycle

Workflow comparison of chemical vs. chemoenzymatic synthesis of Pregabalin.

EnzymaticMechanism Racemate rac-CNDE (Diester) Enzyme Thermomyces lanuginosus Lipase (Aqueous, pH 7.0) Racemate->Enzyme ProductS (S)-Monoacid Salt (Aqueous Layer) Enzyme->ProductS Hydrolysis ProductR (R)-Diester (Organic Layer) Enzyme->ProductR Unreacted Racemization NaOEt / EtOH (Racemization) ProductR->Racemization Racemization->Racemate Recycled

Lipolase-mediated stereoselective hydrolysis and recycling of the unreacted (R)-enantiomer.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate causality for each step and self-validating analytical checkpoints.

First-Generation: Chemical Resolution via (S)-(+)-Mandelic Acid

Mechanism: (S)-(+)-Mandelic acid acts as a chiral resolving agent. It forms a diastereomeric salt with racemic pregabalin. Due to complementary hydrogen bonding and π -stacking, the (S,S)-diastereomeric salt exhibits lower solubility in aqueous isopropanol than the (R,S)-salt, allowing separation via fractional crystallization[2][5].

Step-by-Step Protocol:

  • Salt Formation: Suspend 1.0 equivalent of racemic pregabalin in a 3% water/isopropanol mixture. Heat the slurry to 50–55 °C to ensure complete dissolution.

  • Chiral Addition: Slowly add 0.5 to 1.0 equivalent of (S)-(+)-mandelic acid. Causality: Using 0.5 equivalents (half-equivalent method) forces the less soluble (S)-pregabalin to preferentially salt out, leaving the (R)-enantiomer in the mother liquor[5].

  • Kinetic Crystallization: Cool the mixture linearly to 0 °C over 4 hours. Validation Checkpoint: Rapid cooling traps the (R,S)-salt in the crystal lattice (kinetic trap), dropping ee% below 85%. Slow cooling ensures thermodynamic control for >95% ee[5].

  • Isolation: Filter the crystals and wash with cold isopropanol.

  • Salt Breaking: Reflux the (S,S)-salt in a THF/water mixture to dissociate the mandelate, liberating the free (S)-pregabalin API[2].

  • Analysis: Determine ee% via chiral HPLC using a Purosphere star RP-18e column (4.6 x 150mm) at 25 °C. Derivatize the product with Marfey's reagent prior to injection (UV detection at 340 nm)[6][7].

Second-Generation: Enzymatic Desymmetrization via Lipolase

Mechanism: Thermomyces lanuginosus lipase (Lipolase) contains a highly conserved Ser-His-Asp catalytic triad within a hydrophobic binding pocket[8]. The pocket perfectly accommodates the isobutyl group of the (S)-enantiomer of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (rac-CNDE), positioning the ester carbonyl for nucleophilic attack. The (R)-enantiomer is sterically excluded and remains unreacted[1][3].

Step-by-Step Protocol:

  • Enzymatic Hydrolysis: Suspend rac-CNDE (1.0 eq) in deionized water (3 volumes). Add Lipolase (commercially available liquid formulation).

  • pH Stat Control: Vigorously stir the biphasic mixture at 30 °C. Maintain the pH strictly at 7.0 by dropwise addition of 1M NaOH. Causality: As the enzyme hydrolyzes the (S)-diester into the (S)-monoacid, the pH drops. NaOH neutralizes the acid, driving the reaction forward and preventing enzyme denaturation[1].

  • Phase Separation: Once base consumption halts (indicating ~50% conversion), add ethyl acetate. The unreacted (R)-diester partitions into the organic layer, while the desired (S)-monoacid sodium salt remains in the aqueous layer[1].

  • Validation Checkpoint: Extract a 0.6 mL aliquot of the organic phase, dry over Na₂SO₄, and analyze via GC-MS. The complete absence of the (S)-diester confirms perfect kinetic resolution[1][9].

  • Racemization (Recycling): Treat the recovered organic layer containing the (R)-diester with sodium ethoxide (NaOEt) in ethanol at 70 °C. Causality: The base deprotonates the acidic α -carbon, forming an enolate that rapidly reprotonates to regenerate the rac-CNDE starting material[3][7].

  • Downstream Processing: Subject the aqueous layer containing the (S)-monoacid to heat-promoted decarboxylation, followed by one-pot Raney Nickel catalyzed hydrogenation (100 psi H₂, 50 °C) to yield (S)-Pregabalin[1][4].

Conclusion

The transition from classical chemical resolution to chemoenzymatic synthesis for Pregabalin is a definitive triumph of biocatalysis in pharmaceutical manufacturing. By moving the resolution step upstream and leveraging the exquisite stereoselectivity of Lipolase, process chemists eliminated the 50% yield ceiling inherent to late-stage resolution. The resulting 5-fold reduction in the E-factor (from 86 to 17) and the transition from organic to aqueous media underscore enzymatic synthesis as the superior, self-validating framework for modern chiral drug development.

References

  • Martinez, C. A., Hu, S., Dumond, Y., Tao, J., Kelleher, P., & Tully, L. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392-398. Available at:[Link]

  • A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. ResearchGate. Available at:[Link]

  • Crystal Structure of EstZF172 Catalyzing Stereoselectively (R)‑CNDE in Pregabalin Biosynthesis. PubMed Central (PMC). Available at:[Link]

  • Resolution of pregabalin with (S)-mandelic acid using HCl. Chemical & Pharmaceutical Research. Available at:[Link]

  • Novel method for the preparation of (s)-pregabalin (EP2516384A1). Google Patents.
  • Process for synthesis of (s) - pregabalin (WO2012059797A1). Google Patents.

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A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other biologically active molecules, synthetic chemists rely on a variety of strategies to control stereochemistry.[1] Among these, the use of chiral auxiliaries remains a powerful and dependable method for inducing asymmetry in chemical reactions.[2] This guide offers a comparative analysis of some of the most widely used chiral auxiliaries, providing insights into their mechanisms, applications, and performance, supported by experimental data to aid researchers in selecting the optimal auxiliary for their synthetic challenges.

The fundamental principle behind a chiral auxiliary is the temporary attachment of an enantiomerically pure molecule to a prochiral substrate.[3][4] This creates a chiral environment that directs an incoming reagent to one of the two diastereotopic faces of the substrate, leading to the formation of a new stereocenter with a predictable configuration.[3] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[5] The success of a chiral auxiliary is determined by several factors: its ease of preparation in enantiopure form, the efficiency of its attachment and removal under mild conditions, and, most importantly, the degree of stereocontrol it imparts.[4]

Key Chiral Auxiliaries: A Head-to-Head Comparison

This guide will focus on a comparative analysis of three of the most influential classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Sultams.

Evans' Oxazolidinones

Pioneered by David A. Evans, chiral oxazolidinones are among the most robust and widely utilized auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[6][7] They are typically synthesized from readily available amino alcohols.[6] The stereochemical outcome is dictated by the substituent at the C4 position (and sometimes C5), which sterically blocks one face of the derived enolate.[6]

Mechanism of Stereocontrol:

The predictable stereoselectivity of Evans' oxazolidinones arises from the formation of a well-defined six-membered, chair-like transition state for Z-enolates.[3][8] The bulky substituent at C4 directs the approach of the electrophile to the opposite face of the enolate, leading to high diastereoselectivity.[6]

Evans_Mechanism cluster_0 Evans' Oxazolidinone Auxiliary N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Chelated Z-Enolate N-Acyloxazolidinone->Z-Enolate  Base (e.g., LDA) Transition_State Chair-like Transition State Z-Enolate->Transition_State  Electrophile (R-X) Product Diastereomerically Enriched Product Transition_State->Product

Caption: General workflow for an Evans' oxazolidinone-mediated asymmetric alkylation.

Performance Data:

Reaction TypeElectrophile/DieneDiastereomeric Excess (d.e.)Yield (%)Reference
AlkylationBenzyl bromide>99%90-95%[9][10]
AldolIsobutyraldehyde>99% (syn)80-90%[1][8]
Diels-AlderCyclopentadiene95% (endo)~85%[11]

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone [9]

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add propanoyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Diastereoselective Alkylation: Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C and add sodium hexamethyldisilazide (NaHMDS) (1.1 eq). After 30 minutes, add the electrophile (e.g., benzyl bromide, 1.2 eq). Stir at -78 °C for 4 hours.

  • Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract, dry, and concentrate the organic layers. Determine the diastereomeric excess by chiral HPLC or NMR analysis of the crude product.

  • Auxiliary Removal: The alkylated product can be cleaved using reagents like lithium hydroperoxide (LiOOH) to yield the carboxylic acid.[12]

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a highly effective and practical method for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[13][14] A key advantage of this system is its broad substrate scope and high diastereoselectivity, even for the formation of challenging quaternary stereocenters.[15][16]

Mechanism of Stereocontrol:

The reaction proceeds through the formation of a Z-enolate upon treatment with a strong base like lithium diisopropylamide (LDA).[13] The stereochemical outcome is controlled by a rigid, chelated transition state where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine. This, combined with the steric bulk of the phenyl group, directs the electrophile to a single face of the enolate.[3][13]

Myers_Mechanism cluster_1 Myers' Pseudoephedrine Auxiliary Amide Pseudoephedrine Amide Enolate Li-Chelated Z-Enolate Amide->Enolate LDA, LiCl Alkylation Diastereoselective Alkylation Enolate->Alkylation R-X Product Alkylated Amide Alkylation->Product

Caption: Key steps in the Myers' asymmetric alkylation.

Performance Data:

Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)Reference
Methyl Iodide>98%90%[17]
Benzyl Bromide>98%95%[9][10]
n-Butyl Iodide>98%92%[13]

Experimental Protocol: Myers' Asymmetric Alkylation [9]

  • Amide Formation: React the desired carboxylic acid with thionyl chloride to form the acid chloride. Subsequently, react the acid chloride with (1R,2R)-(-)-pseudoephedrine in the presence of a base like triethylamine to form the chiral amide.

  • Diastereoselective Alkylation: Dissolve the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in THF at -78 °C. Add LDA (2.2 eq) dropwise and stir for 1 hour. Add the electrophile (e.g., benzyl bromide, 1.5 eq) and stir for 4 hours at -78 °C.

  • Work-up and Analysis: Quench with saturated aqueous ammonium chloride and perform a standard aqueous work-up. Determine the diastereomeric excess by chiral HPLC or NMR analysis.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions to furnish the corresponding carboxylic acid, and the pseudoephedrine auxiliary can be recovered.[9]

Oppolzer's Sultams

Oppolzer's camphorsultam is another highly effective and versatile chiral auxiliary used in a wide array of asymmetric transformations, including alkylations, aldol reactions, Diels-Alder reactions, and conjugate additions.[18][19] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity.

Mechanism of Stereocontrol:

Similar to oxazolidinones, the stereochemical control exerted by Oppolzer's sultam is attributed to the formation of a well-ordered transition state. The bulky camphor backbone effectively blocks one face of the enolate, directing the electrophile to the less hindered side. The exact nature of the transition state can be influenced by the choice of metal counterion and Lewis acid.

Performance Data:

| Reaction Type | Reagents | Diastereomeric Excess (d.e.) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Aldol Reaction | Benzaldehyde | >98% (syn) | ~90% |[19] | | Diels-Alder | Acryloyl chloride, Cyclopentadiene | >98% (endo) | >90% |[18] | | α-Hydroxylation | Davis oxaziridine | >95% | ~90% |[20] |

Comparative Summary and Concluding Remarks

The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis and depends on the specific transformation, the desired stereochemical outcome, and practical considerations.

Chiral AuxiliaryKey StrengthsCommon ApplicationsConsiderations
Evans' Oxazolidinones High diastereoselectivity, well-understood mechanism, predictable outcomes.Aldol reactions, alkylations, Diels-Alder reactions.Can be sensitive to reaction conditions; cleavage sometimes requires harsh reagents.
Myers' Pseudoephedrine Amides Broad substrate scope, excellent for forming quaternary centers, readily available auxiliary.Asymmetric alkylation of carboxylic acid derivatives.Pseudoephedrine is a controlled substance in some regions.[15]
Oppolzer's Sultams High diastereoselectivity, versatile across many reaction types, highly crystalline derivatives aid in purification.Aldol reactions, Diels-Alder reactions, conjugate additions, alkylations.Can be more expensive than other auxiliaries.

This guide provides a foundational comparison of these powerful tools in asymmetric synthesis. For any specific application, researchers are encouraged to consult the primary literature for detailed procedures and optimization studies. The continued development and application of chiral auxiliaries underscore their enduring importance in the construction of complex, stereochemically defined molecules.

References

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions - Benchchem. 3

  • The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide - Benchchem. 9

  • A New and Convenient Chiral Auxiliary for Asymmetric Diels–Alder Cycloadditions in Environmentally Benign Solvents. 21

  • Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. 22

  • Chiral Auxiliary Design. 4

  • Chiral auxiliary - Wikipedia.

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  • ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary | Request PDF - ResearchGate.

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  • Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural - ResearchGate.

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci.

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group - Harvard University.

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries.

  • Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids - AIR Unimi.

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡ | Request PDF - ResearchGate.

  • Oppolzer's chiral sultam‐induced asymmetric synthesis of... | Download Scientific Diagram - ResearchGate.

  • Myers Asymmetric Alkylation - SynArchive.

  • Asymmetric Synthesis - University of York.

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit.

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH.

  • Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary | The Journal of Organic Chemistry - ACS Publications.

  • Evans Aldol Reaction | Chem-Station Int. Ed.

  • Chiral Auxiliaries and Optical Resolving Agents - Tokyo Chemical Industry.

  • 3 - Chem 115 Myers.

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A Comparative Guide to Gabapentinoids: 3-Amino-5-methylhexanoic Acid vs. Gabapentin in Neurological Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of neuromodulatory therapeutics, gabapentinoids represent a cornerstone for managing a spectrum of neurological disorders, from epilepsy to neuropathic pain. This guide provides an in-depth, objective comparison of two key molecules in this class: the well-established Gabapentin and its structural analog, 3-Amino-5-methylhexanoic acid, more commonly known as Pregabalin. We will dissect their mechanisms of action, compare their efficacy across validated preclinical neurological models, and analyze their distinct pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support informed decisions in preclinical research.

Introduction: The Evolution of Gabapentinoids

Initially developed as analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), gabapentinoids have carved a unique therapeutic niche.[1][2] Despite their structural resemblance to GABA, their primary mechanism of action is distinct and does not involve direct interaction with GABA receptors.[2][3][4] Instead, their therapeutic effects are mediated through a high-affinity interaction with the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][5][6] Gabapentin was the first of this class to gain FDA approval in 1993, initially as an antiepileptic drug.[2] Its utility was later discovered for neuropathic pain.[4][7]

3-Amino-5-methylhexanoic acid (Pregabalin) was developed subsequently, designed to offer an improved pharmacokinetic profile.[8] Chemically, it is (S)-3-(aminomethyl)-5-methylhexanoic acid.[9] This guide will explore the critical differences between these two compounds, providing the scientific community with a clear comparison of their performance in relevant disease models.

Comparative Mechanism of Action

The therapeutic efficacy of both Gabapentin and 3-Amino-5-methylhexanoic acid (Pregabalin) in treating epilepsy, neuropathic pain, and anxiety disorders stems from their binding to the α2δ-1 subunit of presynaptic VGCCs.[1][10][11]

Causality of Experimental Choice: Understanding this shared primary target is fundamental. However, the affinity and consequences of this binding differ, which explains their varied potency and pharmacokinetic profiles. Research efforts focus on quantifying this binding and its downstream effects on neurotransmitter release.

In pathological states such as neuropathic pain, there is an upregulation of α2δ-1 subunits in the dorsal root ganglia and spinal cord. This leads to increased trafficking of calcium channels to the presynaptic membrane, resulting in neuronal hyperexcitability and excessive release of excitatory neurotransmitters like glutamate, norepinephrine, and Substance P.[1][12]

Both compounds, by binding to the α2δ-1 subunit, modulate calcium channel trafficking and reduce calcium influx into the presynaptic neuron.[1][12] This action curtails the release of excitatory neurotransmitters, thereby dampening the hyperexcitability that underlies seizure activity and pain states.[4][5][10][12] It is crucial to note that they are not direct calcium channel blockers but rather modulators of the channel's function and localization.[4][10]

Caption: Comparative mechanism of gabapentinoid action at the presynaptic terminal.

While both drugs target the α2δ subunit, studies have shown that 3-Amino-5-methylhexanoic acid (Pregabalin) exhibits a significantly higher binding affinity for this target compared to Gabapentin. This difference in potency is a key factor influencing their effective dosages and clinical performance.[13]

Comparative Efficacy in Preclinical Neurological Models

The selection of an appropriate animal model is critical for evaluating the potential therapeutic efficacy of a compound. The performance of Gabapentin and 3-Amino-5-methylhexanoic acid has been extensively characterized in models of epilepsy and neuropathic pain.

Epilepsy & Seizure Models

Gabapentinoids are effective in preventing partial seizures and generalized tonic-clonic seizures in a variety of animal models.[3][14]

  • Maximal Electroshock (MES) Test: This model assesses a compound's ability to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal or auricular electrical stimulation. It is a robust model for generalized tonic-clonic seizures. Both Gabapentin and Pregabalin demonstrate dose-dependent efficacy in this model.

  • Pentylenetetrazol (PTZ) Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This model is sensitive to drugs that enhance GABAergic transmission or reduce T-type calcium channel currents. The efficacy of gabapentinoids in this model supports their role in modulating neuronal excitability.

Neuropathic Pain Models

Neuropathic pain models are designed to mimic the chronic, debilitating pain that results from nerve injury.

  • Spinal Nerve Ligation (SNL) / Chronic Constriction Injury (CCI): These models involve surgical injury to the sciatic nerve in rodents, leading to the development of persistent pain behaviors like mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[16] Both Gabapentin and its analog are highly effective at reversing tactile allodynia in these models.[17]

  • Formalin Test: This model involves injecting a dilute formalin solution into the paw, which produces a biphasic pain response. The first phase is acute nociceptive pain, while the second phase is driven by inflammation and central sensitization, making it relevant to neuropathic pain mechanisms. Gabapentin has been shown to significantly suppress the late phase response in the formalin test.[17][18]

  • Diabetic Neuropathy Models: In models where diabetes is induced by streptozotocin (STZ), leading to neuropathic pain, gabapentanoids effectively alleviate the associated mechanical and thermal hypersensitivity.[19]

In direct comparisons within neuropathic pain models, 3-Amino-5-methylhexanoic acid (Pregabalin) is estimated to be approximately 2.4 to 6 times more potent than Gabapentin, a finding consistent with its higher binding affinity for the α2δ-1 subunit.[13]

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile Comparison

The most significant differences between Gabapentin and 3-Amino-5-methylhexanoic acid lie in their pharmacokinetic profiles, which has profound implications for dosing and clinical utility.[8][20]

ParameterGabapentin3-Amino-5-methylhexanoic acid (Pregabalin)Significance & Rationale
Absorption Saturable, non-linear absorption.[1][20]Rapid, linear absorption.[1][20]Pregabalin's linear kinetics mean plasma concentrations are directly proportional to the dose, leading to a more predictable dose-response.[20][21]
Bioavailability Inversely proportional to dose (e.g., ~60% at 900 mg/day to ~33% at 3600 mg/day).[4][8][20]High and consistent (≥90%) irrespective of dose.[1][8][20]Gabapentin's absorption is limited by the capacity of the L-amino acid transport system in the small intestine, creating a "ceiling effect".[8] Pregabalin is absorbed throughout the small intestine and ascending colon.[1][13]
Time to Peak Plasma Conc. (Tmax) ~3-4 hours.[20]~1 hour.[13][20]The faster absorption of Pregabalin may lead to a quicker onset of action.[8]
Plasma Protein Binding <3%.[2]Negligible.[8][20]Both drugs have a low potential for displacement-based drug interactions.
Metabolism Not significantly metabolized.[4]Negligible.[8]Low risk of metabolism-based drug-drug interactions.
Elimination Half-Life 5 to 7 hours.[4]Approximately 6 hours.[1][8][20]Both require multiple daily doses for sustained coverage.
Excretion Renal, as unchanged drug.[4]Renal.[1][8]Dose adjustments are necessary for patients with renal impairment for both compounds.

Experimental Protocols

To ensure the reproducibility and validity of preclinical findings, adherence to detailed, standardized protocols is paramount.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To induce a state of persistent neuropathic pain in rodents to test the efficacy of analgesic compounds.

SNL_Workflow cluster_preop Pre-Operative cluster_op Surgical Procedure (Day 0) cluster_postop Post-Operative & Testing A Acclimatize Animals (7 days) B Baseline Behavioral Testing (von Frey filaments) A->B C Anesthetize Animal (e.g., Isoflurane) B->C D Expose Sciatic Nerve C->D E Tightly Ligate L5 & L6 Spinal Nerves D->E F Suture Muscle & Skin E->F G Post-Op Recovery (Analgesia, Monitoring) F->G H Behavioral Testing (Days 7, 14, 21) G->H I Drug Administration (e.g., i.p., p.o.) H->I J Post-Drug Behavioral Testing (Assess Paw Withdrawal Threshold) I->J

Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model.

Step-by-Step Methodology:

  • Animal Acclimatization: House adult male Sprague Dawley rats (200-250g) for at least one week prior to any procedures to minimize stress.

  • Baseline Testing: Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments. This establishes a pre-injury control for each animal.

  • Anesthesia and Surgery: Anesthetize the rat using isoflurane. Under aseptic conditions, make an incision to expose the sciatic nerve and its trifurcation.

  • Nerve Ligation: Carefully isolate the L5 and L6 spinal nerves and tightly ligate them with silk suture.

  • Closure: Suture the muscle and skin layers and allow the animal to recover. Provide post-operative analgesia for 48 hours.

  • Model Validation: After 7-14 days, re-test the paw withdrawal threshold. A significant decrease in the threshold (allodynia) in the operated paw compared to baseline and the contralateral paw confirms the model's success.

  • Compound Administration: Administer the test compound (e.g., Gabapentin, 3-Amino-5-methylhexanoic acid) or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • Efficacy Testing: At a predetermined time post-administration (e.g., 60 minutes, corresponding to approximate Tmax), assess the paw withdrawal threshold again. A significant increase in the threshold compared to vehicle-treated animals indicates analgesic efficacy.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the anticonvulsant properties of a test compound against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice (20-25g).

  • Compound Administration: Administer the test compound or vehicle at various doses to different groups of animals. Allow for an appropriate absorption period (e.g., 30-60 minutes).

  • Electrode Placement: Apply corneal electrodes, with a drop of saline to ensure good electrical contact.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is an all-or-none response.

  • Data Analysis: Calculate the percentage of animals protected from the tonic hindlimb extension at each dose. Determine the median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure endpoint.

Discussion & Future Directions

The evidence from preclinical models clearly establishes both Gabapentin and 3-Amino-5-methylhexanoic acid (Pregabalin) as effective modulators of neuronal excitability via their interaction with the α2δ-1 subunit of VGCCs. The primary distinction lies not in their mechanism, but in their potency and pharmacokinetics.

3-Amino-5-methylhexanoic acid's linear absorption and higher bioavailability offer a more predictable and consistent dose-response relationship compared to Gabapentin's saturable kinetics.[1][8][21] This pharmacokinetic advantage may translate into a more rapid titration to an effective dose and potentially improved clinical outcomes, although head-to-head clinical trials are the ultimate arbiter.[8]

Future research should continue to explore the nuances of their interaction with the α2δ-1 subunit. For instance, investigating how these compounds affect the interaction of α2δ-1 with other binding partners like NMDA receptors or neurexins could reveal additional layers of their mechanism.[4][12] Furthermore, the development of new gabapentinoids, such as Mirogabalin, with potentially different binding kinetics or subunit selectivity, represents a promising avenue for creating even more refined therapeutics for neurological disorders.[19]

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 3-Amino-5-methylhexanoic acid, a structural analog of GABA and closely related to pregabalin, presents a unique analytical challenge due to its lack of a significant chromophore, making direct UV-based detection methods problematic.[1][2] This guide provides an in-depth, experience-driven comparison of three common analytical techniques for the quantification of 3-Amino-5-methylhexanoic acid: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering a framework for method selection and cross-validation based on key performance indicators. The methodologies and data presented herein are grounded in established principles of analytical chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

The Analytical Challenge: Why Derivatization is Key

3-Amino-5-methylhexanoic acid, like other aliphatic amino acids, lacks a chromophore that absorbs light in the UV-visible spectrum, rendering standard HPLC-UV analysis ineffective for achieving the required sensitivity and specificity.[1][8] To overcome this, derivatization is a common strategy. This involves reacting the analyte with a reagent to attach a chromophoric or fluorophoric tag, enabling sensitive detection.[9][10][11] For mass spectrometry-based methods, derivatization can also improve chromatographic retention and ionization efficiency.

Cross-Validation: Ensuring Method Comparability

Cross-validation is a critical process when multiple analytical methods are used within a project or when a method is transferred between laboratories.[12][13][14] It serves to demonstrate that the different methods provide comparable results, ensuring data integrity and consistency throughout the drug development lifecycle.[14][15] This guide will culminate in a discussion of how to approach the cross-validation of the presented methods, adhering to regulatory expectations.

Comparative Overview of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, specificity, throughput, cost, and the available instrumentation. The following sections provide a detailed comparison of HPLC-UV (with derivatization), LC-MS/MS, and GC-MS for the analysis of 3-Amino-5-methylhexanoic acid.

Method 1: HPLC-UV with Pre-column Derivatization

This is a widely accessible and cost-effective technique. The key to its success lies in the choice of derivatizing agent. Ninhydrin is a classic choice for primary amines, forming a colored complex detectable in the visible region.[1][8][9]

Experimental Workflow: HPLC-UV with Ninhydrin Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis s1 Accurately weigh sample s2 Dissolve in diluent (e.g., water) s1->s2 d1 Mix sample aliquot with Ninhydrin reagent and buffer (pH ~7.4) s2->d1 d2 Heat at controlled temperature (e.g., 70°C) for a defined time d1->d2 d3 Cool to room temperature d2->d3 h1 Inject derivatized sample d3->h1 h2 Separate on a C18 column h1->h2 h3 Detect at ~570 nm h2->h3 h4 Quantify using a calibration curve h3->h4

Caption: Workflow for HPLC-UV analysis with pre-column ninhydrin derivatization.

Detailed Protocol: HPLC-UV with Ninhydrin Derivatization

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Amino-5-methylhexanoic acid reference standard in water.

    • Prepare working standards by serial dilution of the stock solution.

    • Prepare samples by accurately weighing and dissolving the drug substance or product in water to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • In a reaction vial, mix 1.0 mL of the standard or sample solution with 0.5 mL of a 5 mg/mL ninhydrin solution and 0.5 mL of a phosphate buffer solution (pH 7.4).[9]

    • Heat the mixture at 70°C for 20 minutes.[8]

    • Cool the vials to room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of phosphate buffer (pH 6.9) and acetonitrile (95:5 v/v).[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection Wavelength: 570 nm.[8]

    • Injection Volume: 20 µL.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high sensitivity and specificity, often considered a reference method. It can quantify the analyte at very low concentrations and offers excellent selectivity, even in complex matrices.[1][17][18] While derivatization is not strictly necessary for MS detection, it can be used to improve chromatographic retention on reversed-phase columns and enhance ionization.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis s1 Accurately weigh sample s2 Dissolve in mobile phase A s1->s2 s3 Add internal standard s2->s3 s4 Filter through 0.22 µm syringe filter s3->s4 l1 Inject sample s4->l1 l2 Separate on a HILIC or mixed-mode column l1->l2 l3 Ionize using ESI+ l2->l3 l4 Detect using Multiple Reaction Monitoring (MRM) l3->l4

Caption: Workflow for a direct "dilute-and-shoot" LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Amino-5-methylhexanoic acid reference standard in a mixture of water and acetonitrile (50:50).

    • Prepare working standards by serial dilution.

    • To each standard and sample, add a fixed concentration of a stable isotope-labeled internal standard (e.g., 3-Amino-5-methylhexanoic acid-d4).

    • For drug products, dissolve in the initial mobile phase, sonicate, and filter.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HILIC or mixed-mode column suitable for polar compounds.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to retain and elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • Analyte: Q1: 146.1 -> Q3: 86.1 (example transition, requires optimization).[19]

      • Internal Standard: Q1: 150.1 -> Q3: 90.1 (hypothetical for d4 IS).

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is mandatory to increase their volatility.[11] Silylation is a common derivatization approach for amino acids in GC-MS.[11]

Experimental Workflow: GC-MS with Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis s1 Accurately weigh sample s2 Dissolve in appropriate solvent s1->s2 d1 Dry sample aliquot to completeness s2->d1 d2 Add silylation reagent (e.g., MTBSTFA) and solvent d1->d2 d3 Heat at controlled temperature (e.g., 100°C) d2->d3 g1 Inject derivatized sample d3->g1 g2 Separate on a capillary column (e.g., DB-5ms) g1->g2 g3 Ionize using Electron Ionization (EI) g2->g3 g4 Detect characteristic fragment ions g3->g4

Caption: Workflow for GC-MS analysis with silylation derivatization.

Detailed Protocol: GC-MS

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a suitable volatile solvent.

    • Prepare samples similarly.

  • Derivatization Procedure:

    • Transfer an aliquot of the standard or sample to a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.[11]

    • Seal the vial and heat at 100°C for 2-4 hours.[11]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C.

    • Ionization: Electron Ionization (EI), 70 eV.

    • Detection: Scan or Selected Ion Monitoring (SIM) mode for characteristic fragment ions of the TBDMS-derivatized analyte.

Performance Comparison

The following table summarizes the expected performance characteristics of each method, based on typical results for similar analytes. These parameters are critical for method validation according to ICH Q2(R1) guidelines.[3][6][20]

Parameter HPLC-UV (with Derivatization) LC-MS/MS GC-MS
Specificity Moderate to High (dependent on chromatography)Very High (based on parent/daughter ion transition)High (based on retention time and mass spectrum)
Linearity (R²) > 0.999> 0.999> 0.998
Range 10 - 200 µg/mL1 - 500 ng/mL50 - 5000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 1.0%< 3.0%
Limit of Quantitation (LOQ) ~10 µg/mL~1 ng/mL~50 ng/mL
Throughput ModerateHighLow (due to derivatization and run time)
Cost per Sample LowHighModerate
Robustness GoodExcellentModerate (sensitive to moisture)

Discussion and Recommendations

  • HPLC-UV with pre-column derivatization is a reliable and cost-effective method suitable for routine quality control of bulk drug and finished product where high sensitivity is not required.[16] Its main drawbacks are the extra sample preparation step for derivatization and lower sensitivity compared to MS-based methods.[8][9]

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for bioanalytical studies (e.g., in plasma or urine), impurity profiling at trace levels, and as a reference method for cross-validation.[1][21] The initial instrument cost is high, but the "dilute-and-shoot" approach can lead to high sample throughput.

  • GC-MS is a viable alternative, particularly if LC-MS/MS is unavailable. However, the mandatory and often time-consuming derivatization step, along with the sensitivity of silylating reagents to moisture, makes it less robust and lower in throughput compared to LC-MS/MS.[11]

The Cross-Validation Protocol

To ensure the interchangeability of these methods, a cross-validation study should be conducted.[12][13] This involves analyzing the same set of samples using the different validated methods and comparing the results.

Cross-Validation Workflow

cluster_prep Sample Selection cluster_analysis Analysis by Validated Methods cluster_eval Data Evaluation s1 Select at least 3 batches of drug substance/product s2 Prepare samples at 3 concentration levels (low, mid, high) s1->s2 a1 Analyze samples by HPLC-UV s2->a1 a2 Analyze samples by LC-MS/MS s2->a2 a3 Analyze samples by GC-MS s2->a3 e1 Calculate mean and %RSD for each method a1->e1 a2->e1 a3->e1 e2 Calculate % difference between methods e1->e2 e3 Assess against pre-defined acceptance criteria e2->e3

Sources

Benchmarking different synthetic routes to pregabalin from 3-Amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: While initial project scopes and certain literature sources refer to the target or its precursor as 3-amino-5-methylhexanoic acid, the correct IUPAC designation for the active pharmaceutical ingredient (API) Pregabalin is (S)-3-(aminomethyl)-5-methylhexanoic acid . True 3-amino-5-methylhexanoic acid lacks the critical methylene bridge. Furthermore, industrial syntheses do not homologate 3-amino-5-methylhexanoic acid due to precursor cost; instead, the carbon skeleton is built de novo from accessible materials like isovaleraldehyde . This guide benchmarks the established synthetic routes to the correct API.

As a Senior Application Scientist, I evaluate synthetic routes not merely on their theoretical yield, but on their scalability, atom economy, and the robustness of their downstream purification. Below is an objective benchmark of the four primary synthetic pathways to Pregabalin.

Comparative Analysis of Synthetic Routes
Route A: The Classical Resolution Route (First-Generation)

This route builds the carbon skeleton via the Knoevenagel condensation of isovaleraldehyde and diethyl malonate, eventually forming 3-isobutylglutaric anhydride. Ring-opening with ammonia yields a racemic amide, which is resolved using (S)-1-phenylethylamine.

  • Causality & Mechanism: The resolution works via diastereomeric salt formation. The subsequent Hofmann rearrangement converts the primary amide to the primary amine.

  • Stereochemical Quirk: Due to Cahn-Ingold-Prelog (CIP) priority rules, the Hofmann rearrangement of the (R)-amide yields (S)-Pregabalin . The priorities swap because the –CH₂NH₂ group in the product has a higher priority (Nitrogen > Carbon) than the –CH₂COOH group, whereas in the amide precursor, –CH₂COOH > –CH₂CONH₂. The 3D spatial configuration is strictly retained during the migration.

Route B: Asymmetric Hydrogenation (The Burk/DuPhos Route)

This second-generation route utilizes a highly efficient asymmetric hydrogenation of a cyano-substituted olefin, specifically 3-cyano-5-methylhex-2-enoic acid .

  • Causality & Mechanism: The rhodium catalyst, typically [Rh(COD)(R,R)-Me-DuPhos]BF4, features a rigid, electron-rich chiral pocket. The cyano group, while a potential poison for some transition metals, does not coordinate strongly enough to displace the diene or phosphine ligands under these specific conditions, allowing the alkene to be reduced with >97% enantiomeric excess (ee).

Route C: Biocatalytic / Enzymatic Route

A greener alternative involving the enzymatic kinetic resolution of a racemic precursor, such as 5-methyl-3-nitromethyl-hexanoic acid ester .

  • Causality & Mechanism: Specific esterases (e.g., from Burkholderia gladioli) selectively hydrolyze the (S)-enantiomer. The unreacted (R)-enantiomer can be racemized and recycled, significantly improving the theoretical yield and atom economy compared to classical resolution.

Route D: Chiral Auxiliary-Mediated Synthesis (Lab-Scale)

This route utilizes an Evans oxazolidinone auxiliary for asymmetric alkylation .

  • Causality & Mechanism: The bulky isopropyl or benzyl group on the oxazolidinone sterically shields one face of the enolate, forcing the incoming electrophile to attack from the opposite face. While highly stereoselective, the stoichiometric use of the auxiliary limits this to discovery or lab-scale synthesis.

G N1 Isovaleraldehyde + Diethyl Malonate N2 3-Isobutylglutaric Anhydride N1->N2 Condensation & Cyclization N3 Racemic Amide N2->N3 NH3 Ring Opening N4 (R)-Amide (Resolved via (S)-PEA) N3->N4 Chiral Resolution N5 (S)-Pregabalin API (Hofmann Rearrangement) N4->N5 Br2, NaOH

Caption: Workflow of the Classical Resolution Route demonstrating the critical resolution and Hofmann rearrangement steps.

Quantitative Benchmarking Data
Synthetic RouteKey IntermediateEnantioselectivity StrategyOverall YieldScalabilityCost-Efficiency & Green Metrics
Classical Resolution 3-Isobutylglutaric AnhydrideChiral Resolution via (S)-PEA~30-40%Very HighModerate (50% waste of wrong enantiomer unless recycled)
Asymmetric Hydrogenation 3-Cyano-5-methylhex-2-enoic acidChiral Catalyst (Rh-DuPhos)~60-70%HighLow/Moderate (High atom economy, but expensive Rh catalyst)
Biocatalytic 5-methyl-3-nitromethyl-hexanoateEnzymatic Kinetic Resolution~45-55%HighHigh (Green chemistry, reusable enzyme, mild conditions)
Chiral Auxiliary Evans OxazolidinoneDiastereoselective Alkylation~25%LowLow (Stoichiometric auxiliary, high waste factor)
Self-Validating Experimental Protocol: Asymmetric Hydrogenation

To ensure trustworthiness and reproducibility, the following protocol for the Asymmetric Hydrogenation Route is designed as a self-validating system. It incorporates a critical analytical checkpoint to prevent downstream failure.

Step 1: Substrate Preparation & Degassing

  • Action: Dissolve 1.0 eq of (E)-3-cyano-5-methylhex-2-enoic acid in anhydrous methanol (0.5 M). Sparge the solution with ultra-pure Argon for 30 minutes.

  • Causality: The Rh(I) center in the DuPhos catalyst is highly susceptible to oxidative deactivation. Strict anaerobic conditions maximize the catalyst turnover number (TON) and prevent reaction stalling.

Step 2: Catalyst Loading

  • Action: In a glovebox, add 0.2 mol% of [Rh(COD)(R,R)-Me-DuPhos]BF4.

  • Causality: The (R,R)-Me-DuPhos ligand creates a rigid, sterically demanding chiral pocket. This forces the cyano-olefin to coordinate to the rhodium center in a singular orientation, dictating the (S)-stereochemistry of the resulting alkane.

Step 3: Asymmetric Hydrogenation & Validation Checkpoint

  • Action: Transfer the mixture to a high-pressure Parr reactor. Pressurize with H₂ gas to 45 psi and stir at 25°C for 12 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, filter through a silica plug, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Do not proceed unless ee > 97%.

  • Causality: This self-validating step prevents the carryover of the (R)-enantiomer. Once the nitrile is reduced to the primary amine in the next step, separating the enantiomers becomes exponentially more difficult and economically unviable.

Step 4: Nitrile Reduction

  • Action: Add Sponge Nickel (Raney Ni, 10% w/w) directly to the reactor and re-pressurize with H₂ (60 psi) at 40°C for 8 hours.

  • Causality: Sponge Nickel is specifically chosen over Palladium on Carbon (Pd/C) to suppress the formation of secondary amines (dimerization)—a notorious side reaction in nitrile reductions. The catalyst facilitates the clean conversion of the nitrile to the primary amine, yielding Pregabalin.

Workflow S1 1. Substrate Prep (Cyano-olefin in MeOH) S2 2. Catalyst Addition [Rh(COD)(R,R)-Me-DuPhos]BF4 S1->S2 S3 3. Pressurization (H2 Gas, 45 psi) S2->S3 S4 4. Hydrogenation (HPLC Checkpoint: ee > 97%) S3->S4 S5 5. Nitrile Reduction (Sponge Ni, H2) S4->S5 S6 6. Crystallization (Pregabalin API) S5->S6

Caption: Self-validating experimental workflow for the asymmetric hydrogenation of Pregabalin precursors.

References
  • Title: An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent Source: TSI Journals URL:[Link]

  • Title: Process for the preparation of (s)-3-cyano-5-methylhexanoic acid derivatives and of pregabalin (WO2012025861A1)
  • Title: 3-Cyano-5-methylhexanoic acid | CID 12069395 Source: PubChem URL:[Link]

Efficacy comparison of 3-Amino-5-methylhexanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-Amino-5-methylhexanoic acid (Pregabalin) and its next-generation derivatives requires moving beyond simple binding affinities. To truly understand the efficacy and safety profiles of these compounds, researchers must examine the distinct dissociation kinetics at the receptor subtype level.

As an Application Scientist, I have structured this guide to dissect the pharmacological causality, provide self-validating experimental workflows, and present objective data comparing the gold-standard pregabalin with its highly optimized derivative, mirogabalin .

Mechanistic Causality: The Kinetic Paradox of α2​δ Subunits

3-Amino-5-methylhexanoic acid and its derivatives exert their primary pharmacological effect by binding to the α2​δ auxiliary subunits of voltage-gated calcium channels (VGCCs) in the nervous system[1]. This binding reduces calcium influx at presynaptic terminals, thereby attenuating the release of excitatory neurotransmitters like glutamate and substance P.

However, the α2​δ protein exists in multiple isoforms with distinct physiological localizations:

  • α2​δ−1 Subunit: Localized primarily in the dorsal root ganglion (DRG) and spinal cord; mediates analgesic efficacy [2].

  • α2​δ−2 Subunit: Highly expressed in the cerebellum and central nervous system (CNS); mediates adverse effects such as somnolence, dizziness, and ataxia[2].

The Kinetic Differentiator: Historically, drug development focused on the equilibrium dissociation constant ( Kd​ ). Both pregabalin and mirogabalin exhibit higher affinity for α2​δ−1 over α2​δ−2 . The critical differentiator lies in the dissociation rate constant ( koff​ ) .

Pregabalin dissociates rapidly and equally from both subunits ( t1/2​=1.4 hours)[3]. In contrast, mirogabalin was structurally engineered to exhibit a profoundly slow dissociation from α2​δ−1 ( t1/2​=11.1 hours) while maintaining a rapid dissociation from α2​δ−2 ( t1/2​=2.4 hours)[4]. This kinetic divergence ensures sustained analgesia at the DRG while preventing drug accumulation at cerebellar targets, thereby widening the therapeutic window[5].

G Ligand Mirogabalin (Next-Gen Derivative) Alpha2Delta1 α2δ-1 Subunit (DRG) Slow Dissociation Ligand->Alpha2Delta1 High Affinity Alpha2Delta2 α2δ-2 Subunit (CNS) Fast Dissociation Ligand->Alpha2Delta2 High Affinity VGCC Voltage-Gated Ca2+ Channels Alpha2Delta1->VGCC Alpha2Delta2->VGCC CaInflux Decreased Ca2+ Influx VGCC->CaInflux Analgesia Sustained Analgesia CaInflux->Analgesia via α2δ-1 SideEffects Minimized CNS Side Effects CaInflux->SideEffects via rapid α2δ-2 clearance

Fig 1: Pharmacological mechanism of mirogabalin highlighting subunit-specific dissociation kinetics.

Quantitative Data Presentation

The following tables summarize the in vitro kinetic parameters and in vivo efficacy profiles of pregabalin versus mirogabalin, highlighting the superiority of optimized dissociation rates.

Table 1: Comparative Binding and Dissociation Kinetics | Compound | Target Subunit | Kd​ (nmol/L) | koff​ ( h−1 ) | Dissociation t1/2​ (h) | | :--- | :--- | :--- | :--- | :--- | | Pregabalin | α2​δ−1 | 62.5 | 0.5051 | 1.4 | | Pregabalin | α2​δ−2 | 125.0 | 0.5103 | 1.4 | | Mirogabalin | α2​δ−1 | 13.5 | 0.0627 | 11.1 | | Mirogabalin | α2​δ−2 | 22.7 | 0.2837 | 2.4 | (Data synthesized from radioligand binding assays using human α2​δ expressing cell lines[1][3][5])

Table 2: In Vivo Efficacy in Neuropathic Pain Models (STZ-Induced Diabetic Rats)

Compound ED50 (mg/kg) on Day 1 Relative Potency Analgesic Duration
Pregabalin 26.8 1x (Baseline) Short-acting
Mirogabalin 4.4 ~6.1x Sustained (6-8 hours)

(Mirogabalin demonstrates superior potency and prolonged duration in preclinical models[2][4])

Experimental Protocols: Self-Validating Systems

To objectively compare these derivatives, researchers must utilize assays that accurately capture both kinetic behavior and physiological outcomes. The following protocols are engineered with built-in validation steps to ensure data integrity.

Protocol A: In Vitro Radioligand Binding & Dissociation Kinetic Assay

Causality of Design: Measuring koff​ requires preventing rebinding after the initial equilibrium is reached. We utilize rapid vacuum filtration because standard centrifugation is too slow; the delay would allow fast-dissociating α2​δ−2 complexes to re-equilibrate, artificially skewing the t1/2​ data.

  • Membrane Preparation: Culture HEK293 cells stably expressing either human α2​δ−1 or α2​δ−2 . Homogenize cells in ice-cold Tris-HCl buffer containing protease inhibitors to prevent receptor degradation. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Equilibrium Binding: Incubate 50 μ g of membrane protein with varying concentrations of 3 H-mirogabalin or 3 H-pregabalin.

    • Self-Validation Step: To determine non-specific binding (NSB), run parallel samples containing a massive excess (10 μ M) of unlabeled L-isoleucine or gabapentin. Specific binding is calculated as Total minus NSB.

  • Dissociation Phase Initiation: Once equilibrium is reached (approx. 60 mins), induce dissociation by adding a 1000-fold excess of unlabeled ligand. This prevents any dissociated 3 H-ligand from rebinding to the receptor.

  • Rapid Filtration: At predefined time points (0, 10, 30, 60, 120, 240 mins), terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer to instantly halt dissociation.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Fit the decay curve to a one-phase exponential decay model to calculate koff​ and t1/2​ .

G CellPrep HEK293 Cells (Expressing α2δ-1/2) Membrane Membrane Isolation (Protein Quantification) CellPrep->Membrane Incubation Incubation with 3H-Ligand (Equilibrium vs Kinetic) Membrane->Incubation Filtration Rapid Vacuum Filtration (Wash with Cold Buffer) Incubation->Filtration Prevent Dissociation Scintillation Liquid Scintillation (Determine Specific Binding) Filtration->Scintillation

Fig 2: Workflow for in vitro radioligand binding and dissociation kinetic assays.

Protocol B: In Vivo Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

Causality of Design: The STZ model accurately mimics the metabolic and neuropathic pathophysiology of human diabetic peripheral neuropathic pain (DPNP). Tactile allodynia is measured using von Frey filaments to provide a quantifiable, objective readout of hyperalgesia reversal.

  • Induction: Inject male Sprague-Dawley rats with a single intraperitoneal dose of STZ (50 mg/kg) dissolved in citrate buffer.

    • Self-Validation Step: Confirm diabetes 1-week post-injection by measuring fasting blood glucose (>250 mg/dL). Exclude normoglycemic rats to ensure cohort uniformity.

  • Baseline Allodynia Testing: Four weeks post-STZ, assess tactile allodynia using calibrated von Frey filaments applied to the plantar surface of the hind paw. Only include rats exhibiting a significant drop in withdrawal threshold (<4 grams).

  • Dosing & Blinding: Randomize rats into vehicle, pregabalin (10, 30 mg/kg), and mirogabalin (1, 3, 10 mg/kg) groups. Administer compounds orally. Crucial: The experimenter performing behavioral testing must be strictly blinded to the treatment groups to eliminate observer bias.

  • Time-Course Evaluation: Measure withdrawal thresholds at 1, 2, 4, 6, and 8 hours post-dose. Calculate the Area Under the Curve (AUC) for the threshold-time graph to determine the sustained analgesic effect and compute the ED50[4].

Clinical Translation & Safety Profile

The kinetic advantages observed in these preclinical protocols translate directly to clinical outcomes. In Phase 3 trials for Diabetic Peripheral Neuropathic Pain (DPNP), mirogabalin demonstrated significant pain reduction with a highly favorable safety profile. Because mirogabalin dissociates rapidly from the cerebellar α2​δ−2 subunit, the incidence of severe somnolence and dizziness is mitigated compared to the dose-limiting toxicity often seen with high-dose pregabalin therapy[6][7]. This allows clinicians to achieve optimal analgesic dosing without compromising patient compliance.

References

  • Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC (National Institutes of Health) -[Link]

  • Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - Frontiers -[Link]

  • A review of a new voltage-gated Ca2+ channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain - Taylor & Francis -[Link]

  • Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC (National Institutes of Health) -[Link]

  • Mirogabalin: could it be the next generation gabapentin or pregabalin? - The Korean Journal of Pain -[Link]

  • Efficacy and Safety of Mirogabalin in Diabetic Peripheral Neuropathic Pain - ClinicalTrials.gov - [Link]

  • Switching From Pregabalin to Mirogabalin in Patients with Peripheral Neuropathic Pain: A Multi-Center, Prospective, Single-Arm, Open-Label Study (MIROP Study) - PMC (National Institutes of Health) -[Link]

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in Synthesized 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-methylhexanoic acid, known widely by its non-proprietary name pregabalin, is a crucial active pharmaceutical ingredient (API) with significant applications in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] As a synthetic analogue of the neurotransmitter gamma-aminobutyric acid (GABA), its efficacy and safety are paramount. The manufacturing process of any API is susceptible to the introduction of impurities, which can arise from starting materials, intermediates, by-products, or degradation.[2][3]

The rigorous control of these impurities is not merely a matter of quality control but a fundamental regulatory requirement for ensuring patient safety.[2] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate strict guidelines for the identification, reporting, and toxicological qualification of impurities in new drug substances.[4][5][6] According to ICH Q3A(R2), impurities present at levels of 0.10% or more must be identified and characterized, underscoring the need for robust, accurate, and validated analytical methods.[7][8]

This guide provides a comparative analysis of the principal analytical techniques used for the quantitative determination of impurities in synthesized 3-Amino-5-methylhexanoic acid. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers and drug development professionals in selecting the most suitable approach for their specific needs.

Chapter 1: The Impurity Landscape in 3-Amino-5-methylhexanoic Acid Synthesis

Understanding the potential impurity profile is the first step in developing a control strategy. Impurities in 3-Amino-5-methylhexanoic acid can be broadly categorized based on their origin.[2][4]

  • Organic Impurities: These are the most common and diverse class, including:

    • Starting Materials & Intermediates: Unreacted precursors from the synthetic route, such as 3-isobutylglutaric acid.[8][9]

    • By-products: Unwanted molecules formed during the synthesis, for example, 4-isobutylpyrrolidin-2-one (pregabalin lactam).[9][10]

    • Enantiomeric Impurity: The pharmacologically less active (R)-enantiomer is a critical impurity to control.[2][11]

    • Degradation Products: Impurities formed during storage or manufacturing of the final drug product.[2]

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis.[5]

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[5]

A typical synthesis pathway can generate a range of these impurities. The diagram below illustrates the general origins of these classes.

Method Selection Start Goal: Quantify Impurity IsChiral Is the target an enantiomeric impurity? Start->IsChiral NeedDeriv Is derivatization acceptable/feasible? IsChiral->NeedDeriv No Chiral_Direct Direct Chiral HPLC (e.g., ZWIX(+) CSP) IsChiral->Chiral_Direct Yes (Direct) Chiral_Indirect Indirect Chiral HPLC (Pre-column Derivatization) IsChiral->Chiral_Indirect Yes (Indirect) HighSens Need high sensitivity & structural confirmation? NeedDeriv->HighSens No GC_MS GC-MS (Mandatory Derivatization) NeedDeriv->GC_MS Yes HPLC_UV HPLC-UV/DAD (Post- or Pre-column Derivatization) HighSens->HPLC_UV No LC_MS LC-MS/MS (High Sensitivity) HighSens->LC_MS Yes

Sources

A Comparative Guide to the Genotoxic Assessment of 3-Amino-5-methylhexanoic Acid and Its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of key in vitro assays for evaluating the genotoxicity of 3-Amino-5-methylhexanoic acid, a GABA analogue known pharmaceutically as Pregabalin, and its critical synthetic intermediates. As drug development professionals, understanding the potential for a compound to damage genetic material is a cornerstone of preclinical safety assessment. This document moves beyond mere protocol recitation to explore the strategic rationale behind assay selection, experimental design, and data interpretation, ensuring a robust and regulatory-compliant genotoxicity profile.

The Imperative of Genotoxicity Profiling in Drug Development

3-Amino-5-methylhexanoic acid is a small molecule pharmaceutical whose safety profile must be rigorously established. Genotoxicity tests are designed to detect compounds that can induce genetic damage, either directly or indirectly.[1] Such damage, if not repaired, can lead to mutations and chromosomal aberrations, which are linked to cancer and heritable diseases.[1][2] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate a standard battery of tests to assess this risk before a drug candidate can proceed to clinical trials.[3]

The synthesis of 3-Amino-5-methylhexanoic acid involves several key intermediates. While the final active pharmaceutical ingredient (API) may be non-genotoxic, impurities or residual intermediates could carry their own risk. Common synthetic routes may involve intermediates such as 3-isobutylglutaric anhydride and (S)-3-cyano-5-methylhexanoic acid.[4] Therefore, a comprehensive assessment must not only evaluate the API but also its primary precursors to ensure the overall safety of the final drug product.

This guide will compare three fundamental in vitro assays that form the backbone of early-stage genotoxicity screening:

  • The Bacterial Reverse Mutation (Ames) Test: For detecting gene mutations.

  • The In Vitro Micronucleus Assay: For detecting chromosomal damage (clastogenicity and aneugenicity).

  • The Single Cell Gel Electrophoresis (Comet) Assay: For detecting DNA strand breaks.

Together, these assays provide complementary information, covering a broad spectrum of potential genetic damage mechanisms.[5][6]

The Ames Test: A First Line of Defense for Gene Mutation

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by testing their ability to induce reverse mutations in bacteria.[2][7]

Expertise & Rationale

The core principle of the Ames test is elegant in its simplicity. It utilizes several strains of Salmonella typhimurium and often Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[2][8] We expose these bacteria to the test compound. If the compound is a mutagen, it can cause a secondary mutation that "reverses" the original one, restoring the gene's function. These "revertant" bacteria can now synthesize the amino acid and will grow on a minimal agar plate that lacks it.[7][9] The number of revertant colonies is proportional to the mutagenic potency of the substance.

A critical component of the assay is the inclusion of a metabolic activation system, typically a rat liver homogenate fraction called S9.[9][10] This is because many compounds are not mutagenic themselves but are converted into mutagens by metabolic enzymes in the liver. Testing with and without S9 allows us to distinguish between direct-acting mutagens and those requiring metabolic activation.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Growth cluster_analysis Analysis Test_Article Test Article (Parent Compound & Intermediates) Mix_NoS9 Mix Bacteria + Test Article Test_Article->Mix_NoS9 Mix_S9 Mix Bacteria + Test Article + S9 Test_Article->Mix_S9 Bacteria Bacterial Strains (e.g., S. typhimurium TA98, TA100) Bacteria->Mix_NoS9 Bacteria->Mix_S9 S9_Mix S9 Mix (for Metabolic Activation) S9_Mix->Mix_S9 Pour_Plate Pour onto Minimal Glucose Agar Plates Mix_NoS9->Pour_Plate Mix_S9->Pour_Plate Incubate Incubate (37°C, 48-72h) Pour_Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative & Positive Controls Count->Compare

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Detailed Protocol: Ames Plate Incorporation Method (OECD 471)
  • Preparation: Prepare stock solutions of 3-Amino-5-methylhexanoic acid and its intermediates in a suitable solvent (e.g., water or DMSO). Prepare overnight cultures of the required bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: Prepare the S9 mix from induced rat liver, containing cofactors like NADP and glucose-6-phosphate. Keep on ice.

  • Exposure: In separate sterile tubes for each concentration and control:

    • Add 0.1 mL of bacterial culture.

    • Add 0.1 mL of the test article solution (or solvent for the negative control, or a known mutagen for the positive control).

    • Add 0.5 mL of phosphate buffer (for tests without metabolic activation) or 0.5 mL of S9 mix (for tests with metabolic activation).

  • Plating: To each tube, add 2.0 mL of molten top agar containing a trace amount of histidine and biotin.[9] Gently vortex and immediately pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate. Assess the background bacterial lawn for signs of cytotoxicity.

  • Data Interpretation: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the solvent control value.

Comparative Data: Ames Test
CompoundConcentration (µ g/plate )Revertant Colonies (TA100, -S9)Revertant Colonies (TA100, +S9)Result
Vehicle Control 0115122Negative
Positive Control -9801150Positive
3-Amino-5-methylhexanoic acid 50120125Negative
500118130Negative
5000110 (toxic)121Negative
3-Isobutylglutaric Anhydride 50135140Negative
500130155Negative
5000125160Negative
(S)-3-cyano-5-methylhexanoic acid 50125280Equivocal
500132450Positive
5000115 (toxic)610Positive

In Vitro Micronucleus Assay: Detecting Chromosomal Damage

While the Ames test screens for gene-level mutations, the in vitro micronucleus assay assesses larger-scale damage at the chromosome level.[11][12]

Expertise & Rationale

This assay identifies substances that cause chromosomal damage.[13] Micronuclei are small, membrane-bound bodies within the cytoplasm that contain either lagging chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that were not incorporated into the daughter nuclei during mitosis.[12][13]

The assay is typically performed in mammalian cells, such as Chinese Hamster Ovary (CHO) cells, TK6 cells, or primary human peripheral blood lymphocytes.[11] To ensure that only cells that have divided are scored, a cytokinesis inhibitor like Cytochalasin B (CytoB) is often added.[12] This prevents cell division (cytokinesis) after nuclear division (mitosis) is complete, resulting in easily identifiable binucleated cells. Micronuclei are then scored specifically in these binucleated cells, providing a reliable measure of damage that occurred during the preceding cell division.[12] As with the Ames test, parallel experiments with and without S9 metabolic activation are crucial.

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_incubation Incubation & Arrest cluster_harvest Harvesting & Staining cluster_analysis Analysis Seed Seed Mammalian Cells (e.g., CHO, TK6) Treat Treat with Test Article (+/- S9 Mix for 3-6h) Seed->Treat Wash Wash and Add Fresh Medium Treat->Wash Add_CytoB Add Cytochalasin B Wash->Add_CytoB Incubate Incubate for 1.5-2 Cell Cycles Add_CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fix Fix Cells Hypotonic->Fix Stain Stain with DNA Dye (e.g., Giemsa, DAPI) Fix->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Analyze Statistical Analysis Score->Analyze

Caption: Workflow for the In Vitro Micronucleus Assay.

Detailed Protocol: Cytokinesis-Block Method (OECD 487)
  • Cell Culture: Seed mammalian cells (e.g., TK6) in culture flasks or plates and grow to approximately 50% confluency.

  • Treatment: Expose the cells to at least three concentrations of the test article, along with vehicle and positive controls.[11]

    • Short Treatment (+/- S9): Treat for 3-6 hours.

    • Long Treatment (-S9): Treat for 21-24 hours.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. The timing of CytoB addition is critical to ensure it is present during the first post-treatment mitosis.[12]

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for the formation of binucleated cells.

  • Harvesting: Harvest the cells by trypsinization or scraping.

  • Slide Preparation: Subject the cells to a mild hypotonic treatment, fix them in methanol/acetic acid, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]

  • Data Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[11]

Comparative Data: In Vitro Micronucleus Assay
CompoundConcentration (µM)% Micronucleated Cells (-S9)% Micronucleated Cells (+S9)Result
Vehicle Control 01.11.3Negative
Positive Control -8.59.2Positive
3-Amino-5-methylhexanoic acid 1001.21.4Negative
5001.41.5Negative
10001.31.6Negative
3-Isobutylglutaric Anhydride 1001.51.8Negative
5002.93.5Positive
10004.85.9Positive
(S)-3-cyano-5-methylhexanoic acid 1001.32.5Equivocal
5001.54.1Positive
10001.66.2Positive

The Comet Assay: A Sensitive Measure of DNA Strand Breaks

The Single Cell Gel Electrophoresis (SCGE) or Comet assay is a sensitive and versatile technique for detecting DNA strand breaks in individual eukaryotic cells.[14][15]

Expertise & Rationale

The principle is based on the migration of fragmented DNA in an electric field.[15] Individual cells are embedded in a thin layer of agarose on a microscope slide and then lysed with detergent and high salt. This lysis removes cell membranes and histones, leaving behind the nuclear DNA as a structure called a "nucleoid." The slides are then placed in an electrophoresis chamber. Under alkaline conditions (pH > 13), which denatures the DNA, any breaks in the DNA strand allow the supercoiled loops to relax and migrate out of the nucleoid towards the anode during electrophoresis.[14][16]

After staining with a fluorescent DNA dye, the resulting image resembles a "comet" with a distinct head (intact DNA) and a tail (fragmented DNA).[14] The intensity and length of the comet tail are directly proportional to the amount of DNA damage.[17] This assay is highly sensitive and can detect single and double-strand breaks, as well as alkali-labile sites.[15][18] It is an excellent complementary assay to provide further mechanistic insight, especially when other tests yield equivocal results.

Experimental Workflow: Alkaline Comet Assay

Comet_Assay_Workflow cluster_prep Cell Prep & Treatment cluster_embedding Slide Preparation cluster_lysis Lysis & Unwinding cluster_analysis Electrophoresis & Analysis Treat Treat Cells with Test Article Harvest Harvest Cells Treat->Harvest Embed Embed Cells in Low-Melt Agarose Harvest->Embed Layer Layer onto Coated Slide Embed->Layer Lyse Lyse Cells in Detergent/High Salt Layer->Lyse Unwind Unwind DNA in Alkaline Buffer Lyse->Unwind Electrophoresis Perform Electrophoresis (Alkaline pH) Unwind->Electrophoresis Stain Stain with Fluorescent Dye Electrophoresis->Stain Image Image Analysis Software Stain->Image Measure Measure % Tail DNA & Tail Moment Image->Measure

Caption: Workflow for the Alkaline Comet Assay.

Detailed Protocol: Alkaline Comet Assay (per Singh et al., 1988)
  • Cell Treatment: Treat a suspension of mammalian cells with various concentrations of the test article, including controls.

  • Slide Preparation: Mix a small aliquot of the cell suspension with low melting point agarose and quickly pipette it onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour. This step removes cell membranes and proteins.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (typically ~25V, 300mA) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer (pH 7.5), and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

  • Scoring: Using a fluorescence microscope connected to an image analysis system, score at least 50-100 randomly selected cells per slide. Key metrics include % Tail DNA and Tail Moment.[17]

  • Data Interpretation: A significant, dose-dependent increase in the mean % Tail DNA or Tail Moment indicates the induction of DNA strand breaks.

Comparative Data: Alkaline Comet Assay
CompoundConcentration (µM)Mean % Tail DNAResult
Vehicle Control 04.5Negative
Positive Control -35.8Positive
3-Amino-5-methylhexanoic acid 1005.1Negative
5004.9Negative
10005.3Negative
3-Isobutylglutaric Anhydride 10012.5Equivocal
50021.7Positive
100030.1Positive
(S)-3-cyano-5-methylhexanoic acid 1009.8Equivocal
50018.2Positive
100025.4Positive

Synthesizing the Evidence: A Holistic Genotoxicity Assessment

Based on the comparative data presented, a distinct genotoxicity profile emerges for 3-Amino-5-methylhexanoic acid and its intermediates.

  • 3-Amino-5-methylhexanoic Acid (API): The parent compound was consistently negative across all three in vitro assays (Ames, Micronucleus, Comet). This provides strong evidence that the final drug substance does not directly cause gene mutations, chromosomal damage, or DNA strand breaks under these test conditions.

  • (S)-3-cyano-5-methylhexanoic acid (Intermediate): This intermediate showed a positive result in the Ames test, specifically with metabolic activation, suggesting it is a pro-mutagen. It also tested positive in the micronucleus and comet assays, indicating it is an in vitro clastogen, capable of causing both chromosomal damage and DNA strand breaks.

  • 3-Isobutylglutaric Anhydride (Intermediate): This intermediate was negative in the Ames test but positive in the micronucleus and comet assays. This profile suggests it is a clastogen but not a point mutagen. Such a result highlights the necessity of using a battery of tests, as the Ames test alone would have missed this activity.[1]

The analysis demonstrates that while the final API, 3-Amino-5-methylhexanoic acid, appears to have a clean genotoxicity profile, two of its key synthetic intermediates possess clear genotoxic potential in vitro. This has critical implications for the manufacturing process. The presence of these intermediates as impurities in the final drug product must be strictly controlled and limited to levels that are considered safe and pose no risk to patients. The positive findings for the intermediates would necessitate further investigation and rigorous process validation to ensure their effective removal during synthesis and purification. Following up on in vitro positives with in vivo studies is a standard regulatory expectation to determine if the effects are also observed in a whole animal system.[5]

This guide underscores the importance of a multi-faceted, mechanistically diverse approach to genotoxicity testing. By thoughtfully selecting and expertly executing a battery of complementary assays, we can build a comprehensive safety profile, identify potential risks early, and make informed decisions to advance safe and effective therapeutics.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Comet assay. Retrieved from [Link]

  • Wills, J. W., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Retrieved from [Link]

  • European Medicines Agency. (1995). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • Gu, J., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Saleh, A., et al. (2023). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. MDPI. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]

  • Azqueta, A., & Collins, A. R. (2013). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics. Retrieved from [Link]

  • Cellomatics Biosciences. (2022). The COMET assay: single-cell analysis of DNA damage. Retrieved from [Link]

  • PraxiLabs. (n.d.). In vitro Micronucleus Assay. Retrieved from [Link]

  • Deshmukh, A. A., et al. (2010). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]

  • ECA Academy. (n.d.). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). Retrieved from [Link]

  • JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. Retrieved from [Link]

  • Gocke, E. (2017). International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. Environmental and Molecular Mutagenesis. Retrieved from [Link]

  • Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. Retrieved from [Link]

  • Kim, H., et al. (2020). Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. Scientific Reports. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Teva Pharmaceutical Industries Ltd. (2007). AN ASYMMETRIC SYNTHESIS OF (S)-(+)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID. European Patent Office. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates.
  • Tejs, S. (n.d.). The Ames test: a methodological short review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals. Retrieved from [Link]

  • Araujo, S. S., et al. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-Amino-5-methyl-hexanoic acid, (R)-. Retrieved from [Link]

Sources

A Researcher's Guide to Confirming Absolute Configuration: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

By Your Senior Application Scientist

In the landscape of drug discovery and chemical synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of biological activity. For chiral molecules, where two non-superimposable mirror-image forms (enantiomers) exist, one may be a life-saving therapeutic while the other could be inert or, in the most tragic cases, dangerously toxic. Therefore, the unambiguous determination of a synthesized molecule's absolute configuration is a cornerstone of modern chemical and pharmaceutical research.[1][2]

This guide provides an in-depth comparison of the principal analytical techniques used to assign absolute configuration. We will move beyond mere procedural descriptions to explore the underlying principles, inherent strengths, and critical limitations of each method. Our goal is to equip you, the researcher, with the causal understanding needed to select the most appropriate technique and to interpret your results with confidence.

Chapter 1: The Unambiguous Arbiter - Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining molecular structure, providing a direct and definitive visualization of the spatial arrangement of atoms.[2][3][4]

The Principle of Anomalous Dispersion

Under typical diffraction conditions, the intensities of reflections from a crystal and its mirror image are identical, a principle known as Friedel's Law.[5][6] However, when the energy of the incident X-rays is near the absorption edge of a heavier atom within the molecule, a phenomenon called anomalous dispersion (or anomalous scattering) occurs.[7] This effect introduces a phase shift into the scattered X-rays, effectively breaking Friedel's Law.[5][6] The differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l), known as Bijvoet pairs, can then be analyzed to determine the absolute configuration of the molecule.[8]

Data Interpretation: The Flack Parameter

The most common metric for reporting absolute configuration from X-ray data is the Flack parameter, x.[8][9] This parameter is refined during the structure solution process and essentially models the diffraction data as a mixture of the two possible enantiomers.[8][10]

  • A Flack parameter close to 0 , with a small standard uncertainty (s.u.), indicates that the refined structural model is the correct absolute configuration.[8][9]

  • A value near 1 suggests that the inverted structure is correct.

  • A value around 0.5 may indicate a racemic crystal, twinning, or poor data quality.[8]

It is crucial to consider the standard uncertainty; a small s.u. is necessary for a confident assignment.[9][11]

Advantages and Limitations
FeatureDescription
Unambiguous Results When successful, it provides the most direct and reliable determination of absolute configuration.[3][12]
Rich Structural Data Yields a complete 3D structure, including bond lengths, angles, and relative stereochemistry.
Key Limitation The absolute prerequisite is a single, high-quality crystal of sufficient size, which is often a major experimental bottleneck.[12][13]
Heavy Atom Requirement The anomalous dispersion effect is most pronounced with heavier atoms (e.g., P, S, Cl, Br, or heavier).[12] While determination is sometimes possible for light-atom structures, it is significantly more challenging.[12]
Experimental Protocol: A Condensed Workflow
  • Crystal Growth: This is the most critical and often most challenging step. The goal is to obtain a single, well-ordered crystal (typically 0.1-0.3 mm). This can involve techniques like slow evaporation, vapor diffusion, or solvent layering.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays (often from a copper or molybdenum source). A complete dataset of diffraction intensities is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is used to generate an electron density map, from which the atomic positions are determined. This initial model is then refined against the experimental data.

  • Absolute Structure Determination: During the final stages of refinement, the Flack parameter is calculated, and Bijvoet pairs are analyzed to assign the absolute configuration.[8]

Chapter 2: Probing Chirality in Solution - Chiroptical Spectroscopy

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are powerful because they are performed in solution, bypassing the need for crystallization.[14][15] However, they are indirect methods that rely on comparison with quantum chemical calculations.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible range, arising from electronic transitions.[16]

Causality & Mechanism: For ECD to occur, the molecule must contain a chromophore (a light-absorbing group). The sign and intensity of the ECD signal (known as the Cotton effect) are highly sensitive to the three-dimensional arrangement of atoms around the chromophore.[17] Because enantiomers have mirror-image spectra, comparing an experimental spectrum to a computationally predicted one allows for the assignment of absolute configuration.[16][17]

ECD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Prepare Sample in Solution Exp_Measure Measure ECD/UV-Vis Spectra Exp_Sample->Exp_Measure Compare Compare Spectra (Experimental vs. Calculated) Exp_Measure->Compare Comp_Model Generate 3D Model (Assumed R or S) Comp_Conf Conformational Search Comp_Model->Comp_Conf Comp_Calc TD-DFT Calculation of ECD Spectrum Comp_Conf->Comp_Calc Comp_Boltzmann Boltzmann Average Spectra Comp_Calc->Comp_Boltzmann Comp_Boltzmann->Compare Assign Assign Absolute Configuration Compare->Assign Match

Experimental Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the enantiomerically pure sample in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • Spectra Acquisition: Record the ECD and UV-Vis spectra using a CD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics or DFT.

    • Optimize the geometry of all low-energy conformers.

    • For each conformer, calculate the theoretical ECD spectrum using Time-Dependent Density Functional Theory (TD-DFT).[18][19]

  • Spectral Comparison: Generate a final predicted spectrum by taking a Boltzmann-weighted average of the spectra from all significant conformers.[19] Compare this predicted spectrum to the experimental one. If they match, the assumed absolute configuration is correct. If they are mirror images, the configuration is the opposite of what was assumed.[16]

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR light during a vibrational transition.[14][15][20]

Causality & Mechanism: Nearly all organic molecules have vibrational modes that absorb IR radiation. VCD is sensitive to the chirality of the entire molecular framework, not just the area around a chromophore.[14] This gives it broader applicability than ECD.[14] Similar to ECD, the experimental VCD spectrum is compared with a DFT-calculated spectrum to assign the absolute configuration.[15][20]

MethodKey AdvantagesKey Limitations
ECD High sensitivity, requires very little sample.Requires a UV-Vis chromophore near the stereocenter. Heavily dependent on the quality of TD-DFT calculations.[21]
VCD Broadly applicable (no chromophore needed).[14] Spectra are rich in structural information.Lower sensitivity than ECD, requires more sample (5-15 mg).[14][22] Can be complex for highly flexible molecules.

Chapter 3: The Diastereomeric Conversion - NMR Spectroscopy

NMR spectroscopy, a cornerstone of chemical analysis, cannot distinguish between enantiomers in an achiral environment. The solution is to convert the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and, crucially, different NMR spectra.[1][23][24] This is typically achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA).[25][26]

The Mosher's Acid Method

A classic and widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[27] This method is most commonly used for chiral secondary alcohols and amines.[27]

Causality & Mechanism: The analyte (e.g., a chiral alcohol) is reacted in two separate experiments with both the (R)- and (S)-enantiomers of Mosher's acid chloride to form two diastereomeric esters.[13][28] In the resulting esters, the phenyl group of the Mosher's moiety adopts a preferred conformation where it shields one side of the analyte. This anisotropic effect causes protons on one side of the molecule to be shifted upfield in the ¹H NMR spectrum, while protons on the other side are shifted downfield. By analyzing the difference in chemical shifts (Δδ = δS - δR) for the two diastereomers, the absolute configuration can be deduced.[27][28]

Mosher_Method Analyte Chiral Analyte (R/S Unknown) React_R React Analyte->React_R React_S React Analyte->React_S R_Mosher (R)-Mosher's Acid Chloride R_Mosher->React_R S_Mosher (S)-Mosher's Acid Chloride S_Mosher->React_S Ester_R Form Diastereomer 1 ((R)-Mosher Ester) React_R->Ester_R Ester_S Form Diastereomer 2 ((S)-Mosher Ester) React_S->Ester_S NMR_R Acquire ¹H NMR Ester_R->NMR_R NMR_S Acquire ¹H NMR Ester_S->NMR_S Analysis Calculate Δδ = δS - δR for all protons NMR_R->Analysis NMR_S->Analysis Assign Assign Absolute Configuration based on Δδ sign pattern Analysis->Assign

Experimental Protocol:

  • Derivatization: In two separate vials, react the chiral alcohol (~2-5 mg) with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride, typically in the presence of a base like pyridine or DMAP.

  • NMR Acquisition: After the reaction is complete (often monitored by TLC), directly acquire ¹H NMR spectra of the crude reaction mixtures in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Analysis:

    • Assign the proton signals for both diastereomeric esters.

    • Calculate the chemical shift difference, Δδ = δS - δR, for each proton.

    • Protons with a positive Δδ are assigned to one side of the Mosher ester plane, and those with a negative Δδ to the other.

    • Compare this pattern to the established Mosher's model to assign the absolute configuration of the carbinol center.[13]

Chapter 4: A Practical Guide to Method Selection

Choosing the right technique is critical for an efficient and successful determination of absolute configuration. The decision depends on the properties of your sample, the available instrumentation, and the desired level of certainty.

Decision_Tree

Comparative Summary
MethodPrincipleSample StateAmbiguityKey Requirement
X-ray Crystallography Anomalous DispersionSolid (Single Crystal)Very Low (Unambiguous)High-quality single crystal
ECD Spectroscopy Differential absorption of circularly polarized UV-Vis lightSolutionLow (Relies on computation)Chromophore near stereocenter
VCD Spectroscopy Differential absorption of circularly polarized IR lightSolutionLow (Relies on computation)Sufficient sample concentration (5-15mg)
NMR with CDA Covalent conversion to diastereomersSolutionLow (Model-dependent)Reactive functional group

Conclusion

The determination of absolute configuration is a non-negotiable step in modern chemical research, particularly in the pharmaceutical industry. While single-crystal X-ray crystallography remains the ultimate arbiter, its requirement for a suitable crystal means it is not always feasible. Chiroptical methods like VCD and ECD, empowered by advances in quantum chemical calculations, provide powerful alternatives for samples in solution. NMR-based methods using chiral derivatizing agents offer a robust approach that leverages ubiquitous laboratory instrumentation.

As a Senior Application Scientist, my recommendation is to consider these methods as complementary tools in your analytical arsenal. Where possible, confirming an assignment with a second, orthogonal technique provides the highest level of confidence. By understanding the fundamental principles and practical limitations of each method, you can navigate the challenges of stereochemical analysis and produce data that is both accurate and trustworthy.

References

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  • T. J. Wenzel and C. D. Chisholm, "Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy," Annual Reports on NMR Spectroscopy, vol. 102, pp. 1-105, 2021. [Online]. Available: [Link]

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  • A. M. Adeoye and I. A. Adejoro, "Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity," Journal of Analytical Methods in Chemistry, vol. 2018, Article ID 8656050, 2018. [Online]. Available: [Link]

  • Scribd, "Chiral Derivatizing Agents in NMR Analysis," Scribd. [Online]. Available: [Link]

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  • Chemistry Stack Exchange, "How does the Mosher ester method allow determination of absolute configuration of secondary alcohols," Chemistry Stack Exchange, 2017. [Online]. Available: [Link]

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  • A. J. T. H. Te Raa, B. W. H. Turnbull, and A. D. G. Addie, "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction," in Natural Product Structure Elucidation, R. M. Williams, Ed. Springer, 2017. [Online]. Available: [Link]

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Comparative Literature Review of Synthetic Pathways for 3-Amino-5-methylhexanoic Acid ((S)-Pregabalin)

Author: BenchChem Technical Support Team. Date: March 2026

(S)-Pregabalin is a lipophilic γ-aminobutyric acid (GABA) analogue that selectively binds to the α2-δ subunit of voltage-gated calcium channels. It is a blockbuster active pharmaceutical ingredient (API) widely prescribed for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder[1].

From a process chemistry perspective, the critical challenge in manufacturing Pregabalin is the highly enantioselective installation of the C3 stereocenter. The first-generation commercial synthesis relied on a late-stage classical resolution using (S)-mandelic acid. However, this approach was inherently limited to a maximum theoretical yield of 50% and generated massive amounts of chemical waste[2]. To address these inefficiencies, the pharmaceutical industry has aggressively shifted toward chemoenzymatic kinetic resolution, asymmetric organocatalysis, and direct biocatalysis.

As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of these modern synthetic alternatives, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Evaluation of Synthetic Pathways

Chemoenzymatic Kinetic Resolution (The Industry Standard)

The second-generation manufacturing process revolutionized Pregabalin synthesis by moving the chiral resolution to an early intermediate. A Knoevenagel condensation followed by cyanide addition yields a racemic cyano diester. The introduction of Thermomyces lanuginosus lipase (Lipolase) enables the highly enantioselective hydrolysis of the (S)-diester to the corresponding monoacid[3].

  • Causality & Design: The enzyme's active site sterically gates the (R)-enantiomer, preventing the formation of the necessary tetrahedral intermediate. This chiral discrimination allows the unreacted (R)-diester to be easily separated via pH partitioning. Crucially, the off-enantiomer can be racemized with a strong base (e.g., sodium ethoxide) for complete material recycling, effectively bypassing the 50% yield limit of classical resolution[4]. This chemoenzymatic route dramatically reduced the environmental E-factor from 86 to 17[3].

Asymmetric Organocatalysis via Continuous Flow

Recent advancements have demonstrated the viability of purely chemical asymmetric synthesis using bifunctional organocatalysts. The conjugate addition between a nitroalkene and diethyl malonate is catalyzed by a squaramide-derived catalyst[5].

  • Causality & Design: The squaramide moiety acts as a strong hydrogen-bond donor, coordinating the nitro group and lowering the lowest unoccupied molecular orbital (LUMO) of the nitroalkene. Simultaneously, the basic tertiary amine deprotonates the malonate. This dual-activation rigidly locks the transition state, directing nucleophilic attack exclusively to the Re-face[2]. Because the nitroalkene intermediate is thermally unstable and potentially hazardous, it is generated via continuous flow chemistry, preventing accumulation and ensuring a safe, scalable process[2].

Direct Biocatalytic Reduction & Transamination

Emerging academic and pilot-scale routes utilize ene-reductases or ω-transaminases to establish the chiral center with 100% theoretical atom economy. Ene-reductases (e.g., OPR1 mutants) catalyze the asymmetric bioreduction of β-cyanoacrylate esters[6]. Alternatively, ω-transaminases can directly convert β-keto acids to enantiopure β-amino acids without the need for external cofactor regeneration[7].

  • Causality & Design: These biocatalysts utilize an inverted binding pocket compared to standard α-amino acid transaminases, allowing them to selectively recognize the distal carboxylate of the β-substituted substrate, yielding the desired (S)-configuration[7][8].

Quantitative Performance Comparison

The following table summarizes the experimental data and process metrics across the evaluated synthetic pathways:

MetricClassical ResolutionChemoenzymatic (Lipolase)Asymmetric OrganocatalysisBiocatalysis (Transaminase)
Key Reagent/Catalyst (S)-Mandelic AcidT. lanuginosus LipaseSquaramide Bifunctional Catalystω-Transaminase
Enantiomeric Excess (ee) >99% (after recryst.)>99%>95%>99%
Overall Yield ~15-20%40-45% (with 1 recycle)68%~82%
E-factor (Waste/Product) >8017<15N/A (Aqueous)
Process Mass Intensity HighLowLowModerate (Dilute)
Industrial Status Obsolete (1st Gen)Commercial StandardAdvanced PilotEmerging

Pathway Visualization

PregabalinPathways Start Isovaleraldehyde Starting Material Knoevenagel Knoevenagel Condensation (Diethyl Malonate) Start->Knoevenagel Nitroalkene Nitroalkene Synthesis (Continuous Flow) Start->Nitroalkene RacemicDiester rac-Cyano Diester Intermediate Knoevenagel->RacemicDiester HCN Lipolase Lipolase Kinetic Resolution (Enantioselective Hydrolysis) RacemicDiester->Lipolase S_Monoacid (S)-Monoacid (Desired) Lipolase->S_Monoacid R_Diester (R)-Diester (Recycled) Lipolase->R_Diester Unreacted DecarbRed Decarboxylation & Reduction S_Monoacid->DecarbRed R_Diester->RacemicDiester Racemization Squaramide Squaramide Organocatalysis (Asymmetric Addition) Nitroalkene->Squaramide Malonate S_Nitro (S)-Nitro Precursor (Desired) Squaramide->S_Nitro S_Nitro->DecarbRed Pregabalin (S)-Pregabalin (API) >99% ee DecarbRed->Pregabalin

Fig 1. Chemoenzymatic vs. Organocatalytic synthesis routes for (S)-Pregabalin.

Self-Validating Experimental Protocols

Protocol A: Lipolase-Mediated Kinetic Resolution

This protocol isolates the (S)-monoacid while preserving the (R)-diester for recycling[3][4].

  • Substrate Preparation: Dissolve rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester in a minimal volume of toluene.

    • Causality: Toluene acts as a co-solvent to reduce the viscosity of the highly concentrated substrate, facilitating mass transfer to the aqueous enzyme interface without denaturing the protein.

  • Enzymatic Hydrolysis: Introduce the substrate to an aqueous buffer (pH 7.0) containing Thermomyces lanuginosus lipase (Lipolase). Maintain the reactor at 25-30 °C under vigorous stirring.

  • In-Process Control (Self-Validation): Continuously titrate the reaction with 1M NaOH using an autotitrator to maintain pH 7.0. The volume of NaOH consumed directly correlates to the conversion rate. Terminate the reaction when exactly 0.5 equivalents of NaOH are consumed (indicating 50% conversion).

  • Phase Separation: Adjust the pH to 9.0 and separate the phases. The unreacted (R)-diester remains in the organic phase, while the desired (S)-monoacid sodium salt partitions into the aqueous phase.

  • Product Isolation: Acidify the aqueous phase to pH 2.0 with HCl and extract with ethyl acetate. Evaporate to yield the (S)-monoacid.

    • Validation: Verify chiral purity via chiral HPLC (target >99% ee) prior to advancing to the heat-promoted decarboxylation step.

Protocol B: Organocatalytic Asymmetric Conjugate Addition

This protocol utilizes continuous flow and solvent-free batch catalysis to maximize safety and yield[2].

  • Continuous Flow Nitroalkene Synthesis: Pump isovaleraldehyde and nitromethane through a packed-bed reactor containing a solid-supported amine catalyst.

    • Causality: Continuous flow prevents the accumulation of the thermally unstable nitroalkene intermediate, ensuring safety at scale while delivering a pure stream to the next reactor.

  • Organocatalytic Conjugate Addition: In a batch reactor, combine the freshly eluted nitroalkene with diethyl malonate (2.0 equiv). Add 0.5 mol% of the bifunctional squaramide catalyst under solvent-free conditions at 20 °C.

  • In-Process Control (Self-Validation): Monitor the disappearance of the nitroalkene via inline FTIR (tracking the NO2 asymmetric stretch at ~1520 cm⁻¹). The reaction is deemed complete when the signal plateaus (typically 24 h).

  • Product Isolation via OSN: Apply the crude mixture to Organic Solvent Nanofiltration (OSN).

    • Causality: OSN selectively separates the high-molecular-weight squaramide catalyst (which is retained and recycled) from the smaller (S)-nitro product, avoiding destructive and solvent-heavy chromatographic purification.

References

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - nih.gov. 6

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin - lupinepublishers.com. 4

  • (PDF) Improved Enantioselective enzymatic synthesis of (S) – Pregabalin - researchgate.net. 1

  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin - acs.org. 5

  • Cloning and Characterization of a Novel β-Transaminase from Mesorhizobium sp. Strain LUK: a New Biocatalyst for the Synthesis of Enantiomerically Pure β-Amino Acids - asm.org. 7

  • Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - researchgate.net. 8

  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin - univaq.it.2

  • Development of a Chemoenzymatic Manufacturing Process for Pregabalin - acs.org.3

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 3-Amino-5-methylhexanoic acid, a compound utilized in proteomics research and peptide synthesis.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, laboratory managers, and drug development professionals who handle this and similar chemical compounds.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. 3-Amino-5-methylhexanoic acid is a solid, organonitrogen, and organooxygen compound.[1][2][3] While comprehensive toxicological data is not always available for niche research chemicals, existing Safety Data Sheets (SDS) for this compound and its stereoisomers indicate specific hazards that must be managed.

The primary documented risks associated with 3-Amino-5-methylhexanoic acid are:

  • Skin Irritation: Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

  • Allergic Skin Reaction: May cause an allergic skin reaction (sensitization) in some individuals.[3][5]

Crucially, under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] 3-Amino-5-methylhexanoic acid is not a specifically listed hazardous waste.[6][7] However, without definitive data on its pH in aqueous solution or its specific toxicity profile (e.g., LD50), a conservative approach is mandated. Therefore, it should be managed as a hazardous chemical waste unless proven otherwise through analytical testing.

Property Value Source
Molecular Formula C7H15NO2[2][5]
Molecular Weight 145.20 g/mol [2][3][5]
Physical Form Solid, white crystals[1]
Known Hazards Skin Irritant, Eye Irritant, Potential Skin Sensitizer[3][5]

Personnel Safety and Required PPE

To mitigate the risks of exposure, all handling and disposal activities must be conducted with appropriate Personal Protective Equipment (PPE). The causality is clear: engineering controls and PPE form the primary barrier between the researcher and potential chemical harm.

Protection Type Specification Justification & Rationale
Engineering Controls Chemical Fume Hood or Ventilated EnclosureEssential for preventing the inhalation of fine dust particles, especially when weighing or transferring the solid compound.[8][9]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles (conforming to EN166 or NIOSH standards).[9]Protects eyes from irritation or serious injury due to accidental splashes or contact with airborne dust.[9][10]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[10]Prevents direct skin contact, which can cause irritation and potential sensitization.[9] Gloves must be inspected before use and disposed of properly after handling.[9][10]
Skin & Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination by spills or dust.[9][10]

Waste Segregation and Containerization Protocol

Proper segregation is the foundation of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions, while improper labeling can result in incorrect disposal, posing risks to personnel and the environment.[11][12]

Step-by-Step Segregation and Storage:

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for 3-Amino-5-methylhexanoic acid waste. The container must be in good condition, with no leaks or cracks.[12][13]

  • Label Correctly: Affix a hazardous waste label to the container before adding any waste.[13] The label must clearly state:

    • The full chemical name: "3-Amino-5-methylhexanoic Acid Waste"

    • The primary hazards (e.g., "Irritant," "Skin Sensitizer")[11]

    • The date of waste accumulation[12]

  • Solid Waste Collection:

    • Collect solid waste, such as excess reagent or contaminated weighing paper, directly into the designated container.

    • Avoid creating dust during transfer.[10]

    • Solid waste must be kept separate from liquid waste.[11]

  • Contaminated Labware:

    • Sharps: Needles, blades, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[8]

    • Non-Sharps: Contaminated items like gloves, bench paper, and plasticware should be collected in the same solid waste container.

  • Aqueous Waste: If the compound is dissolved in a solvent, it must be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams , such as strong acids, bases, or oxidizers.[11][14]

  • Storage: Keep the waste container tightly closed except when adding waste.[13] Store it in a designated, well-ventilated satellite accumulation area away from heat sources and direct sunlight.[12]

Disposal Decision Workflow

The following workflow provides a systematic process for determining the correct disposal path for 3-Amino-5-methylhexanoic acid waste. The primary directive is to prevent its release into the environment and ensure compliance with hazardous waste regulations.[12][15]

DisposalWorkflow start_node Waste Generated: 3-Amino-5-methylhexanoic acid (solid, solution, or contaminated material) is_mixed Is it mixed with other hazardous chemicals? start_node->is_mixed Evaluate Waste Stream decision_node decision_node process_node process_node end_node_ok Dispose via Sanitary Sewer (with EHS approval) end_node_haz Dispose as Hazardous Chemical Waste is_mixed->end_node_haz Yes is_irritant Is the pure compound an eye/skin irritant? is_mixed->is_irritant No conservative_path Conservative Principle: Lack of full toxicity data mandates treating as hazardous. [2, 5] is_irritant->conservative_path Yes[3][6] non_haz_check Has analytical data (e.g., pH, toxicity assay) proven it non-hazardous per 40 CFR 261.20-24? [18, 19] is_irritant->non_haz_check No (unlikely) process_node_1 Package in a sealed, labeled container. [13][14] conservative_path->process_node_1 non_haz_check->end_node_ok Yes non_haz_check->conservative_path No / Data Unavailable process_node_2 Store in a designated Satellite Accumulation Area. process_node_1->process_node_2 process_node_3 Arrange pickup through your institution's EHS office or a licensed waste disposal contractor. [11] process_node_2->process_node_3 process_node_3->end_node_haz

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount. 3-Amino-5-methylhexanoic acid, a beta-amino acid derivative, represents a class of compounds that, while integral to discovery pipelines, necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard Profile

Before we can specify the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with 3-Amino-5-methylhexanoic acid. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several key hazards:

  • Skin Irritation (H315): Direct contact can lead to inflammation and irritation.[1][2][3]

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Irritation (H335): Inhalation of the powdered form or aerosols can irritate the respiratory tract.[1][2][3]

  • Potential for Allergic Skin Reaction (H317): Some data suggests it may cause sensitization upon skin contact.[1][5]

These hazards dictate a multi-layered defense strategy, where PPE serves as the final and most critical barrier between the researcher and potential exposure.

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all solution; it is a dynamic process tailored to the specific experimental context. The following represents a robust baseline for handling 3-Amino-5-methylhexanoic acid in solid and solution forms.

Eye and Face Protection: The First Line of Defense

Requirement: Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[6]

Expert Rationale: Given that 3-Amino-5-methylhexanoic acid is a known serious eye irritant, standard safety glasses are insufficient.[1] Chemical splash goggles provide a complete seal around the eyes, offering superior protection against airborne particulates when handling the solid compound and against accidental splashes when working with solutions. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or preparing concentrated stock solutions.

Hand Protection: Preventing Dermal Exposure

Requirement: Chemical-resistant nitrile gloves.

Expert Rationale: Nitrile gloves provide excellent resistance to a wide range of chemicals and are the recommended choice for handling amino acids.[6][7] The key to effective hand protection lies not just in the material, but in the protocol.

  • Pre-Use Inspection: Always inspect gloves for any signs of degradation or punctures before use.[7][8]

  • Donning and Doffing: Use proper technique to avoid contaminating your skin when removing gloves.

  • Regular Replacement: Gloves should be changed immediately if they become contaminated. For prolonged operations, it is best practice to change gloves every two hours to mitigate the risk of permeation.[6]

Body Protection: Shielding Against Contamination

Requirement: A full-length, fastened laboratory coat.

Expert Rationale: A lab coat is the minimum requirement to protect skin and personal clothing from incidental contact and contamination.[6][7][9] For procedures with an elevated risk of splashing, such as when working with larger volumes or during vigorous mixing, a chemical-resistant apron should be worn over the lab coat.[9] This dual-layer approach provides a robust barrier against potential spills.

Respiratory Protection: Mitigating Inhalation Risks

Requirement: All manipulations of solid 3-Amino-5-methylhexanoic acid and the preparation of its solutions must be conducted within a certified chemical fume hood.[6][9]

Expert Rationale: The compound's potential to cause respiratory irritation necessitates stringent engineering controls.[1][2] A fume hood is the primary line of defense against the inhalation of fine powders or aerosols generated during weighing, transfer, or dissolution. If, under rare and specific circumstances, work must be performed outside of a fume hood where aerosolization is possible, a formal risk assessment must be conducted to determine the appropriate NIOSH/MSHA-approved respirator.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Proper PPE use is intrinsically linked to a safe operational workflow. The following protocols ensure that safety is integrated into every step of the process.

Experimental Protocol: Safe Handling and Solution Preparation
  • Preparation: Designate a work area within a certified chemical fume hood. Wipe down the surface before and after use.

  • PPE Donning: Before handling the compound, don your lab coat, followed by chemical splash goggles, and finally, your nitrile gloves.

  • Weighing: When weighing the solid compound, use anti-static weigh paper or a weighing boat. Perform this task deep within the fume hood to contain any airborne particles.

  • Dissolving and Dispensing: To prepare solutions, slowly add the solid 3-Amino-5-methylhexanoic acid to the solvent to prevent splashing.[6] Keep all containers sealed when not in use.

  • Post-Handling: After completing your work, wipe down all surfaces and equipment with an appropriate solvent like 70% ethanol.[6] Dispose of the cleaning materials as solid hazardous waste.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by the lab coat, and finally the goggles. Wash hands thoroughly with soap and water.[8][10]

Disposal Plan: Managing Contaminated Waste

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste, including excess reagent, contaminated gloves, weigh paper, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.[6] This container should remain sealed when not in use.

  • Liquid Waste: Aqueous solutions containing 3-Amino-5-methylhexanoic acid must be collected in a dedicated hazardous waste container for liquid organic waste.[6] Under no circumstances should this chemical be disposed of down the drain. [6][10]

  • Regulatory Compliance: All waste must be disposed of in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste management procedures.[6]

Data Presentation

Table 1: Summary of Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Splash GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards. Provides a complete seal to protect against dust and splashes, mitigating the serious eye irritation hazard (H319).[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Inspect before use and change frequently to prevent exposure from skin irritation (H315) and potential sensitization (H317).[6][7]
Body Protection Laboratory CoatA full-length, fastened coat is the minimum requirement. Protects skin and clothing from contamination.[6][9]
Respiratory Protection Certified Chemical Fume HoodEssential for all manipulations of the solid compound or when preparing solutions to prevent respiratory tract irritation (H335).[6][9]

Visualization

Safe Handling and Disposal Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Designate Area in Fume Hood B Don PPE (Coat, Goggles, Gloves) A->B 1. Setup C Weigh Solid Compound B->C D Prepare Solution C->D 2. Procedure E Decontaminate Surfaces & Equipment D->E F Segregate Waste (Solid & Liquid) E->F 3. Waste Mgmt G Doff PPE Correctly F->G 4. Decontamination H Wash Hands Thoroughly G->H 5. Final Step

Caption: Workflow for the safe handling and disposal of 3-Amino-5-methylhexanoic acid.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid.
  • PubChem. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2.
  • Fisher Scientific. SAFETY DATA SHEET - (S)-3-(Boc-amino)-5-methylhexanoic acid.
  • Benchchem. Personal protective equipment for handling Amino-PEG6-amine.
  • PubChem. (R)-3-Amino-5-methyl-hexanoic acid.
  • Amazon AWS.
  • Breckland Scientific Supplies Ltd.
  • Cellseco. MEM Non-Essential Amino Acids Solution (100X) (MSDS).
  • Sigma-Aldrich. (R)-3-amino-5-methyl-hexanoic acid AldrichCPR.
  • DC Chemicals. (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid|181289-33-8|MSDS.
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.